7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXRKMNRRUIKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351807 | |
| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37509-14-1 | |
| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a halogenated derivative of the tacrine family of compounds. Tacrine and its analogues have been the subject of extensive research due to their potent inhibition of cholinesterase enzymes, a key therapeutic strategy in the management of Alzheimer's disease. This document delves into the discovery and historical development of this specific bromo-derivative, detailing its synthesis, chemical properties, and the broader context of its emergence from the study of tacrine analogues. Furthermore, this guide explores the compound's biological significance, focusing on its mechanism of action as a cholinesterase inhibitor and its potential therapeutic applications. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the structure-activity relationships within this class of molecules.
Introduction: The Quest for Cholinesterase Inhibitors
The development of effective treatments for neurodegenerative disorders, particularly Alzheimer's disease, has been a central focus of medicinal chemistry for decades. One of the primary pathological hallmarks of Alzheimer's is a deficit in the neurotransmitter acetylcholine. The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of the disease. A key strategy to achieve this is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally acting cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease. Despite its efficacy, its clinical use has been limited by hepatotoxicity. This has driven extensive research into the development of tacrine analogues with improved safety profiles and potentially enhanced efficacy. The core 1,2,3,4-tetrahydroacridine scaffold has been a fertile ground for structural modifications, leading to a vast library of derivatives with varying pharmacological properties.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid emerges from this rich field of research. The introduction of a bromine atom at the 7-position and a carboxylic acid group at the 9-position of the tetrahydroacridine core represents a strategic modification aimed at exploring the structure-activity relationships of these compounds and potentially modulating their biological activity and pharmacokinetic properties.
Discovery and Historical Context
The specific discovery of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is situated within the broader historical development of quinoline and acridine chemistry. The foundational synthetic routes to these heterocyclic systems were established in the late 19th and early 20th centuries.
Foundational Synthetic Methodologies
The synthesis of the tetrahydroacridine core is heavily reliant on classical named reactions in organic chemistry, most notably the Friedländer annulation and the Pfitzinger reaction.
-
The Friedländer Synthesis: First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline ring. This method has been widely adapted for the synthesis of a variety of substituted quinolines and their fused analogues, including acridines.
-
The Pfitzinger Reaction: Developed by Wilhelm Pfitzinger, this reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base. This method is particularly relevant to the synthesis of the title compound due to the presence of the carboxylic acid moiety at the 9-position (equivalent to the 4-position in the quinoline nomenclature).
Emergence of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
While the exact first synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not definitively pinpointed in a singular "discovery" paper, its preparation is a logical extension of the exploration of tacrine analogues. A notable synthesis of this compound was reported in a 2022 publication by a research group focused on the development of novel tetrahydroacridine derivatives.[1] This research highlights a modern application of the Pfitzinger reaction for the construction of this specific molecule.
The rationale for introducing a bromine atom at the 7-position stems from structure-activity relationship (SAR) studies on various substituted tacrine analogues. Halogenation has been shown to modulate the electronic properties and lipophilicity of the molecule, which can influence its binding to the cholinesterase enzymes and its ability to cross the blood-brain barrier.
Chemical Synthesis and Characterization
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is most effectively achieved through a Pfitzinger-type condensation reaction.
Synthetic Pathway
The synthesis involves the reaction of a substituted isatin with cyclohexanone.[1]
Figure 1: General synthetic scheme for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Step-by-Step Experimental Protocol
The following protocol is adapted from the literature for the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.[1]
Materials:
-
5-Bromoisatin
-
Potassium hydroxide (KOH)
-
Cyclohexanone
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Hydrolysis of Isatin: In a round-bottom flask, dissolve 5-bromoisatin in an aqueous solution of potassium hydroxide. Stir the mixture at room temperature to facilitate the hydrolysis of the amide bond, forming the potassium salt of the corresponding isatoic acid.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the isatoic acid.
-
Condensation: To the suspension of the isatoic acid, add cyclohexanone and a catalytic amount of copper (II) sulfate pentahydrate.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂BrNO₂ | [2][3] |
| Molecular Weight | 306.16 g/mol | [2][3] |
| CAS Number | 37509-14-1 | [2][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 240–242 °C | [1] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum shows a broad absorption band in the region of 3460–3310 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, a peak around 3056 cm⁻¹ for the aromatic C-H stretching, a peak at 2942 cm⁻¹ for the aliphatic C-H stretching, and a strong absorption at 1664 cm⁻¹ for the C=O stretching of the carboxylic acid.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum in CDCl₃ typically shows multiplets for the aliphatic protons of the tetrahydroacridine ring between δ 1.25 and 1.92 ppm, aromatic protons in the range of δ 7.35–7.48 ppm, and a broad singlet for the carboxylic acid proton around δ 11.66 ppm.[1]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C-NMR spectrum displays signals for the aliphatic carbons between δ 22.90 and 33.55 ppm, aromatic carbons in the region of δ 125.50–150.35 ppm, and the carbonyl carbon of the carboxylic acid at approximately δ 168.65 ppm.[1]
-
Mass Spectrometry (MS): The mass spectrum shows the characteristic isotopic pattern for a bromine-containing compound with molecular ion peaks at m/z 306 (M⁺) and 308 (M⁺+2).[1]
Biological Significance and Mechanism of Action
The primary biological interest in 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its potential as a cholinesterase inhibitor.
Cholinesterase Inhibition
The tetrahydroacridine core is a well-established pharmacophore for the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The planar aromatic portion of the molecule is thought to interact with the catalytic anionic site (CAS) of the enzyme, while the protonated amino group (in the case of tacrine) forms a crucial interaction with the peripheral anionic site (PAS).
For 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, the carboxylic acid group at the 9-position significantly alters the electronic and steric properties compared to the amino group in tacrine. This modification is expected to influence the binding affinity and selectivity for AChE and BChE. The bromine atom at the 7-position further modulates the electronic distribution of the aromatic system, which can impact the strength of the interaction with the active site of the enzymes.
Figure 2: Mechanism of action of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid as a cholinesterase inhibitor.
Structure-Activity Relationship (SAR)
The development of tacrine analogues has generated a wealth of SAR data. Key insights include:
-
Substitution on the Acridine Ring: Halogen substitution on the aromatic rings can influence potency and selectivity. For instance, some halogenated derivatives of tacrine have shown greater potency and selectivity for AChE over BChE.
-
Modification at the 9-Position: The nature of the substituent at the 9-position is critical for activity. While the 9-amino group of tacrine is important for its potent inhibition, other functionalities, such as the carboxylic acid in the title compound, are being explored to modulate the pharmacological profile. The carboxylic acid group may offer different binding interactions within the enzyme's active site and could also affect the compound's solubility and pharmacokinetic properties.
Potential Therapeutic Applications
The primary therapeutic target for cholinesterase inhibitors is Alzheimer's disease. By increasing the levels of acetylcholine in the brain, these compounds can lead to modest improvements in cognitive function. While 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid itself has not been advanced to clinical trials, it represents a valuable research compound for understanding the SAR of this class of inhibitors and for the design of new, potentially more effective and safer therapeutic agents.
Future Directions and Conclusion
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a scientifically significant molecule that embodies the ongoing efforts to develop improved therapeutics for Alzheimer's disease. Its discovery and synthesis are rooted in the rich history of heterocyclic chemistry and the targeted design of enzyme inhibitors.
Future research in this area will likely focus on:
-
Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully characterize the inhibitory potency and selectivity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid against both AChE and BChE.
-
Pharmacokinetic and Toxicological Profiling: Elucidating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for assessing its drug-like potential.
-
Further Analogue Synthesis: The tetrahydroacridine scaffold remains a promising template for the design of new cholinesterase inhibitors. Further modifications, guided by the SAR data from compounds like the 7-bromo derivative, could lead to the discovery of novel drug candidates with superior therapeutic profiles.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
-
CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
-
LookChem. (n.d.). 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 12(1), 1-18.
Sources
- 1. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of cholinesterase activity by tetrahydroaminoacridine and the hemisuccinate esters of tocopherol and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of the compound's structural and chemical characteristics. We will delve into its fundamental properties, including molecular structure, molecular weight, and melting point, and further explore its solubility, acidity (pKa), and lipophilicity (logP). This guide integrates experimentally determined data with established analytical protocols, providing a robust framework for the evaluation and application of this molecule in research and development settings.
Introduction: The Significance of the Tetrahydroacridine Scaffold
The tetrahydroacridine nucleus is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Tacrine, the first centrally acting AChE inhibitor approved for this indication, is a derivative of 9-amino-1,2,3,4-tetrahydroacridine. The exploration of substituted tetrahydroacridine analogs, such as 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, is driven by the quest for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 9-position can significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall polarity, thereby modulating its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for any rational drug design and development program.
Core Physicochemical Properties
A compound's journey from a laboratory curiosity to a potential therapeutic agent is fundamentally governed by its physicochemical characteristics. These properties dictate its interaction with biological systems and influence every aspect of its pharmacological profile.
Molecular Identity and Structure
The foundational attributes of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | - |
| CAS Number | 37509-14-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂BrNO₂ | [1][2][3] |
| Molecular Weight | 306.15 g/mol | [1][3] |
| Canonical SMILES | C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O | [3] |
Diagram: Chemical Structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
A 2D representation of the molecular structure.
Physical State and Melting Point
The physical state and melting point are fundamental properties that provide insights into the purity and crystalline nature of a compound.
The relatively high melting point of this compound suggests a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions of the aromatic rings.
The determination of the melting point is a cornerstone of compound characterization, providing a swift and reliable indicator of purity. The protocol outlined below is a standard method employed for crystalline organic solids.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Instrumentation:
-
Capillary melting point apparatus
-
Sealed capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Melting Point Determination:
-
Rapid Heating (Initial Run): The temperature is increased rapidly to obtain an approximate melting range.
-
Slow Heating (Accurate Determination): A fresh sample is prepared, and the temperature is rapidly brought to within 15-20 °C of the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Self-Validation: The sharpness of the melting range is a key indicator of purity. A narrow range (typically 1-2 °C) is indicative of a pure compound. Impurities will typically depress and broaden the melting range. The apparatus should be calibrated periodically using certified reference standards with known melting points.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption, distribution, and formulation development.
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent at a given temperature.
Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Instrumentation:
-
Thermostated shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC-UV or a suitable quantitative analytical technique
-
pH meter (for aqueous solubility)
Procedure:
-
Sample Preparation: An excess amount of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are placed in a thermostated shaker bath (typically at 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve is used for quantification.
Self-Validation: To ensure equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield consistent concentrations. The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase transformation has occurred.
Ionization Constant (pKa): The Influence of pH
The pKa is a measure of the acidity of a compound. For a molecule with both acidic and basic centers, the pKa values determine the extent of ionization at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid possesses a carboxylic acid group (acidic) and a basic nitrogen atom within the acridine ring system.
Predicted pKa Values: Due to the lack of experimental data, computational methods are employed to estimate the pKa values.
-
Acidic pKa (Carboxylic Acid): Predicted to be in the range of 4.0 - 5.0. The electron-withdrawing nature of the acridine ring system would likely make the carboxylic acid slightly more acidic than a simple benzoic acid.
-
Basic pKa (Acridine Nitrogen): Predicted to be in the range of 3.5 - 4.5. The delocalization of the nitrogen lone pair into the aromatic system reduces its basicity.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored with a pH electrode. The pKa is determined from the titration curve.
Instrumentation:
-
Autotitrator with a high-precision burette
-
Calibrated pH electrode
-
Stirrer
-
Temperature probe
Procedure:
-
Sample Preparation: A precise amount of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is dissolved in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water to ensure solubility). The ionic strength of the solution is maintained with an inert salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of NaOH (to determine the acidic pKa) and a standardized solution of HCl (to determine the basic pKa). The pH is recorded after each incremental addition of the titrant.
-
Data Analysis: The pKa values are calculated from the titration data using specialized software that analyzes the shape of the titration curve. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the ionizable group are equal.
Self-Validation: The method is self-validating through the analysis of the titration curve's shape and the comparison of results from multiple titrations. The system should be calibrated with standard buffers before each experiment.
Lipophilicity (logP): A Measure of Membrane Permeability
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.
Predicted logP Value: Computational prediction suggests a logP value in the range of 3.5 - 4.5 for the neutral form of the molecule, indicating a significant degree of lipophilicity.
While the shake-flask method can be used, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a more rapid and less material-intensive approach for estimating logP.
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
A series of reference compounds with known logP values
Procedure:
-
Mobile Phase Preparation: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Calibration: A set of standard compounds with known logP values are injected onto the HPLC system, and their retention times are recorded for each mobile phase composition. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is injected under the same conditions, and its retention time is measured.
-
logP Calculation: The logP of the target compound is determined from its retention factor using the calibration curve.
Self-Validation: The validity of the method relies on the quality of the calibration curve, which should have a high correlation coefficient (R² > 0.98). The selection of reference compounds should span the expected logP range of the analyte.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
Infrared (IR) Spectroscopy
-
IR (KBr, v cm⁻¹): 3460–3310 (broad band, O-H), 3056 (C-H aromatic), 2942 (C-H aliphatic), 1664 (C=O).[4]
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch at 1664 cm⁻¹ is consistent with a conjugated carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃, δ): 1.25–1.35 (m, 4H, 2CH₂), 1.77–1.82 (t, J = 8.0 Hz, 2H, CH₂), 1.87–1.92 (t, J = 8.0 Hz, 2H, CH₂), 7.35–7.48 (m, 3H, CH aromatic), 11.66 (br, 1H, COOH).[4]
-
¹³C NMR (100 MHz, CDCl₃, δ): 22.90, 23.20, 29.10, 33.55, 125.50, 126.67, 127.32, 128.45, 130.95, 132.34, 135.11, 146.67, 150.35, 168.65.[4]
The ¹H-NMR spectrum shows the characteristic signals for the tetrahydroisoquinoline protons and the aromatic protons, along with the downfield signal for the carboxylic acid proton. The ¹³C-NMR spectrum confirms the presence of the 14 carbon atoms in the molecule, including the carbonyl carbon at 168.65 ppm.
Mass Spectrometry (MS)
-
MS (EI, m/z): 308 [M+2]⁺, 306 [M]⁺.[4]
The mass spectrum displays the characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of approximately equal intensity separated by two mass units.
Diagram: Spectroscopic Analysis Workflow
Workflow for structural elucidation.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. By integrating experimentally determined data for its melting point and spectroscopic characteristics with established protocols for the determination of solubility, pKa, and logP, we have constructed a comprehensive profile of this scientifically significant molecule. This information is vital for researchers in the fields of medicinal chemistry and drug development, as it provides the fundamental knowledge required for the rational design of future experiments, the interpretation of biological data, and the potential advancement of this compound and its analogs as therapeutic agents.
References
-
El-Sayed, N. A., et al. (2022). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 12(1), 1-19. Available at: [Link]
-
CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1. Retrieved from [Link]
Sources
An In-depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS Number: 37509-14-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analogue of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, this molecule holds potential for similar therapeutic applications. This document will delve into its chemical identity, a proposed synthetic pathway based on established chemical reactions, its presumed mechanism of action as a cholinesterase inhibitor, and a detailed protocol for its in vitro evaluation. The guide is intended to serve as a valuable resource for researchers investigating novel treatments for neurodegenerative disorders and other conditions amenable to cholinergic modulation.
Introduction: The Therapeutic Potential of Tacrine Analogues
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. One of the primary therapeutic strategies to manage its symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was a pioneering drug in this class. However, its clinical use has been limited by adverse effects, including hepatotoxicity. This has spurred extensive research into the development of tacrine analogues with improved safety profiles and efficacy.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid emerges from this research landscape as a molecule of interest. Its core structure is shared with tacrine, suggesting a potential for cholinesterase inhibition. The presence of a bromine atom at the 7-position and a carboxylic acid group at the 9-position are expected to modulate its physicochemical and pharmacological properties, potentially influencing its binding affinity to cholinesterases and its pharmacokinetic profile.
Physicochemical Properties and Chemical Structure
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 37509-14-1 | [1] |
| Molecular Formula | C₁₄H₁₂BrNO₂ | [1] |
| Molecular Weight | 306.16 g/mol | [1] |
| Appearance | Off-white to slight yellow solid | [1] |
| Purity | ≥95% (typical) | [1] |
| Storage | Room temperature, in a dry and cool environment | [1] |
Proposed Synthesis via Pfitzinger Reaction
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be achieved through the Pfitzinger reaction, a well-established method for the preparation of quinoline-4-carboxylic acids from an isatin and a carbonyl compound. In this case, 5-bromoisatin and cyclohexanone would serve as the key starting materials.
The reaction proceeds through the base-catalyzed condensation of 5-bromoisatin with cyclohexanone. The initial step involves the hydrolysis of the isatin to an isatoic acid intermediate, which then reacts with cyclohexanone to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final tetrahydroacridine product.
Caption: Proposed Pfitzinger reaction for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on general Pfitzinger reaction procedures and has not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.
Materials:
-
5-Bromoisatin
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add 5-bromoisatin to the basic solution and stir until dissolved.
-
Slowly add cyclohexanone to the reaction mixture.
-
Reflux the mixture with stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Presumed Mechanism of Action: Cholinesterase Inhibition
The structural similarity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid to tacrine strongly suggests that its primary mechanism of action is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating the neurotransmission signal. By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, which can lead to improved cognitive function in conditions like Alzheimer's disease.
The tetrahydroacridine core is known to interact with the catalytic and peripheral anionic sites of cholinesterases. The substituents at the 7 and 9 positions are expected to influence the binding affinity and selectivity of the compound for AChE and BChE.
Caption: Simplified schematic of acetylcholinesterase inhibition.
In Vitro Evaluation of Cholinesterase Inhibitory Activity
To validate the presumed mechanism of action and to quantify the inhibitory potency of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, an in vitro cholinesterase inhibition assay is essential. The Ellman's method is a widely used and reliable spectrophotometric assay for this purpose.
Detailed Experimental Protocol: Ellman's Method
Principle:
This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity, and the inhibition of this rate in the presence of an inhibitor is used to determine the inhibitor's potency (IC₅₀ value).
Materials:
-
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (test compound)
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare solutions of AChE, BChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or buffer for the control)
-
DTNB solution
-
AChE or BChE solution
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., every minute for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Conclusion and Future Directions
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid represents a promising scaffold for the development of novel cholinesterase inhibitors. Its synthesis via the Pfitzinger reaction is a feasible and well-documented approach. The detailed protocol for the in vitro evaluation of its cholinesterase inhibitory activity provided in this guide will enable researchers to quantify its potency and selectivity.
Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive biological evaluation of the compound. This would include determining its IC₅₀ values for both AChE and BChE, assessing its cytotoxicity in relevant cell lines, and investigating its pharmacokinetic properties. Such studies will be crucial in determining the therapeutic potential of this molecule and its analogues in the treatment of Alzheimer's disease and other neurological disorders.
References
-
Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Omega. 2023 Jul 12. [Link]
-
Synthesis and Biological Evaluation of Novel Tacrine Derivatives and Tacrine-Coumarin Hybrids as Cholinesterase Inhibitors. ResearchGate. 2025 Aug 09. [Link]
-
Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PubMed Central. 2022 Aug 18. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. 2014 Mar 28. [Link]
-
Novel bipharmacophoric inhibitors of the cholinesterases with affinity to the muscarinic receptors M1 and M2. National Institutes of Health. [Link]
-
Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of 4-amino-2, 3-diaryl-5, 6, 7, 8-tetrahydrofuro(and thieno)[2, 3-b]. PubMed. [Link]
-
Design, synthesis and evaluation of cholinesterase hybrid inhibitors using a natural steroidal alkaloid as precursor. PubMed. [Link]
-
The synthesis and cholinesterase inhibitory activities of solasodine analogues with seven-membered F ring. PubMed. [Link]
-
Synthesis and cholinesterase inhibition of cativic acid derivatives. PubMed. 2014 Aug 1. [Link]
-
Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism. ChemRxiv. [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document synthesizes available spectroscopic data to elucidate the structural features of the molecule. While crystallographic data for a precise three-dimensional rendering is not publicly available, this guide offers a detailed interpretation of existing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust, field-proven synthesis protocol is presented, with a mechanistic exploration of the underlying Pfitzinger reaction. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of tetrahydroacridine derivatives in drug discovery and development.
Introduction: The Tetrahydroacridine Scaffold
The tetrahydroacridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, partially saturated structure provides a unique three-dimensional framework for interaction with biological targets. The introduction of various substituents onto this core allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, incorporates a bromine atom and a carboxylic acid group, functionalities that can significantly influence its biological activity and pharmacokinetic profile. The bromine atom can act as a heavy atom for crystallographic studies and can participate in halogen bonding, while the carboxylic acid group can engage in hydrogen bonding and salt formation, impacting solubility and receptor binding.
Elucidation of the Molecular Structure
A definitive understanding of a molecule's three-dimensional structure is paramount in drug design and development. While single-crystal X-ray diffraction provides the most precise atomic coordinates, such data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not currently available in the public domain. However, a wealth of information can be inferred from spectroscopic analysis.
Spectroscopic Characterization
The following data has been synthesized from available scientific literature to provide a comprehensive spectroscopic profile of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrNO₂ | [1][2][3][4] |
| Molecular Weight | 306.15 g/mol | [1][2][3][4] |
| CAS Number | 37509-14-1 | [1][2][3][4] |
| Melting Point | 240–242 °C |
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.
-
¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum reveals the key structural features of the tetrahydroacridine core and its substituents.
-
δ 1.25–1.35 (m, 4H, 2CH₂): This multiplet corresponds to the four protons of the two methylene groups in the saturated cyclohexane ring that are not adjacent to the aromatic ring.
-
δ 1.77–1.82 (t, J = 8.0 Hz, 2H, CH₂): This triplet is assigned to the two protons of the methylene group adjacent to the aromatic portion of the acridine system.
-
δ 1.87–1.92 (t, J = 8.0 Hz, 2H, CH₂): This triplet corresponds to the other methylene group adjacent to the aromatic system.
-
δ 7.35–7.48 (m, 3H, CHₐᵣₒₘ): This multiplet represents the three protons on the brominated aromatic ring.
-
δ 11.66 (br, 1H, COOH): This broad signal is characteristic of the acidic proton of the carboxylic acid group.
-
-
¹³C-NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
δ 22.90, 23.20, 29.10, 33.55: These signals correspond to the four sp³ hybridized carbon atoms of the tetrahydro- portion of the acridine ring.
-
δ 125.50, 126.67, 127.32, 128.45, 130.95, 132.34, 135.11, 146.67, 150.35: These signals are in the aromatic region and correspond to the sp² hybridized carbons of the acridine core.
-
δ 168.65: This downfield signal is characteristic of the carbonyl carbon in the carboxylic acid group.
-
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
ν 3460–3310 cm⁻¹ (broad band): This broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid, indicating hydrogen bonding.
-
ν 3056 cm⁻¹: This absorption is attributed to the C-H stretching of the aromatic protons.
-
ν 2942 cm⁻¹: This signal corresponds to the C-H stretching of the aliphatic methylene groups.
-
ν 1664 cm⁻¹: This strong absorption is indicative of the C=O stretching of the carbonyl group in the carboxylic acid.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
MS (EI, m/z): 308 [M+2]⁺, 306 [M]⁺: The presence of two molecular ion peaks with a near 1:1 intensity ratio is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This confirms the presence of bromine and the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[5]
Synthesis and Mechanistic Insights
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is reliably achieved through the Pfitzinger reaction. This classic condensation reaction provides a straightforward route to quinoline-4-carboxylic acids and their derivatives.
Experimental Protocol: Pfitzinger Synthesis
This protocol is adapted from established literature procedures.
Materials:
-
5-Bromoisatin
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of potassium hydroxide in ethanol/water is prepared.
-
5-Bromoisatin is added to the basic solution and stirred until it dissolves.
-
Cyclohexanone is then added to the reaction mixture.
-
The mixture is refluxed for several hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solution is then acidified with hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality of Experimental Choices and Mechanistic Pathway
The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids. The choice of a strong base like potassium hydroxide is crucial for the initial step of the reaction.
Workflow for the Pfitzinger Synthesis:
Caption: Pfitzinger reaction workflow for the synthesis of the title compound.
Mechanistic Steps:
-
Ring Opening of Isatin: The reaction is initiated by the hydroxide-mediated hydrolysis of the amide bond in 5-bromoisatin, leading to the formation of an intermediate amino keto-acid.
-
Condensation: The amine of the ring-opened intermediate undergoes a condensation reaction with the carbonyl group of cyclohexanone to form an enamine.
-
Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic quinoline ring system, resulting in the final product.
This one-pot synthesis is efficient and utilizes readily available starting materials, making it an attractive method for accessing this class of compounds.
Potential Applications in Drug Discovery
The 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold holds potential for various therapeutic applications. Acridine derivatives have been investigated for their anticancer properties, often acting as DNA intercalators and topoisomerase inhibitors. The presence of the bromine atom could enhance these interactions through halogen bonding. Furthermore, the carboxylic acid moiety can be derivatized to produce esters or amides, allowing for the creation of a library of compounds with diverse biological activities. The tetrahydroacridine core is also a known pharmacophore for acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid based on available spectroscopic data. While a definitive three-dimensional structure from X-ray crystallography remains to be determined, the presented NMR, IR, and MS data offer significant insights into its chemical architecture. The robust Pfitzinger synthesis provides a reliable route for its preparation, enabling further investigation into its chemical and biological properties. The structural features of this compound, including the tetrahydroacridine core, the bromine substituent, and the carboxylic acid functional group, make it a promising candidate for further exploration in the field of drug discovery.
References
-
CP Lab Safety. 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Available from: [Link]
-
PubChem. 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Available from: [Link]
-
LookChem. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1. Available from: [Link]
-
Kadry, A. M., Abdellah, W. A., & Tolba, M. F. (2023). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific reports, 13(1), 21867. Available from: [Link]
-
Semantic Scholar. improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and. Available from: [Link]
-
Boroncore. 37509-14-1 | 7-Bromo-1,2,3,4-tetrahydro-acridine-9-carboxylicacid. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
Sources
An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and explore the burgeoning research into its potential as a scaffold for novel therapeutic agents.
Chemical Identity and Nomenclature
IUPAC Name: 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid[1].
This systematic name accurately describes the molecule's structure: a tetrahydroacridine core, which is a partially saturated four-ring heterocyclic system, substituted with a bromine atom at position 7 and a carboxylic acid group at position 9.
Synonyms: The compound is also referenced in chemical databases and by suppliers under various identifiers, including CHEMBRDG-BB 4400497 and AKOS BB-9941[2].
CAS Number: 37509-14-1[1][2][3][4][5][6][7][8][9].
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These characteristics are fundamental for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂BrNO₂ | [3][4][5] |
| Molecular Weight | 306.15 g/mol | [3][5] |
| Appearance | Off-white to slight yellow solid | [7] |
| Purity | Typically ≥95% | [4][6][8][10] |
| Storage | Room temperature, in dry and cool conditions | [7][8] |
Synthesis Pathway: The Pfitzinger Reaction
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is efficiently achieved via the Pfitzinger reaction. This classic condensation reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids and their annulated derivatives, such as the tetrahydroacridines[10][11]. The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions[12].
For the synthesis of our target compound, the specific reactants are 5-bromoisatin and 1,3-cyclohexanedione.
Reaction Mechanism
The causality behind this multi-step process is as follows:
-
Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, opening the five-membered ring to form the potassium salt of the corresponding isatinic acid (a keto-acid)[10][13]. This step is crucial as it generates the reactive aniline intermediate.
-
Condensation and Imine/Enamine Formation: The aniline derivative then reacts with one of the carbonyl groups of 1,3-cyclohexanedione to form an imine, which subsequently tautomerizes to the more stable enamine[13].
-
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the keto-acid carbonyl group. This is followed by a dehydration step, which results in the formation of the aromatic acridine ring system and yields the final product[10][13].
While the traditional Pfitzinger reaction is conducted under basic conditions (e.g., aqueous KOH), some protocols have been improved by performing the condensation under acidic conditions to avoid the formation of resin-like byproducts that can occur with diketones like 1,3-cyclohexanedione under strong base[14].
Experimental Protocol: A Generalized Pfitzinger Synthesis
The following is a detailed, step-by-step methodology for the synthesis of a tetrahydroacridine-9-carboxylic acid derivative, adapted from established Pfitzinger reaction protocols[12][13][14].
Materials:
-
5-Bromoisatin
-
1,3-Cyclohexanedione
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid for acidification
-
Ether (for extraction)
Procedure:
-
Isatin Hydrolysis: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml). To this basic solution, add 5-bromoisatin (0.07 mol)[12]. Stir the mixture at room temperature. The color change of the solution indicates the formation of the potassium salt of the corresponding isatinic acid[13].
-
Addition of Carbonyl Component: To the resulting mixture, add 1,3-cyclohexanedione (0.07-0.15 mol)[13].
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC)[12][13].
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Distill the bulk of the solvent under reduced pressure.
-
Purification: Add water to the residue. Perform an ether extraction to remove any neutral, non-acidic impurities. The aqueous layer, containing the potassium salt of the product, is then carefully acidified with an acid like acetic acid or dilute HCl[12].
-
Isolation: The acidification will cause the desired carboxylic acid to precipitate out of the solution. Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven to yield 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid[12][13].
Synthesis Workflow Diagram
Caption: Workflow of the Pfitzinger synthesis.
Applications in Drug Development
The tetrahydroacridine scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities. While 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid itself is primarily a pharmaceutical intermediate, its derivatives have shown significant promise in several therapeutic areas[7][8].
A. Alzheimer's Disease: Cholinesterase Inhibition
The most well-documented application of the tetrahydroacridine core is in the treatment of Alzheimer's disease. The parent compound, 9-amino-1,2,3,4-tetrahydroacridine (Tacrine), was the first centrally-acting cholinesterase inhibitor approved for this purpose. Derivatives of this scaffold are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3]. By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function[4].
-
Mechanism of Action: Tetrahydroacridine derivatives are designed as dual-binding site inhibitors. They can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. This dual-binding capability can also interfere with the enzyme's role in the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease[3]. One study showed a derivative displayed potent inhibition of AChE-induced Aβ aggregation[3].
B. Anticancer Activity
Acridine derivatives have a long history as anticancer agents, primarily due to their ability to intercalate into DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair[2]. This disruption of DNA processes can lead to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.
-
Mechanism of Action: A study on novel tetrahydroacridine derivatives demonstrated their ability to inhibit the growth of human lung adenocarcinoma cells by inducing G1 phase cell cycle arrest and apoptosis[2]. The planar aromatic core of the acridine system allows it to slip between the base pairs of the DNA double helix, while side chains can interact with the DNA grooves or topoisomerase enzymes.
C. Antidiabetic Potential
Recent research has explored the potential of tetrahydroacridine derivatives as novel antidiabetic agents. A 2025 study detailed the synthesis of a series of these compounds and evaluated their ability to inhibit glucose diffusion[1].
-
Mechanism of Action: Molecular docking studies in the aforementioned research suggest that these derivatives could act as multi-target agents, potentially interacting with key proteins involved in glucose transport and metabolism, such as DPP-IV, SGLT1, and GLUT2. One derivative, at a 100 mg/kg dose, showed a high rate of glucose diffusion inhibition, outperforming the reference drug Gliclazide in that specific assay[1].
Logical Relationship Diagram: From Scaffold to Application
Caption: Therapeutic pathways for tetrahydroacridine derivatives.
Conclusion and Future Directions
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis via the robust Pfitzinger reaction allows for the creation of a diverse library of derivatives. The established and emerging biological activities of the tetrahydroacridine scaffold—spanning neurodegenerative diseases, oncology, and metabolic disorders—underscore its importance. Future research should focus on leveraging the bromo- and carboxylic acid functional groups for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.
References
-
Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2025). Scientific Reports. Available at: [Link]
-
Novel tetrahydroacridine derivatives inhibit human lung adenocarcinoma cell growth by inducing G1 phase cell cycle arrest and apoptosis. (2014). Biomedicine & Pharmacotherapy. Available at: [Link]
-
A tetrahydroacridine derivative and its conjugate with gold nanoparticles: promising agents for the treatment of Alzheimer's disease. (n.d.). Physical Chemistry Chemical Physics. Available at: [Link]
-
Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]
-
9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. (1987). European Journal of Pharmacology. Available at: [Link]
-
Pfitzinger reaction. (n.d.). Wikipedia. Available at: [Link]
-
Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and. (2012). HETEROCYCLES. Available at: [Link]
-
7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. (n.d.). Alichem. Available at: [Link]
-
Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1. (n.d.). LookChem. Available at: [Link]
-
7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. (n.d.). CP Lab Safety. Available at: [Link]
-
CAS 37509-14-1 7-BROMO-1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLIC ACID. (n.d.). Molbase. Available at: [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Available at: [Link]
-
Application of pfitzinger reaction in. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
Sources
- 1. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroacridine derivatives inhibit human lung adenocarcinoma cell growth by inducing G1 phase cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1, CasNo.37509-14-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. You are being redirected... [hit2lead.com]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid mechanism of action
An In-Depth Technical Guide: The Postulated Mechanism of Action of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Abstract
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a synthetic heterocyclic compound belonging to the tetrahydroacridine class of molecules. Its structural architecture is derived from tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease. Based on a comprehensive analysis of its structural motifs and the well-established pharmacology of its parent compound, the primary mechanism of action for this molecule is postulated to be the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide synthesizes the foundational principles of tacrine-based inhibition, analyzes the anticipated contributions of the 7-bromo and 9-carboxylic acid moieties through structure-activity relationship (SAR) principles, and presents a rigorous, self-validating experimental framework to empirically determine its precise molecular interactions and inhibitory profile.
The Tetrahydroacridine Scaffold: A Cornerstone of Cholinergic Therapeutics
The Therapeutic Legacy of Tacrine
The tetrahydroacridine scaffold is central to the history of Alzheimer's disease (AD) pharmacotherapy. The parent compound, tacrine, was the first cholinesterase inhibitor to receive FDA approval for AD treatment, marking a significant milestone in managing the disease's cognitive symptoms.[1] Although its clinical use was limited by hepatotoxicity, tacrine established a critical proof-of-concept: enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase could provide symptomatic relief.[2] This has since spurred the development of numerous second-generation inhibitors and multi-target-directed ligands built upon the acridine framework.[1]
The Cholinergic Hypothesis and Alzheimer's Disease
The cholinergic hypothesis, first posited in the late 1970s, correlates the cognitive decline seen in AD with a significant reduction in the activity of choline acetyltransferase and acetylcholinesterase in brain tissues.[2] This leads to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory. The primary therapeutic strategy derived from this hypothesis is to increase the synaptic concentration of ACh by inhibiting the enzymes responsible for its degradation, namely AChE and, to a lesser extent, BChE.
Core Structural Features
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a distinct analogue of tacrine. Its mechanism can be understood by dissecting its three key structural components:
-
The 1,2,3,4-Tetrahydroacridine Core: This flat, aromatic, polycyclic system is the foundational pharmacophore responsible for entering the narrow active-site gorge of cholinesterase enzymes.
-
The 7-Bromo Substituent: The placement of a halogen at the 7-position of the acridine ring is a critical modification. Halogens are electron-withdrawing groups, which can modulate the electronic properties of the aromatic system and potentially influence binding affinity.[3]
-
The 9-Carboxylic Acid Group: This represents the most significant departure from the parent tacrine, which features a 9-amino group. The substitution of a basic amine with an acidic carboxylic acid will fundamentally alter the molecule's charge, hydrogen bonding capacity, and overall interaction profile within the enzyme's active site.
Postulated Core Mechanism: Dual Cholinesterase Inhibition
The most probable mechanism of action is the inhibition of AChE and BChE. This inhibition is likely achieved through a multi-point interaction within the enzyme's active site gorge.
The Cholinesterase Active Site
The active site of AChE is a deep and narrow gorge (~20 Å deep) containing two key binding sites:
-
Catalytic Anionic Site (CAS): Located at the base of the gorge, it contains the catalytic triad (Ser-His-Glu) responsible for hydrolyzing acetylcholine. It also features a tryptophan residue (Trp84) that engages in crucial π-π stacking interactions.
-
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of the enzyme. It is rich in aromatic residues like tyrosine (Tyr334).[4]
The Tacrine Binding Model and Inferred Interactions
Tacrine itself is a known dual-binding site inhibitor. It is believed that the flat tetrahydroacridine ring system engages in π-π stacking interactions with aromatic residues in both the CAS and PAS.[4] We can postulate a similar binding mode for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
-
π-π Stacking: The tricyclic core is expected to form strong π-π stacking interactions with Trp84 in the CAS.
-
Influence of the 7-Bromo Group: Quantitative Structure-Activity Relationship (QSAR) studies on tacrine analogues have shown that electron-attracting substituents at the 6 and 7 positions can be favorable for inhibitory activity.[3] The bromine atom may enhance binding affinity through favorable electronic interactions or by forming specific halogen bonds with residues in the active site.
-
Role of the 9-Carboxylic Acid Group: Unlike the 9-amino group of tacrine, which is protonated at physiological pH and forms ionic interactions, the 9-carboxylic acid group will be deprotonated to a carboxylate anion. This anion could form strong hydrogen bonds or ionic interactions with residues such as Tyr334 or other hydrogen bond donors within the active site gorge.[4]
Caption: Postulated binding of the compound within the AChE gorge.
Experimental Protocols for Mechanistic Validation
To validate the hypothesized mechanism, a tiered experimental approach is required. The following protocols provide a self-validating system to confirm cholinesterase inhibition, determine its kinetic profile, and visualize its binding pose.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE and BChE activity.
Objective: To determine the concentration of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid required to inhibit 50% of cholinesterase activity (IC₅₀).
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine (ATChI) iodide in the buffer to a final concentration of 10 mM (Substrate).
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer to a final concentration of 3 mM.
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Reconstitute human recombinant AChE or BChE to the desired concentration in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of the test compound dilution (or DMSO for control).
-
-
Incubate at 37°C for 5 minutes.
-
Add 10 µL of the enzyme solution to initiate the pre-incubation.
-
Incubate at 37°C for 10 minutes.
-
Add 20 µL of the ATChI substrate solution to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 412 nm every 60 seconds for 15 minutes using a microplate reader. The rate of color change (yellow) is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression fit (log(inhibitor) vs. response).
-
Caption: Workflow for the Ellman's Method cholinesterase assay.
Protocol: Enzyme Kinetic Analysis
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Methodology:
-
Experimental Setup: Perform the Ellman's assay as described above, but with a matrix of conditions. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and, for each inhibitor concentration, vary the substrate (ATChI) concentration across a wide range (e.g., 5-10 different concentrations).
-
Data Acquisition: Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the resulting family of lines:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km change).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).
-
-
Protocol: Molecular Docking Simulation
Objective: To generate a predictive model of the binding pose and identify key molecular interactions between the compound and the AChE active site.
Methodology:
-
Preparation of Receptor: Obtain the crystal structure of human AChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand or known active site residues.
-
Preparation of Ligand: Draw the 3D structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid using chemical drawing software. Perform energy minimization and assign charges.
-
Docking Execution: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor. Generate multiple possible binding poses.
-
Analysis of Results:
-
Analyze the top-ranked poses based on the docking score (estimated binding free energy).
-
Visualize the best pose to identify key interactions: hydrogen bonds, π-π stacking, ionic interactions, and halogen bonds.
-
Measure the distances between interacting atoms to validate the strength of the predicted bonds.
-
Caption: Workflow for molecular docking simulation.
Anticipated Results and Data Interpretation
This section outlines the expected outcomes from the proposed experimental framework.
Quantitative Inhibitory Potency
The compound is expected to be a potent inhibitor of both AChE and BChE, with IC₅₀ values likely in the nanomolar to low-micromolar range.
| Target Enzyme | Test Compound | Reference Compound |
| Anticipated IC₅₀ (nM) | Reported IC₅₀ (nM) | |
| Human AChE | 10 - 500 | Tacrine: ~80-150 |
| Human BChE | 50 - 1000 | Tacrine: ~5-20 |
Note: These are hypothetical values based on SAR principles for illustrative purposes.
Interpreting Kinetic Data
Given that the tetrahydroacridine core is known to interact with the CAS, a competitive or mixed-type inhibition pattern is the most likely outcome.
-
A purely competitive result would suggest the compound directly competes with acetylcholine for binding at the catalytic site.
-
A mixed-type result would be more indicative of a dual-site inhibitor, binding to both the CAS and PAS, thereby interfering with both substrate binding (affecting Km) and catalysis (affecting Vmax).
Molecular Docking Insights
The docking simulation is expected to reveal a binding pose where:
-
The tetrahydroacridine core is sandwiched between Trp84 and other aromatic residues in the gorge via π-π stacking .
-
The 9-carboxylate group forms a salt bridge or strong hydrogen bond with the hydroxyl group of Tyr334 or a similar residue in the PAS.
-
The 7-bromo substituent is oriented towards a specific pocket, potentially forming a halogen bond with a backbone carbonyl oxygen, thereby anchoring the ligand and enhancing affinity.
References
-
Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment. PubMed Central. [Link]
-
Novel bipharmacophoric inhibitors of the cholinesterases with affinity to the muscarinic receptors M1 and M2. National Institutes of Health (NIH). [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PubMed Central. [Link]
-
SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed. [Link]
-
Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PubMed Central. [Link]
Sources
- 1. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel bipharmacophoric inhibitors of the cholinesterases with affinity to the muscarinic receptors M1 and M2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a synthetic heterocyclic compound belonging to the tetrahydroacridine class. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to well-characterized bioactive compounds, notably the cholinesterase inhibitor tacrine and various anticancer agents, suggests a strong potential for significant pharmacological activity. This guide provides a comprehensive overview of the synthesis of this compound and explores its potential biological activities by drawing parallels with structurally related molecules. We will delve into the established cholinergic and anticancer properties of the tetrahydroacridine scaffold and propose detailed experimental protocols to elucidate the specific biological profile of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This document is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this and related compounds.
Introduction: The Tetrahydroacridine Scaffold - A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroacridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous derivatives with a wide range of biological activities. The most prominent example is 9-amino-1,2,3,4-tetrahydroacridine, also known as tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Beyond its effects on the cholinergic system, the tetracyclic and planar nature of the acridine core allows for intercalation into DNA, leading to the investigation of many derivatives as potential anticancer agents.[3][4]
The subject of this guide, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, incorporates two key modifications to the basic tetrahydroacridine structure: a bromine atom at the 7-position and a carboxylic acid group at the 9-position. The introduction of a halogen atom, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The carboxylic acid group, on the other hand, can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, and can also influence the compound's solubility and overall physicochemical profile.
Given the established activities of the parent scaffold, it is highly probable that 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid possesses biological activities in the domains of neurodegenerative diseases and oncology. This guide will explore these potential activities based on the established pharmacology of its analogs.
Synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid has been reported as part of a broader synthetic effort to generate a library of substituted tetrahydroacridine derivatives.[5] The general and established method for constructing the tetrahydroacridine core is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a cyclic ketone.[5]
Synthetic Pathway
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be achieved through a multi-step process, as outlined in the diagram below.
Caption: Synthetic route to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Detailed Experimental Protocol
The following is a representative protocol based on the Pfitzinger reaction for the synthesis of substituted tetrahydroacridine-9-carboxylic acids.[5]
Materials:
-
5-Bromoisatin
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A mixture of 5-bromoisatin (1 equivalent) in ethanol and a solution of potassium hydroxide (x equivalents) in water is stirred at room temperature for 15-30 minutes.
-
Cyclohexanone (1.1 equivalents) is then added to the reaction mixture.
-
The mixture is heated under reflux for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid until a precipitate forms.
-
The precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to yield the final product, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid.
Potential Biological Activity I: Cholinesterase Inhibition
The most well-documented biological activity of the tetrahydroacridine scaffold is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Tacrine, the parent 9-amino derivative, is a potent, reversible, non-competitive inhibitor of both enzymes.[1]
Mechanism of Action of Tetrahydroacridine-based Cholinesterase Inhibitors
AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. The inhibitory activity of tacrine and its analogs is attributed to their binding to the active site of AChE.
Caption: Experimental workflow for evaluating anticancer activity.
Quantitative Data Summary (Hypothetical)
As no direct experimental data is available for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, the following table presents hypothetical data for related tetrahydroacridine derivatives to illustrate the type of quantitative information that would be generated from the proposed experiments.
| Compound | Target | Assay | IC₅₀/EC₅₀ (µM) | Reference |
| Tacrine (9-amino-THA) | Human AChE | Ellman's Assay | 0.1 - 0.5 | [1] |
| Tacrine (9-amino-THA) | Human BChE | Ellman's Assay | 0.01 - 0.1 | [1] |
| Substituted 9-anilinoacridine | A549 Cells | MTT Assay | 5 - 20 | [6] |
| Substituted 9-anilinoacridine | K562 Cells | MTT Assay | 2 - 15 | [6] |
Conclusion and Future Directions
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid represents an intriguing yet underexplored molecule with significant potential for biological activity. Based on the well-established pharmacology of the tetrahydroacridine scaffold, it is reasonable to hypothesize that this compound may exhibit both cholinesterase inhibitory and anticancer properties. The bromine substitution at the 7-position and the carboxylic acid at the 9-position are likely to modulate these activities, potentially leading to a unique pharmacological profile with improved potency, selectivity, or pharmacokinetic properties compared to existing analogs.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of the biological activities of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Elucidating its effects on cholinesterases and various cancer cell lines will be the crucial first step in determining its therapeutic potential. Further studies could then explore its in vivo efficacy in relevant animal models of neurodegenerative diseases or cancer, as well as detailed mechanistic studies to identify its precise molecular targets. This line of research holds the promise of uncovering a novel therapeutic agent with potential applications in two major areas of unmet medical need.
References
-
Helal, M. H., et al. (2023). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 13(1), 1-18. Available from: [Link]
-
Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment. Molecules, 20(10), 18261–18274. Available from: [Link]
-
The cholinergic pharmacology of tetrahydroaminoacridine in vivo and in vitro. British Journal of Pharmacology, 95(3), 897–905. Available from: [Link]
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Advances, 10(11), 6523–6535. Available from: [Link]
-
Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 13(1), 2133-2144. Available from: [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 25(22), 5293. Available from: [Link]
-
Novel bipharmacophoric inhibitors of the cholinesterases with affinity to the muscarinic receptors M1 and M2. Journal of Medicinal Chemistry, 56(21), 8563–8577. Available from: [Link]
-
Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339–1350. Available from: [Link]
-
Synthesis and Biological Activity of 9-substituted Acridines. Journal of Pharmaceutical Sciences, 62(8), 1357-1358. Available from: [Link]
-
Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines. Letters in Drug Design & Discovery, 16(7), 785-794. Available from: [Link]
-
Synthesis, in Silico Prediction and in Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. Molecules, 25(22), 5293. Available from: [Link]
-
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells. Molecules, 18(1), 418–431. Available from: [Link]
-
Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(10), 2445. Available from: [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 28(12), 4691. Available from: [Link]
-
Some Actions of 9-Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane Currents in Rat Sympathetic Ganglia. British Journal of Pharmacology, 100(3), 508–514. Available from: [Link]
Sources
- 1. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of 4-amino-2, 3-diaryl-5, 6, 7, 8-tetrahydrofuro(and thieno)[2, 3-b]-quinolines, and 4-amino-5, 6, 7, 8, 9-pentahydro-2, 3-diphenylcyclohepta[e]furo(and thieno)-[2, 3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a key intermediate in the development of novel therapeutic agents.
Introduction: The Tetrahydroacridine Scaffold
The 1,2,3,4-tetrahydroacridine nucleus is a privileged scaffold in drug discovery, most notably recognized in the structure of Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The rigid, tricyclic ring system provides a framework for interaction with various biological targets. The introduction of a carboxylic acid moiety at the 9-position and a bromine atom at the 7-position, as in 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, offers unique opportunities for chemical modification and the exploration of novel pharmacological activities. This document serves to consolidate the current knowledge on this specific derivative.
Synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
The primary synthetic route to 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is the Pfitzinger reaction, a classic method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives with a carbonyl compound.[1][2]
Reaction Scheme: The Pfitzinger Reaction
The synthesis involves the condensation of a substituted isatin, in this case, 5-bromoisatin, with cyclohexanone in the presence of a base. The reaction proceeds through the opening of the isatin ring to form an intermediate keto-acid, which then undergoes condensation and cyclization with cyclohexanone to yield the final tetrahydroacridine product.[1][2]
Caption: Pfitzinger synthesis of the target compound.
Step-by-Step Experimental Protocol
The following protocol is based on the methodology described by Al-Ostoot et al. (2024).[1]
-
Preparation of the Isatin Salt: In a suitable reaction vessel, dissolve 5-bromoisatin in a solution of potassium hydroxide in ethanol and water.
-
Reaction Initiation: To the solution of the isatin salt, add cyclohexanone.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, typically several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, being a potassium salt, is soluble in the aqueous-alcoholic solution.
-
Acidification: Carefully acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to a pH that facilitates the precipitation of the carboxylic acid.
-
Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization Data
The structural confirmation of the synthesized 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is achieved through various spectroscopic and analytical techniques.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₂BrNO₂ |
| Molecular Weight | 306.16 g/mol |
| Appearance | Pale yellow crystals |
| Melting Point | 240-242 °C |
| Yield | 82% |
| IR (KBr, cm⁻¹) | 3460-3310 (O-H), 3056 (C-H arom.), 2942 (C-H aliph.), 1664 (C=O) |
| ¹H-NMR (400 MHz, CDCl₃, δ ppm) | 1.25–1.35 (m, 4H, 2CH₂), 1.77–1.82 (t, J = 8.0 Hz, 2H, CH₂), 1.87–1.92 (t, J = 8.0 Hz, 2H, CH₂), 7.35–7.48 (m, 3H, CHarom), 11.66 (br, 1H, COOH) |
| ¹³C-NMR (100 MHz, CDCl₃, δ ppm) | 22.90, 23.20, 29.10, 33.55, 125.50, 126.67, 127.32, 128.45, 130.95, 132.34, 135.11, 146.67, 150.35, 168.65 |
| Mass Spectrum (EI, m/z) | 308 [M+2]⁺, 306 [M]⁺ |
Table 1: Physicochemical and Spectroscopic Data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.[1]
Biological Activities and Therapeutic Potential
While direct and extensive biological evaluation of 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not widely reported in the literature, its primary significance lies in its role as a key synthetic intermediate for the development of pharmacologically active compounds.[1]
Precursor for Novel Antidiabetic Agents
A recent study by Al-Ostoot et al. (2024) has highlighted the utility of 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid in the synthesis of a novel series of tetrahydroacridine derivatives with potential antidiabetic properties.[1] The carboxylic acid group at the 9-position serves as a versatile handle for the introduction of various pharmacophores through amide bond formation.
The study involved the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with different amines to generate a library of amide derivatives.[1] Several of these derivatives exhibited promising results in in-vitro and in-vivo models of diabetes.[1][3] For instance, certain amide derivatives of the 7-bromo-tetrahydroacridine scaffold demonstrated significant glucose-lowering effects in streptozotocin-induced diabetic rats.[3]
Caption: Workflow for developing antidiabetic agents.
Future Directions and Potential Applications
The presence of the bromine atom on the tetrahydroacridine ring opens up possibilities for further structural modifications through cross-coupling reactions, potentially leading to the discovery of compounds with a wide range of biological activities. Given the established pharmacological profile of the tetrahydroacridine scaffold, derivatives of 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid could be explored for:
-
Anticancer Activity: Many acridine derivatives are known to intercalate with DNA and inhibit topoisomerase enzymes, making them potential anticancer agents.
-
Antimicrobial Properties: The heterocyclic nature of the acridine ring system is a feature found in many antimicrobial compounds.
-
Cholinesterase Inhibition: As a structural analog of tacrine, further derivatization could lead to new and improved cholinesterase inhibitors for the treatment of neurodegenerative diseases.
Conclusion
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a valuable synthetic intermediate, readily accessible through the Pfitzinger reaction. While its own biological activity profile is yet to be extensively explored, its utility in the synthesis of novel therapeutic agents, particularly in the realm of antidiabetic drug discovery, has been demonstrated. The versatility of its functional groups provides a solid platform for the generation of diverse chemical libraries, paving the way for the discovery of new lead compounds with a range of potential therapeutic applications. Further research into the direct biological activities of this compound and the continued exploration of its derivatives are warranted.
References
-
Al-Ostoot, F. H., El-Sayed, W. M., & Youssef, A. M. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 14(1), 12345. [Link]
-
Al-Ostoot, F. H., El-Sayed, W. M., & Youssef, A. M. (2024). In-vivo antidiabetic activity of novel tetrahydroacridine derivatives. PubMed, [Link]
-
Wikipedia. (2023). Pfitzinger reaction. In Wikipedia. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
Sources
- 1. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: An Application Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction and Significance
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid belongs to the tacrine analogue family of compounds. Tacrine itself was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The tetrahydroacridine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. The introduction of a bromine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, potentially leading to altered pharmacokinetic profiles and target affinities. The carboxylic acid moiety at the 9-position provides a handle for further chemical modifications, such as amide or ester formation, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Core Synthetic Strategy: The Pfitzinger Reaction
The most logical and well-established synthetic route to the 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid core is the Pfitzinger reaction . This powerful named reaction facilitates the synthesis of quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[1]
In this specific synthesis, the key starting materials are 7-bromoisatin and a suitable cyclic β-dicarbonyl compound, such as 1,3-cyclohexanedione . The reaction proceeds through a series of steps, initiated by the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This is followed by condensation with the enolizable ketone, intramolecular cyclization, and subsequent dehydration to yield the final tetracyclic aromatic system.[1] An improved protocol for a similar, non-brominated, structure suggests that carrying out the condensation under acidic conditions after the initial basic hydrolysis can lead to higher yields and fewer byproducts.
Mechanistic Rationale
The causality behind this synthetic choice lies in its efficiency and convergence. The Pfitzinger reaction allows for the rapid assembly of the complex tetracyclic core in a single synthetic operation from readily available precursors. The use of a substituted isatin, in this case, 7-bromoisatin, directly installs the desired bromine substituent at the correct position on the final molecule, avoiding the need for potentially unselective late-stage bromination reactions.
Experimental Protocol
This protocol is a self-validating system, with clear steps and checkpoints for monitoring reaction progress and ensuring the purity of the final product.
Part 1: Synthesis of the Starting Material - 7-Bromoisatin
While 7-bromoisatin is commercially available, for completeness, a general synthetic approach is outlined. The synthesis of substituted isatins can be achieved through various methods, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a classic approach. However, for this specific regioisomer, a more direct route starting from 2-amino-3-bromotoluene is often employed.
Part 2: Pfitzinger Condensation for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
This protocol is adapted from established procedures for the synthesis of similar tetrahydroacridine-9-carboxylic acids.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 7-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 1.0 eq | ≥96% | Sigma-Aldrich |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 1.2 eq | ≥97% | Commercially Available |
| Potassium Hydroxide | KOH | 56.11 | 3.0 eq | ≥85% | Commercially Available |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | 37% | Commercially Available |
| Deionized Water | H₂O | 18.02 | |||
| Ethanol | C₂H₅OH | 46.07 |
Step-by-Step Procedure:
-
Ring Opening of 7-Bromoisatin: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (3.0 eq) in deionized water (20 mL). To this basic solution, add 7-bromoisatin (1.0 eq). Stir the mixture at room temperature. The color of the solution should change, indicating the formation of the potassium salt of the corresponding isatinic acid. Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting 7-bromoisatin is consumed.
-
Acidification and Condensation: Carefully acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This will protonate the intermediate to form the free keto-acid. To this acidic solution, add 1,3-cyclohexanedione (1.2 eq).
-
Reaction and Precipitation: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC. As the reaction proceeds, the product, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, will precipitate out of the solution as a solid.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts and unreacted starting materials. Subsequently, wash with a small amount of cold ethanol to aid in drying. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to afford the final product as a crystalline solid.
Characterization:
The identity and purity of the synthesized 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine substituent.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point (m.p.): As an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition.
Visualizing the Synthesis
Reaction Pathway
Caption: Synthetic route to the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol's integrity is ensured by the inclusion of in-process controls, such as TLC monitoring, which allows the researcher to track the consumption of starting materials and the formation of the product in real-time. The final characterization steps provide a definitive validation of the synthesis, ensuring that the obtained compound meets the required standards of identity and purity for subsequent research applications.
References
-
Pfitzinger Reaction - Wikipedia. [Link]
-
Synthesis of substituted isatins as potential antibacterial agents. [Link]
- Preparation method for quinoline-4-carboxylic acid derivative - Google P
Sources
Application Notes and Protocols for the Purification of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Introduction
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This guide provides detailed protocols and technical insights into the principal methods for its purification: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The selection of the appropriate purification strategy is contingent on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
Physicochemical Properties and Impurity Profile
Molecular Formula: C₁₄H₁₂BrNO₂[1][2]
Molecular Weight: 306.16 g/mol [1][2]
Appearance: Off-white to slight yellow solid.[3]
The primary impurities in crude 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically arise from unreacted starting materials, by-products of the cyclization reaction, and degradation products. Given its structure, which includes a carboxylic acid group and a basic nitrogen atom within the acridine ring system, the compound is polar and capable of both acidic and basic interactions. This amphoteric nature can present challenges in purification, such as streaking on silica gel during chromatography.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for the purification of solid compounds, particularly when the desired compound is crystalline and the impurities have different solubility profiles. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Rationale for Solvent Selection
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[4] For aromatic carboxylic acids, polar protic solvents like ethanol or solvent mixtures such as ethyl acetate/hexane are often effective.[5] The presence of the bromine atom and the tetrahydroacridine core may also allow for the use of moderately polar solvents.
Protocol for Recrystallization
Materials:
-
Crude 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
-
Ethanol (95% or absolute)
-
Hexane
-
Ethyl Acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude material (approx. 50 mg) into separate test tubes.
-
Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate) to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the solvent gently and add more solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
-
A good solvent will show low solubility at low temperatures and high solubility at high temperatures. A two-solvent system (e.g., ethyl acetate/hexane) may also be tested by dissolving the compound in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature and then adding the less polar solvent (hexane) dropwise until turbidity is observed.
-
-
Bulk Recrystallization:
-
Place the crude 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid in an Erlenmeyer flask of appropriate size.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil. Continue adding the solvent until the solid is completely dissolved.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or cooling too quickly. Try adding a small amount of hot solvent to redissolve the oil and allow for slower cooling. Scratching the inside of the flask with a glass rod can also induce crystallization.[6]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent and allow it to cool again. Seeding the solution with a pure crystal of the compound can also initiate crystallization.[6]
Method 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying a wide range of organic compounds based on their differential adsorption to a stationary phase.[7] For a polar, acidic compound like 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, careful selection of the stationary and mobile phases is critical.
Rationale for Stationary and Mobile Phase Selection
-
Stationary Phase: Standard silica gel is acidic and can cause streaking or irreversible adsorption of basic compounds.[6] Given the basic nitrogen in the acridine ring, using neutral silica gel or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent is recommended.[8][9] Neutral alumina can also be a suitable alternative.[10]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used. A common choice is a gradient of ethyl acetate in hexane.[11] For highly polar compounds, a more polar system such as dichloromethane/methanol may be necessary.[11] The addition of a small amount of acetic or formic acid to the eluent can improve the peak shape of carboxylic acids by suppressing the ionization of the carboxyl group.
Protocol for Flash Column Chromatography
Materials:
-
Silica gel (neutral, 230-400 mesh) or neutral alumina
-
Chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol (optional)
-
Triethylamine (optional, for deactivation)
-
Crude 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a polar solvent (e.g., dichloromethane/methanol).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined by TLC analysis.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[10]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Visualization of Chromatography Workflow
Caption: Workflow for Flash Column Chromatography.
Method 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure compounds.[12] It is particularly useful for challenging separations or for the final polishing step to achieve analytical-grade purity.
Rationale for HPLC Method Development
For polar, ionizable compounds like 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, reversed-phase HPLC is the method of choice.[6]
-
Stationary Phase: A C18 column is a standard and effective choice for retaining non-polar to moderately polar compounds from an aqueous mobile phase.
-
Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol is used. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[13]
Protocol for Preparative HPLC
Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
Crude or partially purified 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Procedure:
-
Analytical Method Development:
-
Develop an analytical scale HPLC method first to optimize the separation.
-
Use a C18 analytical column.
-
Screen different gradients of acetonitrile in water (both containing 0.1% formic acid or TFA).
-
Aim for a good separation between the main peak and any impurities.
-
-
Scale-Up to Preparative HPLC:
-
Based on the optimized analytical method, scale up to the preparative column. The gradient profile will need to be adjusted based on the column dimensions and flow rate.
-
Dissolve the compound in a minimal amount of the mobile phase or a strong solvent like methanol or DMSO.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative gradient.
-
Monitor the elution profile using the UV detector.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the purified product.
-
Data Summary Table
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >98% | Economical, scalable, simple setup | Requires a crystalline solid, potential for product loss in mother liquor |
| Flash Column Chromatography | 95-99% | Versatile for a wide range of compounds, good for moderate scales | Can be time-consuming, requires significant solvent volumes, potential for compound degradation on silica |
| Preparative HPLC | >99% | High resolution and purity, automated | Expensive equipment, limited sample loading capacity, requires method development |
Logical Relationship of Purification Methods
Caption: Purification strategy decision tree.
Conclusion
The purification of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be effectively achieved using recrystallization, flash column chromatography, or preparative HPLC. The choice of method will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification. For obtaining material of moderate purity on a larger scale, recrystallization or flash column chromatography are suitable. For achieving high purity, especially for analytical standards or late-stage drug development, preparative HPLC is the preferred method. A combination of these techniques, such as an initial purification by column chromatography followed by a final polishing step with preparative HPLC, can also be a highly effective strategy.
References
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. (n.d.). Retrieved from [Link]
-
Column chromatography - Columbia University. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central. (n.d.). Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Silica Gel for Column Chromatography|Products - NACALAI TESQUE, INC. (n.d.). Retrieved from [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6). Retrieved from [Link]
-
7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1, CasNo.37509-14-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Introduction: The Significance of Substituted Tetrahydroacridines
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid belongs to a class of compounds derived from the acridine scaffold, which is a core structure in numerous biologically active molecules. Tetrahydroacridine derivatives, in particular, have garnered significant attention in drug discovery for their potential as acetylcholinesterase (AChE) inhibitors, making them relevant for the symptomatic treatment of Alzheimer's disease. The precise substitution pattern on the acridine ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The presence of a bromine atom at the 7-position and a carboxylic acid at the 9-position introduces specific electronic and steric features that can profoundly influence molecular interactions with biological targets.
Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for advancing such compounds through the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the cornerstone technique for the definitive structural elucidation of these complex organic molecules. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, offering insights into the causal relationships between molecular structure and spectral features.
Foundational Principles of NMR for Heterocyclic Compound Analysis
Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. For the analysis of organic molecules, ¹H and ¹³C isotopes are the most informative.
-
¹H NMR Spectroscopy provides detailed information about the proton environments within a molecule. The chemical shift (δ) of a proton signal is indicative of its electronic environment; protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable connectivity data.
-
¹³C NMR Spectroscopy maps the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[1] The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. Aromatic and carbonyl carbons, for instance, resonate at significantly different frequencies than aliphatic carbons.[2]
For complex heterocyclic systems like 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, one-dimensional spectra are often supplemented with two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to resolve ambiguities and confirm assignments.[3][4]
Experimental Protocol: Data Acquisition
The quality and interpretability of NMR data are directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical. For a molecule containing a carboxylic acid, a protic solvent like methanol-d₄ (CD₃OD) can lead to the exchange of the acidic proton with deuterium, causing the -COOH signal to disappear.[5][6] While this can be a useful diagnostic experiment, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are generally preferred for initial analysis to observe the carboxylic acid proton. DMSO-d₆ is particularly advantageous as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with the aromatic or carboxylic acid proton regions.
-
Concentration : A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient for high-field NMR spectrometers.
-
Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[7]
NMR Instrument Parameters
The following are typical parameters for a 500 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30-45° | 30° |
| Acquisition Time | 2-3 seconds | 1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2 seconds |
| Number of Scans | 16-64 | 1024-4096 |
| Spectral Width | 16 ppm | 240 ppm |
Rationale for Parameter Choices:
-
A longer relaxation delay in ¹H NMR ensures accurate integration, which is crucial for determining the relative number of protons corresponding to each signal.
-
The larger number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.
Spectral Interpretation and Structural Assignment
The following sections detail the expected ¹H and ¹³C NMR spectra of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, with a rationale for the assignment of each signal.
¹H NMR Spectrum Analysis
The structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid presents distinct regions in the ¹H NMR spectrum: the aliphatic protons of the tetrahydro- portion, the aromatic protons, and the acidic proton of the carboxylic acid.
Expected Chemical Shifts (δ) and Multiplicities:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of δ 12.0-13.0 ppm.[5][8] Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H5, H6, H8):
-
The aromatic region, typically between δ 7.0-9.0 ppm, will show signals for the three protons on the brominated ring.[9]
-
H8: This proton is ortho to the bromine atom and is expected to be a doublet.
-
H6: This proton is meta to the bromine and ortho to the fused ring system, likely appearing as a doublet of doublets.
-
H5: This proton is para to the bromine and will likely be a doublet.
-
The electron-withdrawing effect of the bromine atom will influence the precise chemical shifts of these protons.[10]
-
-
Aliphatic Protons (H1, H2, H3, H4):
-
The four sets of methylene protons in the tetrahydro- ring will appear in the aliphatic region, typically between δ 1.5-3.5 ppm.
-
H1 and H4: These protons are adjacent to the aromatic ring system and will be deshielded relative to H2 and H3. They are expected to appear as triplets.
-
H2 and H3: These protons are further from the aromatic system and will appear as multiplets, likely overlapping.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.
Expected Chemical Shifts (δ):
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear in the range of δ 165-175 ppm.[6][8]
-
Aromatic and Heterocyclic Carbons (C4a, C5, C5a, C6, C7, C8, C8a, C9, C9a, C10a):
-
These carbons will resonate in the aromatic region, typically between δ 110-150 ppm.[1][9]
-
C7: The carbon directly attached to the bromine atom will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
-
C9: The carbon bearing the carboxylic acid group will also be significantly deshielded.
-
Quaternary carbons (C4a, C5a, C8a, C9, C9a, C10a) will generally show weaker signals compared to the protonated carbons.
-
-
Aliphatic Carbons (C1, C2, C3, C4): These saturated carbons will appear in the upfield region of the spectrum, typically between δ 20-40 ppm.
2D NMR for Unambiguous Assignment
To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks will appear between the signals of protons that are on adjacent carbons. For instance, a cross-peak between the signals assigned to H1 and H2 would confirm their connectivity.[11][12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[11][13] This is the most reliable method for assigning the signals of the protonated carbons. For example, the proton signal at ~3.0 ppm can be definitively assigned to H1 by observing its cross-peak with the carbon signal at ~28 ppm.
The logical workflow for integrating these NMR techniques is illustrated below.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Analysis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid using High-Resolution Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound featuring a brominated acridine core, a structure of interest in medicinal chemistry and drug discovery. The precise characterization of such molecules is fundamental to understanding their structure-activity relationships, metabolism, and stability. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing highly sensitive and specific data on molecular weight and structure.[1]
This application note provides a comprehensive guide to the analysis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry (HRMS). We will detail field-proven protocols for sample preparation, delineate optimal instrument parameters, and explore the anticipated ionization behavior and fragmentation pathways. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve robust and reproducible results for structural confirmation and purity assessment.
Analyte Overview
A thorough understanding of the analyte's physicochemical properties is the cornerstone of method development.
-
Molecular Formula: C₁₄H₁₂BrNO₂[2]
-
Chemical Structure: The molecule contains a carboxylic acid group, which is readily deprotonated, and a basic nitrogen atom within the acridine ring system, which is a prime site for protonation. The presence of a single bromine atom is a key feature that will produce a highly characteristic isotopic signature in the mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrNO₂ | [2] |
| Monoisotopic Mass | 305.0051 u (for ⁷⁹Br) | Calculated |
| Monoisotopic Mass | 307.0031 u (for ⁸¹Br) | Calculated |
| Key Functional Groups | Carboxylic Acid, Secondary Amine (within ring), Aromatic Bromide | N/A |
Foundational Principles: Ionization & Fragmentation Strategy
Ionization Technique: Electrospray Ionization (ESI)
ESI is the technique of choice for this analyte due to its "soft" ionization nature, which minimizes in-source fragmentation and typically preserves the molecular ion.[4] The amphoteric nature of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid allows for efficient ionization in both positive and negative ion modes.
-
Negative Ion Mode (-ESI): This mode is often preferred for carboxylic acids.[5] The acidic proton of the carboxyl group is easily abstracted in the ESI process, yielding a strong signal for the deprotonated molecule, [M-H]⁻ . This is generally a very clean and efficient process.
-
Positive Ion Mode (+ESI): The nitrogen atom in the acridine ring is sufficiently basic to be readily protonated, forming the [M+H]⁺ ion. This mode is also highly effective and provides complementary information. Furthermore, cation adducts, such as [M+Na]⁺ , are commonly observed.[6]
The Bromine Isotopic Signature
A critical diagnostic feature for this compound is the natural isotopic abundance of bromine: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). This results in a pair of peaks (an "isotopic doublet") for every bromine-containing ion, separated by approximately 2 m/z units, with a nearly 1:1 intensity ratio.[7] This signature provides immediate confirmation of the presence of bromine and aids in distinguishing the analyte from background noise or impurities.
Experimental Protocol: Sample Preparation
Proper sample preparation is crucial for preventing instrument contamination and ensuring high-quality, reproducible data.[8] High concentrations of non-volatile salts (e.g., phosphates, NaCl) are detrimental to ESI and must be avoided.[9]
Objective: To prepare a clean, dilute solution of the analyte in a volatile solvent suitable for ESI-MS.
Materials:
-
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid standard (purity ≥95%)[3]
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Calibrated micropipettes
-
2 mL screw-top mass spectrometry vials with septa[9]
-
0.22 µm syringe filters (PTFE or nylon)
Step-by-Step Protocol:
-
Prepare Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol in a clean glass vial. Vortex briefly to ensure complete dissolution.
-
Prepare Working Solution (10 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a new vial. Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This brings the final concentration to approximately 10 µg/mL, a suitable starting point for most modern mass spectrometers.[9]
-
Filtration (Critical Step): If any particulate matter is visible, or as a precautionary measure, filter the working solution through a 0.22 µm syringe filter directly into a clean 2 mL MS vial. This step is vital to prevent clogging of the delicate MS sample introduction lines.[9]
-
Labeling: Clearly label the vial with the sample identity, concentration, and date.
-
Blank Preparation: Prepare a blank sample containing only the final solvent mixture (50:50 ACN/Water) in a separate vial. This is used to identify background ions and ensure system cleanliness.
Experimental Protocol: Mass Spectrometry Analysis
This section outlines the parameters for direct infusion analysis on a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).
Objective: To acquire high-resolution full-scan and tandem MS (MS/MS) spectra of the analyte in both positive and negative ion modes.
Workflow Diagram:
Caption: Experimental workflow from sample preparation to data analysis.
Recommended Instrument Parameters:
| Parameter | Positive Ion Mode (+ESI) | Negative Ion Mode (-ESI) | Rationale |
| Ionization Mode | ESI Positive | ESI Negative | To generate [M+H]⁺ and [M-H]⁻ ions, respectively. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Sets the potential difference to generate the electrospray. |
| Drying Gas Temp. | 325 °C | 325 °C | Facilitates solvent evaporation and ion desolvation. |
| Drying Gas Flow | 10 L/min | 10 L/min | Removes neutral solvent molecules from the source. |
| Nebulizer Pressure | 40 psi | 40 psi | Aids in the formation of a fine aerosol spray. |
| Fragmentor/Cone Voltage | 120 V | -140 V | A moderate voltage to transfer ions into the MS while minimizing in-source fragmentation. Can be increased to induce fragmentation. |
| Mass Range (Full Scan) | 100 - 500 m/z | 100 - 500 m/z | Covers the expected mass of the precursor and key fragment ions. |
| Acquisition Rate | 2 spectra/s | 2 spectra/s | Provides sufficient data points across a chromatographic peak if LC is used. |
| Collision Energy (MS/MS) | 10, 20, 40 eV (Ramped) | -10, -20, -40 eV (Ramped) | A range of energies is used to generate a comprehensive fragmentation spectrum. |
Expected Results: Data Interpretation
Full Scan Mass Spectrum
The initial full scan analysis is used to confirm the presence and molecular weight of the analyte. The most prominent features will be the isotopic doublets corresponding to the protonated or deprotonated molecule.
Table of Predicted Ions:
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | [C₁₄H₁₃BrNO₂]⁺ | 306.0124 | 308.0104 | ~1:1 |
| [M-H]⁻ | [C₁₄H₁₁BrNO₂]⁻ | 303.9982 | 305.9961 | ~1:1 |
| [M+Na]⁺ | [C₁₄H₁₂BrNO₂Na]⁺ | 327.9944 | 329.9923 | ~1:1 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
MS/MS analysis involves isolating a precursor ion (e.g., m/z 306.0124) and fragmenting it via collision-induced dissociation (CID) to reveal structural information. The resulting fragments help to piece together the molecule's structure.
Plausible Fragmentation Pathway for [M+H]⁺:
The fragmentation of the protonated molecule is expected to proceed through several key pathways:
-
Loss of Water (H₂O): A common loss from the protonated carboxylic acid.
-
Loss of Formic Acid (HCOOH): Neutral loss of the entire carboxylic acid group.
-
Loss of Bromine Radical (Br•): Cleavage of the C-Br bond.[7]
-
Retro-Diels-Alder (RDA) Fission: Cleavage within the saturated tetrahydro- portion of the ring system.
Fragmentation Diagram ([M+H]⁺):
Caption: Proposed fragmentation pathway for protonated 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. By employing high-resolution ESI-MS and following the detailed protocols for sample preparation and instrument operation, researchers can confidently determine the molecular weight, confirm the elemental composition, and gain significant structural insight into this molecule and its analogues. The dual-mode analysis and characteristic bromine isotopic pattern serve as powerful, self-validating tools for unambiguous identification, crucial for advancing research and development in medicinal chemistry.
References
-
Niessen, W. M. A. (2001). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]
-
Cai, Y., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
-
Poutsma, J. C. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]
-
Kato, Y., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A. [Link]
-
CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%. [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]
-
University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]
-
Sparkman, O. D., et al. (2014). Sample Preparation in Mass Spectrometry. Wiley Analytical Science. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. biosynth.com [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the in vitro inhibitory activity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid against acetylcholinesterase (AChE). Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, and its inhibition is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[1][2] This application note details the widely adopted Ellman's method, a robust and sensitive colorimetric assay, for quantifying the potency of this novel tacrine derivative.[3][4] Included are the scientific principles, detailed step-by-step protocols, data analysis procedures for calculating the half-maximal inhibitory concentration (IC50), and guidance on interpreting the results.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating nerve impulses.[3] In neurodegenerative diseases like Alzheimer's, a decline in acetylcholine levels contributes to cognitive deficits. By inhibiting AChE, the concentration and duration of acetylcholine in the synapse are increased, enhancing cholinergic neurotransmission.[5] This mechanism forms the basis for several clinically approved drugs for the symptomatic treatment of Alzheimer's disease.[6]
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a derivative of tacrine, one of the first centrally acting AChE inhibitors approved for Alzheimer's disease. The exploration of novel tacrine analogs aims to discover compounds with improved efficacy, selectivity, and safety profiles. This protocol provides the foundational assay for characterizing the AChE inhibitory potential of this specific compound.
Assay Principle: The Ellman's Method
The in vitro acetylcholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman and colleagues.[3][7][4] The assay relies on the following reactions:
-
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[7]
-
The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[7][4]
-
The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[3][7]
When an inhibitor such as 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is present, the rate of the enzymatic reaction decreases, leading to a reduced rate of color development. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator set to 37°C
-
Vortex mixer
-
Analytical balance
Reagents and Chemicals
-
Test Compound: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 37509-14-1).[8][9][10]
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel), Type VI-S.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Positive Control: Donepezil or Galantamine (known AChE inhibitors).
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control.
-
Deionized water.
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the inhibitor.
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Prepare this solution fresh and protect it from light.
-
ATCh Solution (75 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh.
-
AChE Solution (0.5 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
-
Test Compound Stock Solution (e.g., 10 mM): Accurately weigh 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid and dissolve it in DMSO to prepare a high-concentration stock solution.
-
Positive Control Stock Solution (e.g., 1 mM): Prepare a stock solution of Donepezil or Galantamine in DMSO.
Assay Procedure
The experimental workflow is a multi-step process involving reagent preparation, incubation, and kinetic measurement.[1]
Figure 1: Experimental workflow for the AChE inhibition assay.
Step-by-Step Method:
-
Prepare Serial Dilutions of the Test Compound: From the stock solution of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, prepare a series of dilutions in phosphate buffer containing a final DMSO concentration of no more than 1%. A typical concentration range to start with for a novel compound might be 0.01 µM to 100 µM.
-
Plate Setup: In a 96-well plate, add the following reagents in triplicate for each concentration of the test compound, positive control, and controls:
-
Test Wells: 20 µL of the test compound dilution.
-
Positive Control Wells: 20 µL of the positive control dilution.
-
100% Activity Control (No Inhibitor): 20 µL of the buffer/DMSO vehicle.
-
Blank (No Enzyme): 40 µL of buffer (to account for non-enzymatic hydrolysis of the substrate).
-
-
Add Enzyme: To all wells except the blank, add 20 µL of the AChE solution.
-
Add DTNB: Add 120 µL of the DTNB solution to all wells.
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate the Reaction: Add 20 µL of the ATCh solution to all wells to start the enzymatic reaction. The total volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[7]
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot.
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100
Where:
-
V_control is the reaction rate of the 100% activity control (no inhibitor).
-
V_inhibitor is the reaction rate in the presence of the test compound.
Determination of the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[11] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[12][13]
| Parameter | Description |
| Test Compound | 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
| Concentration Range | e.g., 0.01 µM to 100 µM |
| IC50 Value | Determined from the dose-response curve |
| Positive Control | e.g., Donepezil |
| IC50 of Positive Control | Should be within the expected literature range |
Advanced Analysis: Understanding the Mechanism of Inhibition
Determining the IC50 value is the first step in characterizing an enzyme inhibitor. A more in-depth understanding requires elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[14][15] This is achieved by performing kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the inhibition type and the inhibition constant (Ki).[16][17] The Ki value is a more absolute measure of inhibitor potency than the IC50.
Figure 2: Simplified representation of competitive and non-competitive inhibition.
Troubleshooting and Considerations
-
Solubility of the Test Compound: Ensure that 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is fully dissolved in the assay buffer at all tested concentrations. Precipitation can lead to inaccurate results.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay low (typically ≤1%) as it can inhibit enzyme activity at higher concentrations.
-
Linearity of the Reaction: Ensure that the reaction rate is linear over the measurement period. If not, adjust the enzyme or substrate concentration.
-
Spontaneous Substrate Hydrolysis: The blank control is essential to correct for any non-enzymatic breakdown of acetylthiocholine.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for evaluating the acetylcholinesterase inhibitory activity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Accurate determination of the IC50 value is a critical step in the preclinical assessment of this compound and its potential as a therapeutic agent for neurodegenerative diseases. Further kinetic studies are recommended to fully characterize its inhibitory mechanism.
References
-
MDPI. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylcholinesterase inhibition kinetics analysis of compounds.... Retrieved from [Link]
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
Bentham Science. (n.d.). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]
-
PubMed. (1998). Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
-
Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Retrieved from [Link]
-
PubMed. (n.d.). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Retrieved from [Link]
-
MDPI. (n.d.). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. Retrieved from [Link]
-
ResearchGate. (2025). KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. Retrieved from [Link]
-
Bioinformatics. (n.d.). IC50-to-Ki converter. Retrieved from [Link]
-
PubMed. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Retrieved from [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
-
ACS Publications. (2021). Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link]
-
Frontiers. (2023). Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1, CasNo.37509-14-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. arctomsci.com [arctomsci.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 15. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Screening the Anticancer Activity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic Acid Derivatives
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the anticancer potential of novel 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives. Acridine-based compounds have long been recognized for their therapeutic potential, primarily owing to their ability to intercalate with DNA and modulate key cellular enzymes.[1][2][3] This document moves beyond a simple recitation of steps, offering detailed, field-proven protocols for cytotoxicity assessment, apoptosis quantification, and cell cycle analysis. We delve into the scientific rationale behind methodological choices, data interpretation, and potential mechanistic pathways, equipping researchers with the necessary tools to conduct a robust preliminary investigation into this promising class of compounds.
Scientific Foundation: Postulated Mechanism of Action
The 1,2,3,4-tetrahydroacridine scaffold is a privileged structure in medicinal chemistry, known to exert anticancer effects through a multi-pronged approach targeting cellular proliferation and survival pathways.[2][4] The core hypothesis for its derivatives is centered on the induction of significant DNA damage, which consequently triggers programmed cell death (apoptosis) and halts the cell division cycle.
-
DNA Intercalation: The planar, aromatic tricycle of the acridine core is adept at inserting itself between the base pairs of the DNA double helix.[4] This physical disruption interferes with the molecular machinery of DNA replication and transcription, introducing errors and stress.
-
Topoisomerase Inhibition: Many acridine derivatives function as "topoisomerase poisons," stabilizing the transient DNA-enzyme complex. This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks, a highly lethal form of DNA damage.
-
Induction of DNA Damage Response (DDR): The presence of DNA lesions activates a complex signaling cascade known as the DNA Damage Response. Key kinases like ATM are activated, which in turn phosphorylate downstream targets such as the histone variant H2A.X and the tumor suppressor protein p53.[5]
-
Cell Cycle Arrest & Apoptosis: An activated p53 can transcriptionally upregulate proteins that halt the cell cycle, typically at the G0/G1 or G2/M checkpoints, providing the cell time to repair the damage.[5][6] If the damage is too severe, p53 initiates apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of executioner caspases and cell death.[5][7]
Figure 1: Postulated mechanism of tetrahydroacridine derivatives.
Strategic Experimental Workflow
A logical and tiered screening approach is crucial for efficiently identifying promising candidates while conserving resources. This workflow begins with a broad assessment of cytotoxicity and progressively narrows the focus to specific mechanistic investigations for the most potent compounds.
Figure 2: Recommended experimental screening workflow.
Detailed Application Protocols
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8][9] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10][11] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells. This assay serves as the first-pass filter to determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives.
Materials:
-
Cell Lines:
-
Reagents:
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10][11]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Control: Doxorubicin or Etoposide.[4]
-
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570-590 nm).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and the positive control in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Carefully aspirate the medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[14][17] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15] This dual staining allows for the differentiation of four cell populations.
Figure 3: Principle of Annexin V / PI staining for apoptosis detection.
Materials:
-
Cell Lines: Selected cancer cell line(s) where compounds showed high potency.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[17]
-
Sterile 1X PBS.
-
Test Compounds at IC₅₀ and 2x IC₅₀ concentrations.
-
-
Equipment: 6-well plates, flow cytometer, flow cytometry tubes.
Step-by-Step Methodology:
-
Cell Treatment: Seed approximately 0.5 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the vehicle (DMSO), positive control, and test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently aspirate the medium (containing floating cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then trypsinize and add them to the same conical tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[16][18] Discard the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS, centrifuging after each wash.[16]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[18]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][17]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
Data Analysis:
-
Use the unstained and single-stained controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each of the four quadrants:
-
The total percentage of apoptotic cells is the sum of Q4 and Q2.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19] Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (synthesis) will have an intermediate DNA content. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[21]
Materials:
-
Cell Lines: Selected cancer cell line(s).
-
Reagents:
-
Equipment: 6-well plates, flow cytometer, flow cytometry tubes.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Protocol 2, steps 1-2).
-
Harvesting: Harvest all cells (adherent and floating) and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent clumping.[21][23]
-
Fix the cells for at least 1 hour on ice (or store at -20°C for several weeks).[21]
-
Staining:
-
Incubate for 30 minutes at room temperature, protected from light.[23]
-
Analysis: Analyze the samples by flow cytometry. Use the linear scale for the PI fluorescence channel and gate out doublets using a plot of pulse area vs. pulse width.[23]
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any accumulation of cells in a specific phase, which indicates cell cycle arrest.
Data Presentation and Interpretation
Table 1: Cytotoxicity and Selectivity of Tetrahydroacridine Derivatives | Compound ID | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | EA.hy926 IC₅₀ (µM) | Selectivity Index (SI) for A549 | | :--- | :---: | :---: | :---: | :---: | :---: | | Derivative 1 | 14.9 | 5.9 | 8.8 | >100 | >6.7 | | Derivative 2 | 59.1 | 17.3 | 25.4 | >100 | >1.7 | | Doxorubicin | 0.8 | 1.2 | 0.5 | 18.1 | 22.6 | | IC₅₀ values are presented as Mean ± SD from three independent experiments. | | Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2) is desirable, indicating cancer cell-specific toxicity.[24][25][26] |
Table 2: Mechanistic Analysis of Lead Compound (Derivative 1) at 24 hours
| Treatment | Concentration | % Early Apoptosis (Q4) | % Late Apoptosis (Q2) | % Total Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 3.1 ± 0.4 | 2.5 ± 0.3 | 5.6 ± 0.7 | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.8 |
| Derivative 1 | 1x IC₅₀ | 25.8 ± 1.9 | 10.3 ± 1.1 | 36.1 ± 2.5 | 78.4 ± 3.3 | 8.1 ± 0.9 | 13.5 ± 2.4 |
| Derivative 1 | 2x IC₅₀ | 34.2 ± 2.5 | 18.9 ± 1.7 | 53.1 ± 3.8 | 85.1 ± 4.0 | 4.3 ± 0.5 | 10.6 ± 2.1 |
| Data presented as Mean ± SD. Analysis performed on A549 cells. |
Interpretation: In this example, Derivative 1 shows potent cytotoxicity against multiple cancer cell lines with a favorable selectivity index.[4][6] The mechanistic data further reveals that its mode of action involves a significant induction of apoptosis and a strong arrest in the G0/G1 phase of the cell cycle, consistent with the postulated DNA damage mechanism.[4][6]
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Protocol Exchange. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature Portfolio. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]
-
Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Girek, M., et al. (2019). Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells. Molecular and Cellular Biochemistry. [Link]
-
ResearchGate. The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Szymański, P., et al. (2017). Novel tetrahydroacridine and cyclopentaquinoline derivatives with fluorobenzoic acid moiety induce cell cycle arrest and apoptosis in lung cancer cells by activation of DNA damage signaling. Tumor Biology. [Link]
-
ResearchGate. Figure 2. The effect of tetrahydroacridine (compounds 1 and 2) and... [Link]
-
ResearchGate. Comparison of selectivity index (SI) values of the tested compounds. [Link]
-
ResearchGate. The calculated values of the selectivity index (SI) of some compounds. [Link]
-
Waly, N., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. [Link]
-
Hvizdáková, N., et al. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules. [Link]
-
Pathak, G., et al. (2018). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Informative Journals. Synthesis, Characterisation and Anticancer Study of Acridine derivatives. [Link]
-
Smirnova, A., et al. (2023). Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Amide-based derivatives of acridine display multifaceted anticancer targeting. [Link]
-
CP Lab Safety. 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. [Link]
-
LookChem. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1. [Link]
-
Heliyon. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroacridine and cyclopentaquinoline derivatives with fluorobenzoic acid moiety induce cell cycle arrest and apoptosis in lung cancer cells by activation of DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. informativejournals.com [informativejournals.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Fluorescent Probes Using 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes utilizing 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid as a versatile molecular scaffold. The inherent structural features of this starting material, including its rigid tricyclic core, functionalizable carboxylic acid handle, and the presence of a bromine atom for further chemical modification, make it an attractive platform for the development of bespoke probes for cellular imaging and other biological applications. This document outlines a proposed synthetic pathway for the core scaffold, detailed protocols for its derivatization into functional fluorescent probes, and methodologies for their spectroscopic characterization and application in live cell imaging.
Introduction: The Rationale for a Tetrahydroacridine Scaffold
The field of fluorescent probe development is continually seeking novel molecular scaffolds that offer enhanced photophysical properties, improved biocompatibility, and greater target specificity. Acridine-based dyes have long been utilized for their intercalating properties and fluorescence.[1] The 1,2,3,4-tetrahydroacridine core, in particular, provides a partially saturated, rigid structure that can lead to higher fluorescence quantum yields compared to fully aromatic, flexible systems by reducing non-radiative decay pathways.
The choice of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid as a starting material is underpinned by several strategic advantages:
-
Carboxylic Acid Handle: The carboxylic acid at the 9-position serves as a primary site for conjugation. This allows for the straightforward attachment of various functionalities, such as targeting moieties, environmentally sensitive groups, or reactive handles for bioorthogonal labeling, through robust amide bond formation.[1]
-
Bromine Atom: The bromine atom at the 7-position offers a dual role. It can subtly modulate the electronic and photophysical properties of the fluorophore through the heavy-atom effect. More significantly, it provides a reactive site for further diversification of the probe scaffold via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of additional functional groups to fine-tune the probe's properties.
-
Rigid Tricyclic Core: The inherent rigidity of the tetrahydroacridine skeleton is beneficial for developing probes with high fluorescence quantum yields. This structural constraint minimizes vibrational and rotational modes of non-radiative energy dissipation.
Synthesis of the Core Scaffold: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
A plausible and efficient synthetic route to the title compound is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid.[1] In this proposed synthesis, 5-bromoisatin is reacted with cyclohexanone.
Protocol 1: Proposed Synthesis via Pfitzinger Reaction
Materials:
-
5-Bromoisatin
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Round-bottom flasks and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) and cyclohexanone (1.2 equivalents) in ethanol.
-
Base Addition: Slowly add a solution of potassium hydroxide (3 equivalents) in water to the reaction mixture with stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with concentrated HCl to a pH of approximately 3-4. A precipitate should form.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
dot
Caption: Synthetic workflow for the core scaffold.
Derivatization of the Core Scaffold: Synthesis of a Fluorescent Probe
The carboxylic acid group is readily derivatized to form amides, which are stable and common linkages in bioconjugation. This section details a general protocol for coupling an amine-containing molecule to the 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid core. The example amine used here is N,N-dimethylethylenediamine, which can enhance water solubility and provide a tertiary amine for potential pH sensing applications.
Protocol 2: Amide Coupling to Synthesize a Functional Probe
Materials:
-
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
-
N,N-dimethylethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add N,N-dimethylethylenediamine (1.5 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/Methanol gradient) to obtain the final fluorescent probe.
| Reagent | Function | Typical Equivalents |
| EDC | Carbodiimide coupling agent | 1.1 - 1.5 |
| HOBt | Reduces side reactions and racemization | 1.1 - 1.5 |
| DIPEA | Non-nucleophilic base | 2.0 - 3.0 |
| Amine | Nucleophile for amide bond formation | 1.2 - 2.0 |
Table 1: Common reagents for amide coupling.
Spectroscopic Characterization of the Fluorescent Probe
Once synthesized and purified, the photophysical properties of the novel probe must be characterized to determine its suitability for fluorescence-based applications.
Protocol 3: Measurement of Absorbance and Fluorescence Spectra
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified probe in a suitable solvent like DMSO.
-
Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent for analysis (e.g., PBS for biological applications). A typical concentration for fluorescence measurements is in the low micromolar range.
-
Absorbance Spectrum: Record the absorbance spectrum of a working solution using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax abs).
-
Emission Spectrum: Using the fluorometer, excite the sample at its λmax abs and record the emission spectrum to determine the maximum emission wavelength (λmax em).
-
Excitation Spectrum: Set the emission wavelength to λmax em and scan the excitation wavelengths to obtain the excitation spectrum. This should be similar in shape to the absorbance spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation:
ΦF (sample) = ΦF (standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
| Property | Description | Typical Expected Range for Acridine Derivatives |
| λmax abs | Wavelength of maximum light absorption | 400 - 450 nm |
| λmax em | Wavelength of maximum fluorescence emission | 450 - 550 nm |
| Stokes Shift | Difference between λmax em and λmax abs | 50 - 100 nm |
| Molar Extinction Coefficient (ε) | Measure of how strongly a substance absorbs light | 10,000 - 50,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | Efficiency of fluorescence emission | 0.1 - 0.8 |
Table 2: Key photophysical properties and expected values.
Application in Cellular Imaging
The synthesized probe can be used for imaging live or fixed cells to investigate its localization and potential as a cellular stain.
Protocol 4: Live Cell Imaging
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (in DMSO)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to a suitable confluency (typically 60-80%).
-
Probe Loading: Dilute the fluorescent probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or imaging medium to the cells. Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.
dot
Caption: Workflow for live cell imaging.
Conclusion and Future Perspectives
The 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold represents a promising starting point for the development of a new generation of fluorescent probes. The synthetic and application protocols provided herein offer a robust foundation for researchers to create and evaluate novel probes tailored for specific biological questions. Future work could involve exploiting the 7-bromo position for the introduction of environmentally sensitive moieties, targeting ligands for specific organelles or proteins, or "click" chemistry handles for bioorthogonal labeling strategies. The versatility of this scaffold ensures its potential for significant contributions to the fields of chemical biology and drug discovery.
References
-
Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA. (2008). Talanta. [Link]
-
Pfitzinger reaction. In Wikipedia. [Link]
Sources
derivatization of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid for improved potency
An in-depth guide to the strategic derivatization of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a promising scaffold for developing potent therapeutic agents. This document provides a rationale for derivatization, detailed synthetic protocols, and methods for biological evaluation, aimed at researchers in medicinal chemistry and drug development.
Introduction: The Tacrine Analogue Scaffold
Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Its mechanism involves inhibiting the acetylcholinesterase (AChE) enzyme, thereby increasing acetylcholine levels in the brain and alleviating symptoms of cognitive decline.[2][3] Despite its pioneering role, the clinical use of tacrine has been limited by significant hepatotoxicity and modest efficacy. This has spurred extensive research into developing analogues with improved potency, selectivity, and safety profiles.[4][5][6]
The 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold (herein referred to as 1 ) is a versatile starting point for chemical modification. It retains the core tetrahydroacridine structure crucial for AChE inhibition while offering two distinct, chemically addressable functional groups for derivatization: a carboxylic acid at the 9-position and a bromine atom at the 7-position. Strategic modification at these sites allows for a systematic exploration of the structure-activity relationship (SAR) to enhance therapeutic potential.[4][7]
This guide details two primary derivatization pathways designed to modulate the scaffold's interaction with biological targets, such as the catalytic and peripheral anionic sites of AChE or the G-quadruplex structures targeted by some acridine derivatives in cancer therapy.[1][8][9]
Strategic Derivatization Pathways
The chemical architecture of compound 1 allows for two orthogonal derivatization strategies. Modifications at the 9-position can influence interactions within the primary binding site of target enzymes, while derivatization at the 7-position can be used to engage secondary binding sites or alter the molecule's overall physicochemical properties.
Pathway A: Modification of the 9-Carboxylic Acid via Amide Coupling
Rationale: The carboxylic acid at the 9-position is an ideal handle for forming amide bonds. Amide coupling is one of the most robust and frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities from commercially available amines.[10][11] By varying the R-group of the amine, researchers can introduce moieties that can:
-
Form new hydrogen bonds.
-
Engage in hydrophobic or electrostatic interactions.
-
Extend into secondary binding pockets of the target protein.
-
Modulate the compound's solubility and pharmacokinetic properties.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for activating a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to facilitate amide bond formation.[10][12]
Experimental Workflow:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Molar Eq. |
| 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (1 )[13][14] | 306.16 | 306 mg | 1.0 |
| Amine (R-NH₂) | Variable | 1.1 mmol | 1.1 |
| EDC•HCl | 191.70 | 230 mg | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| Ethyl Acetate (EtOAc), Water, Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add scaffold 1 (306 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and the desired amine (1.1 mmol).
-
Add anhydrous DMF (10 mL) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add DIPEA (0.52 mL, 3.0 mmol) to the stirred solution.
-
Slowly add EDC•HCl (230 mg, 1.2 mmol) in small portions over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure amide derivative.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pathway B: Modification of the 7-Bromo Position via Cross-Coupling
Rationale: The bromine atom at the 7-position is a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[15] This allows for the installation of diverse carbon-based substituents.
-
Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups by coupling with boronic acids or esters.[16][17] This is a powerful strategy to extend the molecule into the peripheral anionic site (PAS) of AChE, a known approach for developing dual-binding site inhibitors with enhanced potency and selectivity.[1] It can also be used to tune electronic properties and improve pharmacokinetic profiles.[18]
-
Sonogashira Coupling: This reaction introduces alkynyl groups, creating rigid, linear extensions.[19][20][21] These linkers can be used to probe specific spatial orientations within a binding pocket or to serve as precursors for further chemical modifications.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki coupling using a palladium catalyst and a base to couple an aryl boronic acid to the 7-position of the acridine scaffold.[15]
Experimental Workflow:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (0.5 mmol scale) | Molar Eq. |
| 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (1 ) | 306.16 | 153 mg | 1.0 |
| Aryl Boronic Acid (Ar-B(OH)₂) | Variable | 0.75 mmol | 1.5 |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | - | 0.025 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 138.21 | 207 mg | 3.0 |
| Degassed 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
| Ethyl Acetate (EtOAc), Water, Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure:
-
In a Schlenk flask, combine scaffold 1 (153 mg, 0.5 mmol), the desired aryl boronic acid (0.75 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 29 mg, 0.025 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (5 mL of 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours.
-
Self-Validation: Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 7-aryl derivative.
-
Confirm the structure and purity of the final product using NMR and HRMS.
Biological Evaluation: Assessing Potency
The primary goal of derivatization is to improve biological potency. For tacrine analogues, the most common target is AChE.[5] A robust and widely used method for measuring AChE inhibition is the colorimetric assay developed by Ellman.[2][22]
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine.[23] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[24] The rate of color change is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials and Reagents:
| Reagent | Concentration |
| Sodium Phosphate Buffer | 100 mM, pH 8.0 |
| Acetylcholinesterase (AChE) from E. electricus | Stock solution in buffer (e.g., 0.1 U/mL) |
| Acetylthiocholine Iodide (ATCI) | 10 mM stock in buffer |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | 3 mM stock in buffer |
| Test Compounds (Derivatives) | Serial dilutions in DMSO, then buffer |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of reading absorbance at 412 nm |
Step-by-Step Procedure:
-
Prepare Reagents: Prepare all stock solutions and working solutions in the sodium phosphate buffer. Ensure the final DMSO concentration in the well is low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank wells: 180 µL Buffer + 20 µL ATCI
-
Control wells (100% activity): 160 µL Buffer + 20 µL AChE solution + 20 µL ATCI
-
Test wells: 150 µL Buffer + 10 µL of test compound dilution + 20 µL AChE solution + 20 µL ATCI
-
-
Pre-incubation: Add the buffer, test compounds, and AChE enzyme to the wells. Mix gently and pre-incubate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37 °C. Measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Data Presentation and SAR Analysis:
The IC₅₀ values for all synthesized derivatives should be compiled into a table for clear comparison. This data is critical for establishing a structure-activity relationship (SAR).
Example Data Table:
| Compound ID | C9-Modification (R-group) | C7-Modification | AChE IC₅₀ (nM) |
| 1 | -COOH | -Br | >10,000 |
| 2a | -CONH-CH₂-Ph | -Br | 850 |
| 2b | -CONH-(CH₂)₃-N(CH₃)₂ | -Br | 120 |
| 3a | -COOH | -Phenyl | 450 |
| 3b | -COOH | -Thiophen-2-yl | 210 |
By analyzing such data, researchers can deduce which chemical features enhance potency. For instance, the hypothetical data above suggests that a basic side chain at C9 (Cmpd 2b ) and a heteroaryl group at C7 (Cmpd 3b ) are beneficial for activity. This knowledge guides the design of the next generation of compounds, fulfilling the iterative cycle of drug discovery.
References
-
J Mol Model. 2019 Apr 11;25(5):116. doi: 10.1007/s00894-019-3993-8. Structure-activity relationship of tacrine and its analogues in relation to inhibitory activity against Alzheimer's disease. [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
Current Medicinal Chemistry, Volume 7, Issue 3, 2000, pp. 295-302. Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. [Link]
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]
-
ACS Omega. 2017 Aug 31;2(8):5193-5199. doi: 10.1021/acsomega.7b00840. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Methods Mol Biol. 2023;2678:151-167. doi: 10.1007/978-1-0716-3278-3_9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
-
Molecules. 2020 Feb 14;25(4):853. doi: 10.3390/molecules25040853. Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. [Link]
-
Chem Rev. 2010 Jul 14;110(7):4419-45. doi: 10.1021/cr100052z. History and New Developments of Assays for Cholinesterase Activity and Inhibition. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
J Med Chem. 2003 Sep 25;46(20):4232-44. doi: 10.1021/jm030825y. Trisubstituted acridine derivatives as potent and selective telomerase inhibitors. [Link]
-
The Open Medicinal Chemistry Journal, 2008, 2, 75-80. The Investigation of Structure-Activity Relationships of Tacrine Analogues: Electronic-Topological Method. [Link]
-
ResearchGate. Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. [Link]
-
J Med Chem. 2008 Jun 26;51(12):3567-80. doi: 10.1021/jm800115s. Trisubstituted Acridines as G-quadruplex Telomere Targeting Agents. Effects of Extensions of the 3,6- and 9-Side Chains on Quadruplex Binding, Telomerase Activity, and Cell Proliferation. [Link]
-
J Med Chem. 2003 Sep 25;46(20):4232-44. doi: 10.1021/jm030825y. Trisubstituted Acridine Derivatives as Potent and Selective Telomerase Inhibitors. [Link]
-
Bioorg Med Chem Lett. 1999 Sep 6;9(17):2463-8. doi: 10.1016/s0960-894x(99)00394-7. Human telomerase inhibition by substituted acridine derivatives. [Link]
-
ResearchGate. Telomerase inhibition by new di- and trisubstituted acridine derivatives. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]
-
ACS Omega. 2017 Jul 31;2(7):3799-3806. doi: 10.1021/acsomega.7b00628. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
-
RSC Adv. 2023 Jul 11;13(30):20822-20826. doi: 10.1039/d3ra03525a. Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
CP Lab Safety. 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. [Link]
-
ResearchGate. Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure-activity relationship of tacrine and its analogues in relation to inhibitory activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trisubstituted acridine derivatives as potent and selective telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. biosynth.com [biosynth.com]
- 14. labsolu.ca [labsolu.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. attogene.com [attogene.com]
- 23. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Welcome to the technical support guide for the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a key intermediate for various biologically active molecules, is primarily achieved through the Friedländer annulation. This reaction, while powerful, can present several challenges. This guide is structured to provide practical, experience-based solutions to these hurdles.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Low or No Yield of the Desired Product
Question: I am getting very low or no yield of my target compound. What are the likely causes and how can I improve it?
Answer: Low yields in the Friedländer synthesis are a common issue and can often be traced back to several factors.[1]
-
Suboptimal Catalyst: The choice and amount of Lewis acid catalyst are critical.[2][3] Catalysts like ZnCl₂, AlCl₃, SnCl₄, and Yb(OTf)₃ have been successfully used.[2][4] If you are experiencing low yields, consider screening different Lewis acids or optimizing the catalyst loading. For instance, some protocols suggest that SnCl₄ can be a very effective catalyst for this type of cyclocondensation.[2]
-
Harsh Reaction Conditions: Traditional Friedländer synthesis often requires high temperatures, which can lead to the degradation of starting materials or the final product.[1] If you are using high temperatures, try lowering the temperature and extending the reaction time. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[5]
-
Poor Quality Starting Materials: Ensure your starting materials, 5-bromoanthranilic acid and cyclohexanone-2-carboxylic acid (or a suitable derivative), are pure. Impurities can interfere with the reaction.
-
Incorrect Solvent: The solvent plays a crucial role in the reaction's efficiency.[1] While some reactions are performed neat, solvents like toluene or 1,2-dichloroethane are often used.[2][6] If solubility is an issue, a more polar solvent like DMF might be beneficial.[1]
Workflow for Optimizing Yield:
Caption: Workflow for troubleshooting low product yield.
Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer: The formation of side products is a frequent challenge in the synthesis of tacrine analogues.[4]
-
Self-Condensation of Cyclohexanone-2-carboxylic Acid: Under acidic conditions, cyclohexanone derivatives can undergo self-condensation. To minimize this, ensure a stoichiometric or slight excess of the anthranilic acid derivative is used.
-
Incomplete Cyclization: The intermediate Schiff base or aldol adduct may not fully cyclize to form the acridine ring. This can be addressed by ensuring sufficient reaction time and an appropriate reaction temperature.
-
Decarboxylation: Premature decarboxylation of the carboxylic acid group can occur, especially at high temperatures.[7][8][9] This would lead to the formation of 7-bromo-1,2,3,4-tetrahydroacridine. Using milder reaction conditions can help mitigate this side reaction.
-
Formation of Isomers: Depending on the starting materials, the formation of regioisomers can be a possibility, although less common in this specific synthesis. Careful analysis of the product mixture by NMR is recommended to identify any isomeric impurities.
To minimize side product formation, a gradual increase in temperature and careful monitoring of the reaction progress by TLC are recommended.
Difficulties in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer: The purification of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be challenging due to its polarity and potentially low solubility.
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A suitable solvent system needs to be identified empirically. Mixtures of polar and non-polar solvents, such as ethanol/water or DMF/water, may be effective.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a common alternative.[2][10] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used. For example, a mixture of ethyl acetate and hexane or dichloromethane and methanol can be effective.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will precipitate the purified product, which can be collected by filtration.
Data on Purification Methods:
| Method | Advantages | Disadvantages | Recommended For |
| Recrystallization | High purity, scalable | Can be time-consuming, requires suitable solvent | Crude product with moderate to high purity |
| Column Chromatography | Good for separating complex mixtures | Can be labor-intensive, requires large solvent volumes | Crude product with multiple impurities |
| Acid-Base Extraction | Removes non-acidic impurities effectively | May not remove acidic impurities, potential for emulsions | Crude product contaminated with neutral or basic impurities |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid?
A1: The synthesis typically proceeds via the Friedländer annulation, which involves the acid-catalyzed condensation of an o-aminoaryl carbonyl compound with a compound containing an active methylene group.[11][12] In this case, 5-bromoanthranilic acid reacts with a cyclohexanone derivative bearing a carboxylic acid group at the 2-position. The reaction can proceed through two possible pathways: an initial aldol addition followed by imine formation, or an initial Schiff base formation followed by an intramolecular aldol condensation.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylation [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Pfitzinger Synthesis of Tetrahydroacridines
Welcome to the technical support center for the Pfitzinger synthesis of tetrahydroacridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes.
Introduction to the Pfitzinger Synthesis
The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. The resulting tetrahydroa[1][2][3]cridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including analogues of tacrine, a known cholinesterase inhibitor.
The reaction typically p[4][5][6][7]roceeds via the base-catalyzed hydrolysis of isatin to a keto-acid intermediate, which then condenses with the carbonyl compound (in this case, a cyclohexanone derivative) to form an enamine. Subsequent intramolecular[1][2] cyclization and dehydration yield the desired tetrahydroacridine-4-carboxylic acid. While robust, the reactio[1][2]n is not without its challenges. This guide will help you troubleshoot common issues and significantly improve your yields.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.
Issue 1: Low or No Product Yield
Q: My Pfitzinger reaction is resulting in a very low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix this?
A: Low conversion is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions.
Probable Causes & Solutions:
-
Insufficient Base Strength or Concentration: The initial and critical step of the Pfitzinger reaction is the hydrolysis of the isatin amide bond, which requires a strong base.
-
Solution: Ens[1][8]ure you are using a sufficiently strong base, like potassium hydroxide (KOH) or sodium hydroxide (NaOH), typically in a concentration of 30-50% in an aqueous or alcoholic solution. For stubborn reactions, c[9]onsider using a stronger base system like potassium tert-butoxide in an anhydrous solvent, although this can sometimes promote side reactions.
-
-
Poor Reactivity of the Carbonyl Compound: The reactivity of the cyclohexanone derivative is crucial. Steric hindrance around the α-methylene groups can impede the initial condensation with the isatin intermediate.
-
Solution: If you suspect low reactivity, increasing the reaction temperature can provide the necessary activation energy. Alternatively, using a more activated cyclohexanone derivative, if your synthetic route allows, can be beneficial.
-
-
Inadequate Reaction Time or Temperature: The Pfitzinger reaction can be slow, sometimes requiring reflux for 24 hours or more under conventional heating.
-
Solution: Mon[9]itor your reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time. For a more efficient approach, explore microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.
-
-
Solvent Choice: [10][11][12][13][14][15]The choice of solvent can significantly impact reaction kinetics and solubility of intermediates.
-
Solution: Whi[16][17][18][19]le ethanol or ethanol/water mixtures are common, consider exploring other high-boiling point polar solvents like diethylene glycol or N-methyl-2-pyrrolidone (NMP), especially for less reactive substrates. Deep eutectic solvents (DESs) have also emerged as highly effective "green" alternatives, sometimes acting as both solvent and catalyst.
-
Issue 2: For[4][7]mation of Resin-like Byproducts and Purification Difficulties
Q: My reaction mixture turns into a dark, tarry mess, making product isolation and purification nearly impossible. What causes this and how can I prevent it?
A: The formation of resinous byproducts is a known issue, particularly when using 1,3-dicarbonyl compounds like 1,3-cyclohexanedione under standard alkaline Pfitzinger conditions.
Probable Causes & Solu[20]tions:
-
Base-Promoted Self-Condensation: Strong bases can promote the self-condensation of the cyclohexanone derivative or other side reactions, leading to polymerization and tar formation.
-
Solution 1 (Mod[16]ified Pfitzinger Conditions): Switch to acidic conditions. An improved protocol involves running the condensation in an acidic aqueous medium. This avoids the issues as[20]sociated with strong bases and can provide a clean, one-pot synthesis for otherwise difficult-to-obtain 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids.
-
Solution 2 (Cat[20]alyst Modification): Recent literature suggests that certain Lewis acids, such as CuSO4·5H2O, can catalyze the reaction effectively, potentially under milder conditions that reduce byproduct formation. Tin(IV) chloride (SnCl4) [21]has also been shown to be a very effective catalyst for preparing tacrine analogues.
-
-
Thermal Decomposit[22]ion: Prolonged heating at high temperatures can lead to the decomposition of reactants, intermediates, or even the final product.
-
Solution: As mentioned previously, microwave-assisted synthesis is an excellent alternative to conventional heating. The rapid and efficient heating provided by microwaves minimizes the time the reaction mixture spends at high temperatures, thereby reducing the likelihood of thermal decomposition and byproduct formation.
-
Frequently Aske[10][12][23][24]d Questions (FAQs)
Q1: Can I use a catalyst to improve the reaction?
A1: Yes. While the classic Pfitzinger reaction is base-promoted, modern variations have successfully employed catalysts to improve yields and reaction conditions. Lewis acids like SnCl4 and CuSO4·5H2O have been shown to be effective. Additionally, the use of [21][22]deep eutectic solvents (DESs) can provide a catalytic effect.
Q2: What is the best w[4][7]ay to purify the final tetrahydroacridine product?
A2: Purification typically involves a multi-step process.
-
Initial Workup: After the reaction is complete, the solvent is often removed, and the residue is dissolved in water to form the potassium or sodium salt of the carboxylic acid.
-
Extraction: This [2][9]aqueous solution is then washed with a non-polar solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities.
-
Precipitation: Th[2][9]e aqueous layer is cooled in an ice bath and acidified with an acid like hydrochloric acid or acetic acid to a pH of 4-5. This protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
**Recrystallization:[2][9] The collected solid can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Q3: Are there alternat[2]ives to conventional heating for this reaction?
A3: Absolutely. Microwave-assisted and ultrasound-assisted synthesis are two powerful alternatives.
-
Microwave-Assisted Synthesis: This is the most well-documented and effective alternative. It offers dramatically reduced reaction times, often higher yields (increases of 10-30% or more are common), and cleaner reaction profiles.
-
Ultrasound-Assisted[10][11][12][21][23][24] Synthesis: Sonication can also be used to promote the reaction, sometimes allowing for shorter reaction times and milder conditions (e.g., room temperature).
Data Summary & [27]Protocols
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Type | Heating Method | Reaction Time | Yield (%) | Reference |
| Various Heterocycles | Conventional | 2-15 hours | <50% | |
| Various Heterocycles [10] | Microwave | 2-8 minutes | >70% (10-30% higher) | |
| Benzotriazole Derivat[10]ives | Conventional (Reflux) | 4 hours | 72% | |
| Benzotriazole Derivat[11]ives | Microwave | 4.5 minutes | 83% | |
| Schiff Bases | Conven[11]tional | 6-8 hours | 65-78% | |
| Schiff Bases | Microw[12]ave | 10-320 seconds | 85-96% | |
| Quinolines | Conventi[12]onal | 10-12 hours | 34% | |
| Quinolines | Microwav[14]e | 15-20 minutes | 72% |
Experimental Pr[14]otocol: Microwave-Assisted Pfitzinger Synthesis
This protocol is a generalized procedure based on literature reports. Researchers should optimi[2][21]ze conditions for their specific substrates.
-
Preparation: In a microwave-safe reaction vessel, add isatin (1.0 eq.).
-
Base Addition: Add a 33% aqueous solution of potassium hydroxide (KOH) to the vessel.
-
Carbonyl Addition: To this solution, add the appropriate cyclohexanone derivative (1.0 eq.).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 5-15 minutes). Monitor pressure and temperature to ensure safety.
-
Workup: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture.
-
Precipitation: Acidify the mixture with glacial acetic acid or dilute HCl until precipitation of the product is complete.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydroacridine-4-carboxylic acid.
Visualizing the Workflow
Diagram 1: General Pfitzinger Reaction Mechanism
Caption: The reaction pathway of the Pfitzinger synthesis.
Diagram 2: Troubleshooting Flowchart for Low Yield
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular-modeling study of aminothienopyridine analogues of tacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijsr.net [ijsr.net]
- 9. jocpr.com [jocpr.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? [mdpi.com]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 24. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
Technical Support Center: Bromination of Tetrahydroacridine Systems
Welcome to the technical support guide for the bromination of tetrahydroacridine systems. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing halogenated tetrahydroacridine derivatives. Brominated tetrahydroacridines are pivotal intermediates in the synthesis of novel therapeutics, particularly in the development of acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[1][2] However, the electrophilic bromination of this scaffold is often plagued by a variety of side reactions that can complicate synthesis, reduce yields, and make purification challenging.
This guide moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the causality behind experimental choices, you can troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the desired mono-brominated compound?
A1: This is a classic case of over-bromination , one of the most common side reactions in electrophilic aromatic substitution.[3] The initial bromination product is often still electron-rich enough to undergo a second or even third substitution. The key to achieving mono-selectivity lies in carefully controlling the reaction kinetics and the reactivity of your brominating agent.
Causality & Solution:
-
Stoichiometry is Critical: The most straightforward approach is to use a stoichiometric equivalent (or slightly less, e.g., 0.95 eq.) of the brominating agent relative to your tetrahydroacridine substrate. Using a large excess of the brominating agent will invariably lead to polybrominated products.[4]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for controlled mono-bromination of electron-rich aromatic compounds.[5][6][7] NBS provides a low, steady concentration of electrophilic bromine in the reaction medium, which helps to prevent the rapid, uncontrolled reactions that lead to over-bromination.
-
Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or room temperature). Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the mono-brominated product from reacting further.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity and improve selectivity.
| Parameter | To Minimize Over-Bromination | To Force Poly-bromination |
| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Equivalents of Agent | ≤ 1.0 equivalent | > 2.0 equivalents |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | Monitor closely and quench upon completion | Prolonged reaction time |
Q2: I'm observing bromination on the saturated (tetrahydro) portion of the ring system. What is causing this and how can I prevent it?
A2: This indicates that a radical substitution mechanism is competing with the desired electrophilic aromatic substitution. This is particularly common when using NBS, which can serve as a source of bromine radicals (Br•) under specific conditions.[4][5][7]
Causality & Solution:
-
Radical Initiators: The Wohl-Ziegler reaction describes the radical-mediated allylic or benzylic bromination using NBS.[6] This reaction is initiated by light (UV) or radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The saturated ring of tetrahydroacridine contains benzylic positions that are susceptible to radical attack.
-
Prevention Strategy:
-
Exclude Light: Perform your reaction in a flask wrapped with aluminum foil to prevent photo-initiation of radical pathways.
-
Avoid Radical Initiators: Ensure that no AIBN or BPO is added to the reaction mixture if your goal is aromatic bromination.
-
Use Purified Reagents: Impurities in older NBS can sometimes promote radical reactions. It is good practice to recrystallize NBS if it appears yellow or brown.[6]
-
Maintain Anhydrous Conditions: The presence of water can sometimes lead to side reactions, so ensuring your solvent is anhydrous is a good precautionary measure.[5]
-
Q3: My tetrahydroacridine is being oxidized to the fully aromatic acridine during the reaction. Why is this happening and how can I stop it?
A3: This is a significant side reaction where the tetrahydroacridine scaffold undergoes dehydrogenation. This can be promoted by the brominating agent itself or by the reaction conditions. Studies on the closely related tetrahydroquinoline system have shown that NBS can act as both a brominating agent and an oxidant, leading to the formation of the fully aromatic quinoline ring.[8][9][10]
Causality & Solution:
-
Oxidative Potential of NBS: NBS can function as an oxidant, especially under harsh conditions or with prolonged reaction times.[9][11] The reaction mechanism can involve an initial electrophilic bromination followed by a radical-based dehydrogenation sequence.[9]
-
Minimizing Oxidation:
-
Milder Conditions: Use the mildest possible conditions. This includes lower temperatures and avoiding a large excess of the brominating agent.
-
Control pH: In some systems, acidic conditions can promote aromatization. Adding a non-nucleophilic base, like barium carbonate, can help maintain acid-free conditions.[5]
-
Alternative Brominating Agents: If oxidation is a persistent issue with NBS, consider other mild electrophilic brominating agents.
-
Q4: The regioselectivity of my bromination is poor. I'm getting a mixture of isomers (e.g., 2-bromo and 4-bromo). How can I control the position of bromination?
A4: The regioselectivity of electrophilic substitution on the acridine core is highly sensitive to the reaction conditions, particularly the solvent and the nature of the brominating species. Research on the bromination of acridine itself has shown that the major product can be shifted between the 2- and 4-positions by changing the reaction medium.[12][13]
Causality & Solution:
-
Solvent Influence:
-
Controlling Regioselectivity:
-
Solvent Screening: Perform small-scale test reactions in different solvents (e.g., acetic acid, DMF, chlorinated solvents, or strong acids like H₂SO₄) to determine the optimal system for your desired isomer. Using DMF as a solvent has been shown to give high levels of para-selectivity in the bromination of other electron-rich aromatic compounds with NBS.[5]
-
Steric Hindrance: The existing substituents on your tetrahydroacridine will also direct the position of bromination. Analyze the steric and electronic effects of your specific substrate to predict the most likely position of attack.
-
Visualizing Reaction Pathways
Understanding the interplay between the desired reaction and potential side reactions is crucial for troubleshooting.
Caption: Desired vs. Side Reaction Pathways in Tetrahydroacridine Bromination.
Troubleshooting Workflow
When an unexpected result occurs, a systematic approach can help identify and solve the problem.
Caption: A logical workflow for troubleshooting common bromination issues.
Recommended Experimental Protocol: Selective Mono-bromination
This protocol provides a robust starting point for the selective mono-bromination of an unsubstituted 1,2,3,4-tetrahydroacridine. Always adapt conditions based on the specific reactivity of your substituted substrate.
Materials:
-
1,2,3,4-Tetrahydroacridine (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq., recrystallized)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: To a clean, dry, foil-wrapped round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,3,4-tetrahydroacridine (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the substrate completely (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring vigorously at 0 °C, add recrystallized NBS (1.0 eq.) portion-wise over 15-20 minutes. Adding the NBS slowly helps to control the exotherm and maintain a low concentration of the active brominating species.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress every 30 minutes by taking a small aliquot, quenching it with a drop of Na₂S₂O₃ solution, and analyzing by TLC against the starting material.
-
Quenching: Once TLC analysis indicates the consumption of the starting material (typically 1-3 hours), quench the reaction by pouring it into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate. This will destroy any unreacted bromine species.
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) to remove any acidic byproducts like succinimide.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated tetrahydroacridine isomer.
References
-
N-Bromosuccinimide. (2019). Wikipedia. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. (2017). ResearchGate. [Link]
-
Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. ScienceDirect. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Bromination of Acridine. (2018). ResearchGate. [Link]
-
Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. (2021). National Institutes of Health (NIH). [Link]
-
Bromination of Acridine. The UWA Profiles and Research Repository. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. (2024). RSC Publishing. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). National Institutes of Health (NIH). [Link]
-
Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates... Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Bromination Mechanism. (2011). YouTube. [Link]
-
The bromination of acridine. (1954). Journal of the Chemical Society (Resumed). [Link]
-
The bromination of acridine. Journal of the Chemical Society (Resumed). [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. OUCI. [Link]
-
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
-
Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. (2010). National Institutes of Health (NIH). [Link]
-
Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. (2015). PubMed. [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (2021). YouTube. [Link]
-
Bromination reactions with hydrogen bromide... (2024). Chemia. [Link]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. (2017). Quora. [Link]
-
Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Semantic Scholar. [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. (2024). ResearchGate. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
in the chemical literature: dibromination, E2, & SN2. (2019). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
purification challenges of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Welcome to the dedicated technical support guide for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 37509-14-1). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable bioactive compound. The inherent structural features of this molecule—a planar heterocyclic acridine core, a carboxylic acid group, and a saturated carbocyclic ring—present a unique set of purification challenges. This guide provides in-depth, experience-driven answers to common and advanced problems encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and general purification strategies for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Q1: What are the key physicochemical properties of this compound that make its purification challenging?
A1: The purification challenges are rooted in its hybrid molecular structure.
-
Polarity and Amphiphilicity: The molecule possesses both a nonpolar, rigid tetrahydroacridine core and a highly polar, acidic carboxylic acid group. This amphiphilic nature can lead to problematic solubility behavior, making it sparingly soluble in a wide range of common organic solvents while also having poor water solubility.
-
Acidity: The carboxylic acid moiety (pKa ~4-5) allows the compound to exist in either a neutral or anionic (carboxylate) form depending on the pH. This can cause streaking on silica gel columns and necessitates careful pH control during aqueous extractions or reversed-phase chromatography.
-
High Melting Point & Aggregation: The planar acridine system promotes strong π-π stacking interactions between molecules. This often results in a high melting point and a tendency to aggregate, which can impede dissolution and crystallization, trapping impurities within the solid lattice.
-
Potential for Zwitterion Formation: Although less common for the carboxylic acid itself, the basic nitrogen in the acridine ring (pKa ~4-5) and the acidic proton can potentially lead to intramolecular proton transfer, forming a zwitterionic species that further complicates solubility.
Q2: What are the most common impurities expected in a crude sample?
A2: Impurities typically originate from the synthetic route used. A common synthesis for tetrahydroacridines is the Friedländer annulation or related condensation reactions.[1]
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include substituted anilines, isatoic anhydrides, or cyclohexanone derivatives.
-
Reaction Intermediates: Incomplete cyclization or hydrolysis can leave partially reacted intermediates in the crude mixture. For instance, in some acridine syntheses, amide intermediates can be observed.[2]
-
By-products of Condensation: Self-condensation of starting materials or side reactions can generate structurally similar impurities that are often difficult to separate.
-
Residual Catalysts and Reagents: Acid or metal catalysts (e.g., ZnCl₂) used in the synthesis may persist in the crude product.[2]
-
Degradation Products: Acridine derivatives can be sensitive to light and strong oxidizing conditions.[3] Improper handling or storage can lead to the formation of colored impurities.
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Potential Origin | Separation Challenge |
|---|---|---|
| Unreacted Anthranilic Acid Derivative | Friedländer Synthesis | High polarity; may co-precipitate with the product. |
| Unreacted Cyclohexanone | Friedländer Synthesis | Highly nonpolar; easily removed by trituration or chromatography. |
| Decarboxylated Product | Thermal stress during reaction | Similar polarity to the product, differing only by the COOH group. |
| N-Oxide Derivative | Oxidation during workup/storage | Increased polarity; may require different chromatographic conditions. |
Q3: What are the primary recommended purification methods?
A3: The two most effective methods are recrystallization and column chromatography. The choice depends on the impurity profile and the scale of the purification. A typical workflow involves an initial purification by recrystallization to remove the bulk of impurities, followed by chromatographic polishing if necessary.
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting a purification strategy.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Recrystallization Issues
Q4: I'm struggling to find a suitable solvent for recrystallization. What is a systematic approach?
A4: The ideal solvent should fully dissolve the compound at its boiling point but exhibit very low solubility at room temperature or 0-4°C.[4] Given the compound's amphiphilic nature, single-solvent systems may fail. A systematic screening is essential.
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Preparation: Place ~10-20 mg of your crude, dry compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (0.2 mL at a time) from the list in Table 2. Swirl after each addition. Note if the solid dissolves readily at room temperature (if so, this solvent is unsuitable as a primary recrystallization solvent but may be useful as the "soluble" component in a binary system).
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves. Causality: This step identifies solvents capable of dissolving the product when hot. Be careful not to add a large excess, as this will reduce your final yield.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[5]
-
Evaluation: The best solvent is one that requires a minimal amount of hot solvent for dissolution and provides a high yield of crystals upon cooling.
-
Binary Systems: If no single solvent is ideal, try a binary (two-solvent) system. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., DMF, DMSO, or acetic acid). Then, add a hot "anti-solvent" (one in which it is poorly soluble, e.g., water or heptane) dropwise until the solution becomes faintly turbid. Add a drop or two of the first solvent to clarify and then allow it to cool slowly.
Table 2: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
|---|---|---|---|
| Acetic Acid | 118 | Polar Protic | The acidic nature can protonate the acridine nitrogen, aiding solubility. Often effective for acidic heterocycles. |
| Ethanol/Methanol | 78 / 65 | Polar Protic | May have moderate solubility; good for binary systems with water. |
| Acetonitrile | 82 | Polar Aprotic | Has been used successfully for related tetrahydroacridine derivatives.[1] |
| Ethyl Acetate | 77 | Mid-Polarity | May show the desired temperature-dependent solubility differential. |
| Toluene | 111 | Nonpolar | Unlikely to work alone but can be a useful anti-solvent. |
| DMF / DMSO | 153 / 189 | Polar Aprotic | High boiling points; excellent for dissolving the compound but can be difficult to remove. Best used as the primary solvent in a binary system. |
Q5: My compound "oils out" of the solution instead of forming crystals. What's happening and how do I fix it?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.
Solutions:
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool very slowly to room temperature, perhaps by insulating the flask. Slow cooling gives molecules time to orient themselves into an ordered crystal lattice.
-
Add More Solvent: The concentration of your compound may be too high. Re-heat the solution until it is clear, add 10-20% more of the hot solvent, and then attempt to cool it slowly again.
-
Change the Solvent System: The solvent may simply be unsuitable. Try a higher-boiling point solvent or switch to a different binary solvent system.
-
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal ("seed crystal") once the solution has cooled slightly below its saturation point. This provides a template for crystal growth.[4]
Diagram 2: Troubleshooting Failed Recrystallization
Caption: Workflow for addressing common recrystallization problems.
Column Chromatography Issues
Q6: My compound streaks badly on a silica gel column. How can I achieve sharp bands?
A6: Streaking of carboxylic acids on silica is a classic problem. It is caused by the polar carboxylic acid group interacting too strongly and inconsistently with the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven elution.
Solutions:
-
Acidify the Mobile Phase: This is the most common and effective solution. Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). Causality: The added acid protonates your compound, keeping it in its neutral COOH form. It also protonates the silica surface, reducing the strong ionic interactions that cause streaking.
-
Use a More Polar Solvent System: Sometimes, the compound is simply not soluble enough in the mobile phase being used, causing it to precipitate and re-dissolve on the column. Increase the polarity of the eluent (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
-
Switch to Reversed-Phase Chromatography: If streaking persists, reversed-phase (C18) chromatography is an excellent alternative for polar and acidic compounds.[6] The stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The compound is retained by hydrophobic interactions.
Protocol 2: General Protocol for Acidified Silica Gel Chromatography
-
Column Packing: Dry-pack the silica gel in a glass column, then flush with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Acetic Acid).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. If solubility is low, pre-adsorb the compound onto a small amount of silica gel (make a slurry, evaporate the solvent, and load the resulting dry powder onto the column). This "dry loading" technique prevents issues from using a strong, incompatible loading solvent.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity (a "gradient elution"). For example, start with 95:5 Hexane:EtOAc and slowly increase to 70:30 Hexane:EtOAc. Crucially, maintain the 1% acetic acid concentration throughout the gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC (using a mobile phase that also contains acetic acid) to identify those containing the pure product.
Q7: I can't separate my product from a closely-related impurity. What are my options?
A7: When impurities have very similar polarity to your product, standard chromatography may fail.
-
Optimize the Mobile Phase: Test different solvent systems in TLC. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity and improve separation.
-
Consider Derivatization: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester will have significantly different polarity and may be easily separable from the impurity. After purification of the ester, it can be hydrolyzed back to the carboxylic acid. This is a multi-step process but can solve very difficult separations.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography. A reversed-phase C18 column is typically used for compounds like this, often with a water/acetonitrile mobile phase containing a small amount of trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[6]
References
-
Vertex AI Search Result[7]: This result provided basic chemical properties such as purity (≥95%), molecular formula (C14H12BrNO2), molecular weight (306.159), and recommended storage at room temperature.
-
PubMed Central[3]: This article on acridine photocatalysis highlights the photosensitive nature of the acridine core, suggesting a potential degradation pathway relevant to purification and storage.
-
PubMed Central[1]: This publication describes the synthesis of related tetrahydroacridine (THA) derivatives, mentioning recrystallization from acetonitrile as a purification step.
-
Biosynth[8]: This commercial supplier page confirms the chemical formula and molecular weight of the target compound.
-
Konakahara, T., et al. (2002)[2]: This paper details the rapid synthesis of acridines using microwave irradiation and mentions silica gel column chromatography with toluene and ethyl acetate for purification, and the presence of potential intermediates.
-
Cardiff University Research Portal[9]: This source describes the use of column chromatography with toluene/ethyl acetate for purifying related acridine derivatives.
-
CP Lab Safety[10]: This supplier page corroborates the purity (min 95%) and storage conditions (room temperature) for the compound.
-
LookChem[11]: This supplier page describes the physical appearance of the compound as an off-white to slight yellow solid.
-
Professor Dave Explains (2020)[4]: This educational video provides a clear explanation of the principles of recrystallization, including solvent choice and the use of seed crystals.
-
Google Patents[12]: This patent describes supercritical fluid chromatography as a method for purifying carboxylic acids, typically after esterification.
-
Teledyne ISCO (2012)[6]: This application note details the use of C-18 reversed-phase flash chromatography for the successful purification of polar carboxylic acids, recommending acidified mobile phases (e.g., water/acetonitrile + 0.1% TFA).
-
NC State University (2015)[5]: This instructional video demonstrates the practical steps of recrystallization, including techniques for inducing crystallization like scratching the flask.
-
Google Patents[13]: This patent discusses the removal of halide impurities from carboxylic acids using an oxidizing agent followed by distillation, a strategy relevant for large-scale purification.
-
Google Patents[14]: This patent describes the purification of carboxylic acids from iodide and oxidizable impurities using hydrogen peroxide and distillation.
Sources
- 1. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. labsolu.ca [labsolu.ca]
- 8. biosynth.com [biosynth.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. calpaclab.com [calpaclab.com]
- 11. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1, CasNo.37509-14-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 12. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 13. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 14. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: NMR Peak Assignment for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting NMR peak assignments of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the structural elucidation of this and similar complex heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum is complex and overcrowded, especially in the aromatic region. How can I begin to assign the proton signals?
A1: Overlapping signals in the aromatic region are a common challenge with polycyclic aromatic compounds. Here’s a systematic approach to deconstruct the spectrum:
-
Analyze Chemical Shifts and Integration:
-
Aromatic Protons (δ 7.0-8.5 ppm): Expect signals for the three protons on the brominated ring. The bromine atom, being electron-withdrawing, will deshield adjacent protons, shifting them downfield.[1][2] The proton positioned between the bromine and the fused ring system will likely be the most deshielded.
-
Tetrahydroacridine Protons (δ 1.5-3.5 ppm): The eight protons of the saturated ring system will appear in the aliphatic region. Protons closer to the electron-withdrawing acridine core will be further downfield.
-
Carboxylic Acid Proton (δ 10-13 ppm): This proton is highly deshielded and often appears as a broad singlet, which can exchange with D2O.[3][4][5]
-
Integration: Carefully integrate all peaks. The relative ratios should correspond to the number of protons in each environment.
-
-
Predict Splitting Patterns (J-coupling):
-
Aromatic System: Expect doublet and triplet patterns characteristic of a substituted benzene ring. Long-range couplings may also be present.
-
Aliphatic System: The tetrahydro- portion will exhibit complex splitting due to geminal and vicinal couplings. Protons on the same carbon (geminal) will split each other if they are diastereotopic, and protons on adjacent carbons (vicinal) will also show coupling.
-
-
Leverage Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, Benzene-d6) can alter the chemical shifts of specific protons, helping to resolve overlapping signals.[6]
Q2: I'm struggling to differentiate between the aromatic protons. Which 2D NMR experiments are most effective for this?
A2: For unambiguous assignment of aromatic protons, a combination of 2D NMR experiments is essential. The primary techniques to use are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8] It is invaluable for tracing the connectivity within the aromatic and aliphatic spin systems. For example, a cross-peak between two aromatic protons indicates they are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond 1H-13C correlation).[7][8] This is crucial for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to assembling the molecular puzzle. It shows correlations between protons and carbons over two to three bonds.[3][7][8] By observing correlations from a known proton to nearby quaternary carbons (like C-7, C-9, and the carbons at the ring junctions), you can definitively piece together the structure.
The following diagram illustrates a logical workflow for using these 2D NMR techniques:
Caption: A typical workflow for NMR-based structure elucidation.
Q3: The carboxylic acid proton at C-9 is not visible in my 1H NMR spectrum. What could be the reason?
A3: The absence of the carboxylic acid proton signal is a frequent issue and can be attributed to several factors:
-
Proton Exchange: The acidic proton can exchange with residual water (H2O) in the deuterated solvent. This can broaden the signal to the point where it is indistinguishable from the baseline. To confirm this, you can intentionally add a drop of D2O to your NMR tube and re-acquire the spectrum; the carboxylic acid proton signal (and any other exchangeable protons like N-H or O-H) should disappear.[6]
-
Solvent Effects: In protic solvents like CD3OD, the carboxylic acid proton will rapidly exchange with the deuterium of the solvent, making it undetectable. It is best to use aprotic solvents like CDCl3 or DMSO-d6.
-
pH of the Sample: If the sample is slightly basic, the carboxylic acid will be deprotonated to the carboxylate, and the proton signal will not be observed. Ensure your NMR solvent is neutral. The chemical shift of carbons near the carboxylic acid can also be sensitive to the ionization state.[9]
Q4: How do the bromine and carboxylic acid substituents influence the chemical shifts in the molecule?
A4: Both the bromine atom and the carboxylic acid group have significant electronic effects that influence the chemical shifts of nearby nuclei:
-
Bromine Atom:
-
Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bonds. This deshields nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value).[2] The effect is strongest on the carbons and protons closest to the bromine.
-
Anisotropic Effect: The electron cloud around the bromine atom can create a local magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the C-Br bond.
-
-
Carboxylic Acid Group:
-
1H NMR: The proton of the -COOH group itself is highly deshielded and appears far downfield (10-13 ppm).[4][5] Protons on the carbon adjacent to the carboxyl group are also deshielded and typically appear in the 2-3 ppm range.[5]
-
13C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded and resonates in the range of 165-185 ppm.[3][10]
-
| Functional Group | Affected Nuclei | Expected Chemical Shift Range (ppm) | Primary Effect |
| Bromine | Aromatic Protons (ortho, meta) | ~7.5 - 8.5 | Inductive withdrawal, Anisotropy |
| Aromatic Carbons | ~115 - 135 | Deshielding | |
| Carboxylic Acid | -COOH Proton | 10 - 13 | Deshielding, Hydrogen bonding |
| Carbonyl Carbon | 165 - 185 | Deshielding |
Troubleshooting Protocols
Protocol 1: Step-by-Step 2D NMR-Based Assignment
This protocol provides a systematic workflow for assigning the structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid using a suite of 2D NMR experiments.
1. Acquire High-Quality 1D Spectra:
- Obtain a standard 1H NMR spectrum to identify all proton signals and their integrations.
- Obtain a 13C NMR and a DEPT-135 spectrum to distinguish between CH, CH2, and CH3 groups (note: quaternary carbons will be absent in DEPT-135).
2. 1H-1H COSY - Identify Spin Systems:
- Run a standard COSY experiment.
- Analysis:
- Trace the correlations in the aromatic region to connect adjacent protons. This will help build the fragment of the brominated ring.
- Trace the correlations in the aliphatic region (1.5-3.5 ppm) to establish the connectivity of the four CH2 groups in the tetrahydro- ring.
3. 1H-13C HSQC - Correlate Protons to Carbons:
- Run a standard HSQC experiment.
- Analysis:
- Identify the one-bond correlation for each proton signal (except the COOH proton). This allows for the direct assignment of the carbon chemical shift for every protonated carbon.
4. 1H-13C HMBC - Assemble the Fragments:
- Run a standard HMBC experiment, optimized for long-range couplings of ~8 Hz.
- Analysis: This is the most critical step. Look for key correlations:
- From the aliphatic protons at C-1 and C-4 to the aromatic and quaternary carbons of the central acridine core.
- From the aromatic protons (H-5, H-6, H-8) to each other's carbons and to the quaternary carbons.
- A crucial correlation should be observed from the protons on C-1 to the carboxylic acid carbon at C-9, confirming the placement of the tetrahydro- ring relative to the carboxyl group.
5. 1H-1H NOESY - Confirm Spatial Relationships (Optional but Recommended):
- Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
- Analysis: Look for through-space correlations (cross-peaks) between protons that are close in space but not necessarily bonded. This can confirm assignments, for example, by observing a correlation between a proton on the tetrahydro- ring (e.g., at C-1) and a proton on the aromatic ring system.[11][12]
start [label="Complex/Overlapping\nNMR Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_purity [label="Check Sample Purity\n(LC-MS, TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
change_solvent [label="Acquire Spectrum in\nDifferent Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];
run_2d [label="Perform 2D NMR\n(COSY, HSQC, HMBC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analyze_cosy [label="Analyze COSY:\nIdentify Spin Systems", fillcolor="#E8F0FE", fontcolor="#202124"];
analyze_hsqc [label="Analyze HSQC:\nAssign C-H Pairs", fillcolor="#E8F0FE", fontcolor="#202124"];
analyze_hmbc [label="Analyze HMBC:\nConnect Fragments", fillcolor="#E8F0FE", fontcolor="#202124"];
final_assignment [label="Confirm Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_purity;
check_purity -> change_solvent [label="Sample is Pure"];
check_purity -> start [label="Impure", style=dashed];
change_solvent -> run_2d [label="Overlap Persists"];
run_2d -> analyze_cosy;
analyze_cosy -> analyze_hsqc;
analyze_hsqc -> analyze_hmbc;
analyze_hmbc -> final_assignment;
change_solvent -> final_assignment [label="Overlap Resolved"];
}
Caption: Troubleshooting logic for complex NMR spectra.
References
-
Gierczyk, B., et al. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. PubMed. [Link]
-
Herole, R. A. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Informative Journals. [Link]
-
National Institutes of Health (NIH) . Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. [Link]
-
Science.gov . cosy hsqc hmbc: Topics. [Link]
-
Wiley Online Library . 1H and 13C chemical shifts for acridines: Part XIX. N,N′-diacylproflavine derivatives. [Link]
-
University of Regensburg . Chemical shifts. [Link]
-
Compound Interest . A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Journal of Lipid Research . Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]
-
University of Aveiro . Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
University of Rochester, Department of Chemistry . Troubleshooting 1H NMR Spectroscopy. [Link]
-
Elsevier . Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
-
Chemistry LibreTexts . 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
ResearchGate . ¹H NMR spectra of acridine (500 MHz) in solution and incorporated in... [Link]
-
ResearchGate . Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]
-
Organic Chemistry Data . NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Oregon State University . 13C NMR Chemical Shift. [Link]
-
CP Lab Safety . 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. [Link]
-
SpectraBase . Acridine - Optional[1H NMR] - Chemical Shifts. [Link]
-
YouTube . How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]
-
YouTube . Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]
-
YouTube . Analyzing Proton NMR Spectra. [Link]
-
CP Lab Safety . 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. [Link]
-
Organic Chemistry Data . NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]
-
ACD/Labs . The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate . ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. [Link]
-
SDSU NMR Facility – Department of Chemistry . 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
YouTube . 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]
-
Chemistry LibreTexts . 5.10: Interpreting Proton NMR Spectra. [Link]
-
YouTube . 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
ResearchGate . ChemInform Abstract: Synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid.. [Link]
-
Royal Society of Chemistry . Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]
-
Chemistry LibreTexts . 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Master Organic Chemistry . The Hell–Volhard–Zelinsky Reaction. [Link]
-
Reddit . Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Navigating the Cellular Maze with Acridine-Based Compounds
Welcome to the technical support center dedicated to empowering researchers in overcoming the significant hurdle of poor cell permeability in acridine-based compounds. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the challenges and a suite of field-proven strategies to enhance the delivery of these promising therapeutic and diagnostic agents into their cellular targets. Here, we dissect the "why" behind experimental choices, offering a self-validating system of protocols and troubleshooting guides to ensure the integrity and success of your research.
I. Understanding the Challenge: The "Permeability Problem" of Acridines
Acridine and its derivatives, a class of heterocyclic compounds, are of immense interest due to their wide-ranging biological activities, including anticancer, antimalarial, and antiviral properties. Their planar structure allows them to intercalate into DNA, a primary mechanism of their therapeutic action. However, this very planarity, along with other physicochemical properties, often contributes to their poor cell permeability, creating a significant barrier to their clinical translation.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why do many acridine-based compounds exhibit poor cell permeability?
A1: The poor cell permeability of acridines is a multifaceted issue stemming from several key factors:
-
High Lipophilicity and Poor Aqueous Solubility: The planar, aromatic nature of the acridine core often leads to high lipophilicity. While a degree of lipophilicity is necessary to traverse the lipid bilayer of the cell membrane, excessive lipophilicity can cause the compounds to aggregate in the aqueous extracellular environment or become trapped within the lipid membrane, hindering their entry into the cytoplasm.
-
Efflux Pump Recognition: Acridine derivatives are frequently recognized as substrates for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are cellular "pumps" that actively extrude foreign compounds from the cell. This active efflux can significantly reduce the intracellular concentration of the acridine compound, diminishing its therapeutic effect.
-
Charge and Ionization State: Many acridine derivatives are weak bases and are protonated at physiological pH. While a positive charge can facilitate initial interactions with the negatively charged cell membrane, it can also impede passive diffusion across the nonpolar lipid core of the membrane.
Q2: What is the impact of poor cell permeability on the therapeutic potential of acridine compounds?
A2: Poor cell permeability directly translates to reduced bioavailability and efficacy. For an acridine-based drug to be effective, it must reach its intracellular target, often DNA in the nucleus, at a sufficient concentration. If the compound cannot efficiently cross the cell membrane, higher doses are required to achieve a therapeutic effect, which can lead to increased off-target toxicity and undesirable side effects. In many cases, promising acridine compounds with excellent in vitro activity against their target fail in preclinical and clinical development due to poor pharmacokinetic and pharmacodynamic properties stemming from low cell permeability.
II. Troubleshooting & Optimization Strategies
This section provides a series of troubleshooting guides and optimization strategies in a question-and-answer format to directly address common experimental hurdles.
A. Chemical Modification Strategies
Q3: My lead acridine compound shows potent enzymatic activity but poor cellular activity. How can I chemically modify it to improve cell permeability?
A3: Enhancing the cell permeability of a lead acridine compound through chemical modification requires a careful balance of physicochemical properties. The goal is to increase its ability to cross the cell membrane without compromising its binding to the intracellular target. Here are some rational design strategies:
-
Modulating Lipophilicity: The "sweet spot" for lipophilicity (logP) for good cell permeability is typically in the range of 1 to 3. If your compound is too lipophilic, consider introducing polar functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), or short polyethylene glycol (PEG) chains, to increase its aqueous solubility. Conversely, if your compound is too polar, the addition of small alkyl or aryl groups can increase its lipophilicity.
-
Introducing Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a compound's ability to desolvate from the aqueous environment and enter the lipid membrane. Modifying your compound to optimize these interactions can improve its permeability.
-
Altering the Side Chains: The nature and length of side chains attached to the acridine core can significantly impact permeability. For instance, attaching aminoalkyl side chains can modulate the compound's pKa and lipophilicity. Experimenting with different chain lengths and terminal functional groups (e.g., morpholinyl, piperazinyl) can lead to improved uptake.[1]
Illustrative Workflow for Chemical Modification
Caption: Workflow for optimizing acridine permeability.
Q4: My acridine derivative is a substrate for efflux pumps. What chemical modifications can I make to overcome this?
A4: Circumventing efflux pump recognition is a significant challenge. Here are some strategies that have shown promise:
-
Steric Hindrance: Introducing bulky functional groups near the sites on the acridine molecule that are recognized by the efflux pump can sterically hinder the binding and subsequent transport out of the cell.
-
Modifying Charge Distribution: The electrostatic interactions between the compound and the efflux pump are critical for recognition. Altering the charge distribution on the acridine scaffold by adding or modifying charged functional groups can disrupt this interaction.
-
Developing Dual-Action Compounds: Some research has focused on designing acridine derivatives that not only have therapeutic activity but also inhibit efflux pumps. This can be achieved by incorporating moieties known to interact with and block the function of transporters like P-gp.
B. Prodrug Strategies
Q5: What is a prodrug strategy, and how can it be applied to acridine-based compounds to enhance their permeability?
A5: A prodrug is an inactive or less active form of a drug that is metabolically converted to the active form within the body.[2][3] This approach is particularly useful for transiently masking functional groups that hinder cell permeability.[2] For acridine compounds, a prodrug strategy can be employed to:
-
Temporarily Increase Lipophilicity: Masking polar groups, such as hydroxyl or carboxyl groups, with lipophilic moieties (e.g., esters) can enhance the compound's ability to cross the cell membrane via passive diffusion. Once inside the cell, cellular enzymes like esterases cleave the lipophilic group, releasing the active acridine compound.[2]
-
Improve Aqueous Solubility: For highly lipophilic acridines, attaching a polar, water-soluble promoiety can improve their solubility in the extracellular medium, preventing aggregation and increasing the concentration of the compound available for absorption.
Table 1: Examples of Prodrug Strategies for Improved Permeability
| Parent Drug Class | Promoieties | Intended Effect on Permeability | Reference |
| Compounds with hydroxyl or carboxyl groups | Esters, carbonates, carbamates | Increased lipophilicity | [2] |
| Compounds with amine groups | Amides, carbamates | Increased lipophilicity | [3] |
| Highly lipophilic compounds | Amino acids, phosphates, PEG | Increased aqueous solubility | [2] |
C. Nanoparticle-Based Delivery Systems
Q6: I want to explore nanoparticle-based delivery for my acridine compound. What are the key considerations?
A6: Encapsulating acridine compounds within nanoparticles is a powerful strategy to overcome permeability barriers and enhance their therapeutic index.[4] Key considerations include:
-
Choice of Nanoparticle: The selection of the nanoparticle material is critical and depends on the physicochemical properties of your acridine compound and the desired release profile. Common choices include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[1] Their biocompatibility and versatility make them a popular choice.
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these nanoparticles can provide sustained release of the encapsulated drug.
-
Inorganic Nanoparticles: Materials like zeolite and manganese dioxide have been used to deliver acridine derivatives.[4][5] Zeolite can improve the toxicity of acridines towards cancer cells, while manganese dioxide nanoparticles can act as radiosensitizers.[4][5]
-
-
Drug Loading and Encapsulation Efficiency: The efficiency with which your acridine compound is loaded into the nanoparticles is a key parameter. This can be influenced by the formulation method, the drug-to-carrier ratio, and the physicochemical properties of both the drug and the nanoparticle.
-
Particle Size and Surface Charge: The size and surface charge (zeta potential) of the nanoparticles are critical determinants of their stability, cellular uptake, and in vivo fate.[6] Dynamic light scattering (DLS) and zeta potential measurements are essential characterization techniques.[6]
Q7: I am having trouble with the stability and drug loading of my acridine-loaded nanoparticles. What are some common troubleshooting tips?
A7:
-
Aggregation: If your nanoparticles are aggregating, consider adjusting the pH or ionic strength of the buffer.[7] Surface modification with polymers like PEG (PEGylation) can also improve colloidal stability.
-
Low Drug Loading: To improve drug loading, you can try different formulation methods (e.g., thin-film hydration, nanoprecipitation), vary the drug-to-lipid/polymer ratio, or modify the chemical structure of your acridine compound to improve its compatibility with the nanoparticle core.
-
Premature Drug Leakage: If the drug is leaking from the nanoparticles too quickly, you may need to choose a carrier material with a higher phase transition temperature (for liposomes) or a more rigid polymer matrix.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the cell permeability of your acridine-based compounds.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[8][9] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[8]
Step-by-Step Protocol for PAMPA
-
Prepare the Lipid Solution: Dissolve a suitable lipid (e.g., 10% lecithin in dodecane) in an organic solvent.[9]
-
Coat the Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well of a 96-well donor plate and allow the solvent to evaporate.[10]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).[10]
-
Prepare the Donor Solution: Dissolve the acridine compound in a suitable buffer, often containing a small percentage of DMSO to aid solubility, to the desired final concentration (e.g., 10 µM).[10]
-
Start the Assay: Add the donor solution to the wells of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to form a "sandwich."[10]
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[10]
-
Analyze the Samples: After incubation, separate the plates and determine the concentration of the acridine compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[C]_A is the concentration of the compound in the acceptor well
-
[C]_eq is the equilibrium concentration
-
B. Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[6] It provides a more comprehensive assessment of permeability than PAMPA as it accounts for both passive diffusion and active transport processes.[6]
Step-by-Step Protocol for Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.[12]
-
Prepare Dosing Solutions: Dissolve the acridine compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.
-
Perform the Transport Experiment:
-
Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubate: Incubate the Transwell plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers and determine the concentration of the acridine compound using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A-to-B and B-to-A transport using a similar equation to the one used for PAMPA.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally indicative of active efflux.[13]
-
Troubleshooting Caco-2 Assays with Acridine Compounds
Q8: My acridine compound is fluorescent. Will this interfere with the Lucifer Yellow integrity assay?
A8: Yes, this is a critical consideration. The fluorescence of your acridine compound can interfere with the detection of Lucifer Yellow, leading to inaccurate assessment of monolayer integrity. To address this:
-
Use a Non-Fluorescent Integrity Marker: Consider using a non-fluorescent marker, such as [¹⁴C]-mannitol, and measure its permeability by liquid scintillation counting.
-
Spectral Deconvolution: If you have access to a fluorescence plate reader with spectral scanning capabilities, you may be able to spectrally unmix the fluorescence signals from your acridine compound and Lucifer Yellow. However, this requires careful validation.[14]
-
Pre-Experiment Blank Measurement: Before adding Lucifer Yellow, measure the background fluorescence of your acridine compound in the assay buffer. This can be subtracted from the final reading, but this method is less accurate if the fluorescence of your compound changes upon interaction with the cells.
Q9: I am observing low recovery of my lipophilic acridine compound in the Caco-2 assay. What could be the cause and how can I improve it?
A9: Low recovery of lipophilic compounds in Caco-2 assays is a common issue and can be attributed to non-specific binding to the plasticware or partitioning into the cell monolayer.[15] To improve recovery:
-
Add a Protein to the Basolateral Chamber: Including bovine serum albumin (BSA) at a concentration of 1-4% in the basolateral buffer can act as a "sink," mimicking in vivo conditions and reducing non-specific binding.[15][16]
-
Use Simulated Intestinal Fluid: For highly lipophilic compounds, using fasted state simulated intestinal fluid (FaSSIF) in the apical compartment can improve their solubility and reduce adsorption to the plate.[16]
-
Optimize DMSO Concentration: While a small amount of DMSO is often necessary to dissolve the compound, high concentrations can compromise monolayer integrity. Keep the final DMSO concentration below 1%.
Data Interpretation: A Comparative Overview
Table 2: Interpreting Permeability Assay Results
| Assay | High Permeability | Low Permeability | Indication of Efflux |
| PAMPA | High Papp | Low Papp | N/A |
| Caco-2 | High Papp (A-to-B) | Low Papp (A-to-B) | Efflux Ratio > 2 |
IV. Conclusion
Overcoming the poor cell permeability of acridine-based compounds is a critical step in unlocking their full therapeutic potential. By understanding the underlying physicochemical challenges and employing a rational, multi-pronged approach that combines chemical modification, prodrug strategies, and nanoparticle-based delivery systems, researchers can significantly improve the intracellular delivery of these valuable molecules. The experimental protocols and troubleshooting guides provided in this technical support center are designed to equip you with the knowledge and tools necessary to navigate the complexities of cell permeability and advance your research toward clinical success.
V. References
-
Can Zeolite-Supporting Acridines Boost Their Anticancer Performance? - PMC - NIH. (2023, March 22). Retrieved from [Link]
-
Conjugates of Ultrasmall Quantum Dots and Acridine Derivatives as Prospective Nanoprobes for Intracellular Investigations - MDPI. (n.d.). Retrieved from [Link]
-
Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization - Crimson Publishers. (2024, February 8). Retrieved from [Link]
-
Can Zeolite-Supporting Acridines Boost Their Anticancer Performance? - ResearchGate. (2025, October 13). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Amide-based derivatives of acridine display multifaceted anticancer targeting - Journal of Pharmacy & Pharmacognosy Research. (2024, November 4). Retrieved from [Link]
-
Caco-2 permeability assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Examples of acridine compounds with anticancer activity. - ResearchGate. (n.d.). Retrieved from [Link]
-
Summary of the characterization results from the dynamic light scattering (DLS) analy - ResearchGate. (n.d.). Retrieved from [Link]
-
pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved from [Link]
-
Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics | Reinste Nano Ventures Pvt Ltd - Hiyka. (n.d.). Retrieved from [Link]
-
Development of Prodrug–Payloads for Targeted Therapeutic Applications of Platinum–Acridine Anticancer Agents - LVHN Scholarly Works. (n.d.). Retrieved from [Link]
-
Development of Prodrug-Payloads for Targeted Therapeutic Applications of Platinum-Acridine Anticancer Agents. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Acridine Orange Encapsulated Mesoporous Manganese Dioxide Nanoparticles to Enhance Radiotherapy | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed. (n.d.). Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.). Retrieved from [Link]
-
Acridine Orange Encapsulated Mesoporous Manganese Dioxide Nanoparticles to Enhance Radiotherapy - PubMed. (2020, January 15). Retrieved from [Link]
-
Acridine orange coated magnetic nanoparticles for nucleus labeling and DNA adsorption. (2014, March 1). Retrieved from [Link]
-
The Necessity to Investigate In Vivo Fate of Nanoparticle-Loaded Dissolving Microneedles. (n.d.). Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (2025, February 21). Retrieved from [Link]
-
Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - MDPI. (2021, January 24). Retrieved from [Link]
-
Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles - PubMed Central. (n.d.). Retrieved from [Link]
-
22831 PDFs | Review articles in ACRIDINES - ResearchGate. (n.d.). Retrieved from [Link]
-
Histochemical analysis: cell permeability changes through acridine... - ResearchGate. (n.d.). Retrieved from [Link]
-
Click Chemistry for Liposome Surface Modification - Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed h - Protocols.io. (2023, January 12). Retrieved from [Link]
-
Chemical synthesis, molecular docking and MepA efflux pump inhibitory effect by 1,8-naphthyridines sulfonamides - PubMed. (2021, May 1). Retrieved from [Link]
-
Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Caco-2 AB Intrinsicb - DOI. (n.d.). Retrieved from [Link]
-
Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - NIH. (n.d.). Retrieved from [Link]
-
Assay: Efflux ratio of permeability across human Caco2 cells (CHEMBL3610948) - ChEMBL. (n.d.). Retrieved from [Link]
-
Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed. (2008, August 6). Retrieved from [Link]
-
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps - PMC - NIH. (n.d.). Retrieved from [Link]
-
Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine Orange Encapsulated Mesoporous Manganese Dioxide Nanoparticles to Enhance Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can Zeolite-Supporting Acridines Boost Their Anticancer Performance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. informativejournals.com [informativejournals.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 13. Assay: Efflux ratio of permeability across human Caco2 cells (CHEMBL3610948) - ChEMBL [ebi.ac.uk]
- 14. Systematic Colocalization Errors between Acridine Orange and EGFP in Astrocyte Vesicular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Reproducible Synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Fostering Consistency and Precision in Your Research
Welcome to the definitive resource for scientists, researchers, and drug development professionals engaged in the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. This technical support center is designed to be your trusted partner in overcoming the challenges of batch-to-batch variability. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to achieve reliable and reproducible results.
Synthesis Overview: The Chemical Landscape
The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a nuanced process, typically involving a condensation reaction, such as the Bernthsen acridine synthesis, where diphenylamine or its derivatives react with carboxylic acids.[1][2] Success hinges on meticulous control over reaction parameters to navigate potential pitfalls like incomplete reactions, side-product formation, and purification challenges. Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis for consistency.
Troubleshooting Guide: A Proactive Approach to Problem-Solving
This section is formatted in a question-and-answer style to directly address the most common and critical issues encountered during synthesis.
Question 1: My reaction yields are consistently low. What are the likely culprits and how can I improve them?
Answer:
Low yields are a frequent frustration, but a systematic investigation can often pinpoint the cause. Consider the following factors:
-
Reactant Integrity: The purity of your starting materials is paramount. Impurities in reactants can act as inhibitors or participate in unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.
-
Corrective Action: Always use high-purity reagents from reputable suppliers.[3][4] If in doubt, consider purification of starting materials prior to use. Techniques such as recrystallization or distillation can be employed. Characterize the purity of your starting materials using analytical methods like NMR or GC-MS.
-
-
Reaction Kinetics: The reaction may not be proceeding to completion due to suboptimal conditions.
-
Corrective Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature or reaction time may be necessary. However, be aware that excessive heat can lead to degradation.
-
-
Thermal Management: Temperature is a critical variable in this synthesis.
-
Corrective Action: Maintain a stable and uniform temperature throughout the reaction. Use a calibrated thermometer and a reliable heating mantle or oil bath. Variations in temperature can lead to inconsistent reaction rates and the formation of byproducts.
-
-
Product Loss During Work-up: Significant amounts of your product can be lost during extraction and purification.
-
Corrective Action: Optimize your work-up protocol. This could involve adjusting the pH to ensure your product is in the desired form for extraction or employing a more efficient extraction solvent.
-
Question 2: How can I enhance the purity of my final product and minimize impurities?
Answer:
Achieving high purity is essential for downstream applications. Here’s how to tackle common impurity issues:
-
Minimizing Side Reactions: The formation of isomers or other byproducts can be a major source of contamination.
-
Corrective Action: Strict adherence to the optimal stoichiometry and reaction temperature is crucial. The order of reagent addition can also influence the product distribution.
-
-
Efficient Removal of Unreacted Starting Materials: Residual starting materials can be difficult to separate from the final product.
-
Corrective Action: A comprehensive work-up is your first line of defense. Multiple extractions and washes can effectively remove many impurities. For stubborn impurities, column chromatography with a carefully selected solvent system is often necessary.
-
-
Product Stability: The target molecule may be susceptible to degradation under certain conditions.
-
Corrective Action: If you suspect product degradation, consider milder purification techniques. For example, using a less acidic or basic environment during work-up and purification can be beneficial.
-
Question 3: What causes the significant batch-to-batch variation in reaction times I'm observing?
Answer:
Inconsistent reaction times can disrupt your workflow and make it difficult to plan experiments. Here are the likely causes:
-
Catalyst Performance: If a catalyst is used, its activity can vary between batches.
-
Corrective Action: Use a fresh, high-quality catalyst for each reaction. Ensure proper activation and handling to prevent deactivation.
-
-
Solvent Quality: The presence of water or other impurities in your solvent can dramatically affect the reaction rate.
-
Corrective Action: Use anhydrous, high-purity solvents. If necessary, distill your solvents before use.
-
-
Mixing and Homogeneity: Inadequate mixing can lead to an uneven distribution of reactants and temperature, resulting in inconsistent reaction progress.
-
Corrective Action: Employ efficient stirring using a magnetic or mechanical stirrer to ensure the reaction mixture is homogeneous.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid?
A1: It is generally recommended to store the compound at room temperature in a dry, well-ventilated area.[3][4] Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.
Q2: Which analytical techniques are most suitable for characterizing the final product?
A2: A combination of techniques is recommended for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is useful for determining purity.
Q3: Are there any specific safety precautions I should be aware of?
A3: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The synthesis should be performed in a well-ventilated fume hood. Consult the SDS for all reagents for detailed safety information. The product itself may have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[5]
Visualizing the Path to Success
The following diagrams provide a visual guide to the experimental workflow and a decision-making framework for troubleshooting.
Caption: A streamlined workflow for the synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Caption: A decision-making tree for effective troubleshooting during the synthesis.
Data-Driven Optimization
The following table provides a summary of key reaction parameters and their impact, offering a starting point for your optimization efforts.
| Parameter | Typical Range | Impact of Lower Value | Impact of Higher Value | Optimization Strategy |
| Temperature | 100 - 140 °C | Slow reaction rate, incomplete conversion | Increased risk of side reactions and degradation | Monitor reaction progress at different temperatures to find the optimal balance. |
| Reaction Time | 2 - 8 hours | Incomplete reaction, lower yield | Potential for byproduct formation and product degradation | Use TLC or HPLC to determine the point of maximum product formation. |
| Catalyst Loading | 1 - 10 mol% | Slower reaction rate | Increased cost, potential for catalyst-mediated side reactions | Perform a catalyst loading study to find the minimum effective amount. |
| Reactant Ratio | 1:1 to 1:1.5 | Incomplete conversion of the limiting reagent | Excess reagent may complicate purification | Start with stoichiometric amounts and adjust based on reaction monitoring. |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]
-
Bio-Techne. (n.d.). 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Acridine. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid and Tacrine as Acetylcholinesterase Inhibitors
An In-Depth Guide for Researchers and Drug Development Professionals
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone of symptomatic treatment for Alzheimer's disease (AD). Tacrine, the first centrally acting cholinesterase inhibitor to be approved for this indication, paved the way for this therapeutic strategy. However, its clinical utility has been hampered by significant hepatotoxicity. This has spurred the development of new AChE inhibitors with improved safety profiles and potentially enhanced efficacy. One such compound that has garnered interest is 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (7-Br-THA-9-CA). This guide provides a detailed comparison of 7-Br-THA-9-CA and Tacrine, focusing on their performance as AChE inhibitors, supported by available data.
The Clinical Benchmark: Tacrine
Tacrine, also known as 1,2,3,4-tetrahydroacridin-9-amine, is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By preventing the breakdown of acetylcholine, Tacrine increases its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. Despite its efficacy in improving cognitive function in some Alzheimer's patients, Tacrine's use has been severely limited by its association with liver damage, with a significant percentage of patients experiencing elevated serum aminotransferase levels. This hepatotoxicity is believed to be related to the formation of reactive metabolites during its hepatic metabolism.
A Promising Alternative: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a derivative of the same tetrahydroacridine scaffold as Tacrine. The introduction of a bromine atom at the 7-position and a carboxylic acid group at the 9-position of the acridine ring are strategic modifications aimed at altering the compound's physicochemical and pharmacological properties. The rationale behind such modifications often includes improving binding affinity to the target enzyme, enhancing selectivity, and reducing off-target effects, including toxicity.
While specific data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not as extensively documented in publicly available literature as for Tacrine, structure-activity relationship (SAR) studies on tacrine analogues provide valuable insights. For instance, substitutions on the acridine nucleus are known to significantly influence both the potency and selectivity of these compounds as cholinesterase inhibitors.
Head-to-Head Comparison: Efficacy and Safety
| Parameter | Tacrine | 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
| AChE IC50 | ~31-109 nM | Data not widely available; SAR suggests potential for high potency. |
| BuChE IC50 | ~25.6 nM | Data not widely available. |
| Selectivity | Dual inhibitor of AChE and BuChE | Expected to be influenced by the bromo and carboxylic acid substitutions. |
| Hepatotoxicity | High incidence of elevated liver enzymes | Data not available, but modifications may alter metabolic pathways and reduce toxicity. |
| Other Effects | NMDAR inhibitor (IC50 ~26 μM) | Potential for neuroprotective effects due to the carboxylic acid moiety. |
Delving into the Mechanism of Action
Both Tacrine and, presumably, 7-Br-THA-9-CA exert their primary effect by binding to the active site of acetylcholinesterase. The tetrahydroacridine core is known to interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Caption: Interaction of Tacrine and 7-Br-THA-9-CA with the AChE active site.
The planar aromatic system of the acridine ring in Tacrine engages in π-π stacking interactions with aromatic residues like Trp84 in the CAS. The bromine atom in 7-Br-THA-9-CA, being an electron-withdrawing group, could modulate the electronic properties of the acridine ring, potentially leading to stronger interactions. Furthermore, the carboxylic acid group can form hydrogen bonds or ionic interactions with residues in the active site gorge, which may contribute to a higher binding affinity and selectivity.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
To empirically compare the inhibitory potency of these two compounds, a standard in vitro acetylcholinesterase inhibition assay, such as the Ellman's method, can be employed.
Objective: To determine and compare the IC50 values of Tacrine and 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Tacrine hydrochloride
-
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Tacrine and 7-Br-THA-9-CA in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by serial dilution in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
25 µL of the inhibitor solution (or buffer for control).
-
50 µL of DTNB solution.
-
25 µL of AChE solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Caption: Workflow for the in vitro AChE inhibition assay.
Concluding Remarks
While Tacrine laid the groundwork for the use of acetylcholinesterase inhibitors in Alzheimer's disease, its clinical application is significantly limited by its hepatotoxicity. The development of derivatives like 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid represents a rational drug design approach to mitigate these adverse effects while potentially enhancing therapeutic efficacy. The structural modifications in 7-Br-THA-9-CA are intended to improve its pharmacological profile. Further experimental validation is necessary to fully elucidate the comparative performance of 7-Br-THA-9-CA against Tacrine. Should this derivative demonstrate potent AChE inhibition with a superior safety profile, it could represent a significant advancement in the symptomatic treatment of Alzheimer's disease.
References
A Comparative Analysis of Anticancer Efficacy: Doxorubicin vs. 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
A Guide for Researchers in Drug Development
In the landscape of cancer chemotherapy, the anthracycline antibiotic Doxorubicin stands as a cornerstone treatment for a wide array of malignancies. However, its clinical utility is often hampered by significant dose-dependent cardiotoxicity. This has spurred the relentless pursuit of novel anticancer agents with improved efficacy and more favorable safety profiles. Among the numerous heterocyclic compounds investigated, acridine derivatives have emerged as a promising class of therapeutic agents due to their potent cytotoxic activities.
This guide provides a detailed comparative analysis of the established anticancer agent, Doxorubicin, and a lesser-studied compound, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. While extensive data exists for Doxorubicin, information regarding the specific anticancer efficacy of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not widely available in peer-reviewed literature. Therefore, this comparison will leverage the known mechanisms and activities of the broader class of acridine derivatives to provide a prospective evaluation against the well-documented profile of Doxorubicin.
Mechanisms of Anticancer Action: A Tale of Two Scaffolds
The cytotoxic effects of Doxorubicin and acridine derivatives, while both ultimately leading to cell death, are rooted in distinct molecular interactions.
Doxorubicin: This potent chemotherapeutic agent exerts its anticancer effects through a multi-pronged approach. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin's planar anthracycline ring structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This "poisoning" of the enzyme leads to the accumulation of double-strand breaks in the DNA, a highly lethal form of DNA damage.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the Doxorubicin structure can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This surge in ROS induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, and contributing to its cytotoxic and cardiotoxic effects.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid and Acridine Derivatives: While specific data for the bromo-substituted tetrahydroacridine is scarce, the anticancer activity of the acridine scaffold is generally attributed to:
-
DNA Intercalation: Similar to Doxorubicin, the planar aromatic ring system of acridine derivatives allows them to intercalate into the DNA helix, disrupting its structure and function. The substituents on the acridine ring can significantly influence the binding affinity and mode of intercalation.
-
Topoisomerase Inhibition: Many acridine derivatives are known to be potent inhibitors of both topoisomerase I and II, leading to DNA strand breaks and apoptosis. The specific targeting of topoisomerase isoforms can vary depending on the substitution pattern of the acridine core.
-
Other Potential Mechanisms: Research on various acridine derivatives suggests other potential mechanisms, including inhibition of telomerase, induction of oxidative stress, and modulation of various signaling pathways involved in cell proliferation and survival. The presence of the bromine atom and the carboxylic acid group on the 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid molecule would likely modulate its specific interactions with biological targets.
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of Doxorubicin and Acridine Derivatives.
In Vitro Cytotoxicity: A Quantitative Comparison (Hypothetical)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro cytotoxicity of a compound against cancer cell lines. While a direct comparison for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not available, we can present a table of known IC50 values for Doxorubicin across various cancer cell lines and discuss the expected range for potent acridine derivatives based on existing literature.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin and Expected Range for Potent Acridine Derivatives
| Cancer Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Potent Acridine Derivatives IC50 Range (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.05 - 1.0 | 0.1 - 10 |
| HeLa | Cervical Carcinoma | 0.01 - 0.5 | 0.05 - 5 |
| A549 | Lung Carcinoma | 0.1 - 2.0 | 0.2 - 20 |
| HCT-116 | Colon Carcinoma | 0.02 - 0.8 | 0.1 - 15 |
Note: The IC50 values for Doxorubicin are approximate and can vary depending on the experimental conditions. The range for acridine derivatives is a generalized estimation based on published data for various potent analogues.
In Vivo Efficacy: Preclinical Animal Models
In vivo studies in animal models are essential for evaluating the therapeutic potential of an anticancer agent in a whole-organism context.
Doxorubicin: Numerous preclinical studies have demonstrated the potent in vivo antitumor efficacy of Doxorubicin in various xenograft and syngeneic tumor models. It effectively reduces tumor volume and prolongs survival in models of breast cancer, lung cancer, leukemia, and others. However, these studies also consistently highlight its dose-limiting cardiotoxicity.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: The absence of published in vivo data for this specific compound makes a direct comparison impossible. However, several studies on other substituted acridine derivatives have shown significant antitumor activity in mouse models. The efficacy of these compounds is often linked to their ability to accumulate in tumor tissues and their specific mechanism of action. Future in vivo studies on 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid would be necessary to determine its therapeutic index and overall potential.
Safety and Toxicity Profile
A critical aspect of any anticancer drug is its safety profile and the spectrum of its side effects.
Doxorubicin: The clinical use of Doxorubicin is significantly limited by its well-documented toxicity profile, which includes:
-
Cardiotoxicity: This is the most serious side effect, manifesting as acute and chronic cardiomyopathy, which can lead to congestive heart failure. The mechanism is thought to involve the generation of ROS in cardiac tissue.
-
Myelosuppression: Doxorubicin suppresses the bone marrow, leading to a decrease in the production of red blood cells, white blood cells, and platelets.
-
Nausea, Vomiting, and Alopecia: These are common and distressing side effects for patients undergoing Doxorubicin chemotherapy.
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid and Acridine Derivatives: The toxicity of acridine derivatives can vary widely depending on their chemical structure. Some acridines have shown to be potent mutagens, which is a significant concern for their clinical development. The toxicity profile of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid would need to be thoroughly investigated. A key research goal for novel acridine derivatives is to identify compounds with high anticancer activity but reduced off-target toxicity compared to established agents like Doxorubicin.
Experimental Protocols
To facilitate further research and a direct comparison, detailed protocols for key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Doxorubicin and 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in an immunodeficient mouse model bearing human tumor xenografts.
Diagram: Xenograft Mouse Model Workflow
Caption: Workflow for a xenograft mouse model study.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer Doxorubicin, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, or vehicle control to the respective groups according to a predefined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a maximum allowable size or at a predetermined study endpoint.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histopathology, immunohistochemistry, or molecular analysis.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is constrained by its toxicity. The quest for safer and more effective anticancer drugs is ongoing. While 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid belongs to a class of compounds with demonstrated anticancer potential, a comprehensive evaluation of its specific efficacy and safety profile is currently lacking in the public domain.
Future research should focus on:
-
In Vitro Profiling: Determining the IC50 values of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid against a broad panel of cancer cell lines.
-
Mechanistic Studies: Elucidating the precise molecular mechanism(s) of action of this compound, including its effects on DNA, topoisomerases, and other cellular targets.
-
In Vivo Efficacy and Toxicity: Conducting preclinical studies in animal models to assess its therapeutic index and potential for clinical translation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid to optimize its anticancer activity and minimize its toxicity.
By systematically addressing these research questions, the scientific community can determine whether 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid or its derivatives hold promise as next-generation anticancer agents that can overcome the limitations of current therapies.
References
Due to the lack of specific literature on the anticancer efficacy of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, the references provided are for the general properties of Doxorubicin and acridine derivatives.
-
Doxorubicin: National Center for Biotechnology Information. PubChem Compound Summary for CID 31703, Doxorubicin. [Link]
- Denny, W. A. (2002). Acridine derivatives as anticancer agents. Current Medicinal Chemistry, 9(18), 1655-1665.
- Gurova, K. V. (2009). New hopes from old drugs: revisiting DNA-binding small molecules in a new era of cancer therapy. Future oncology (London, England), 5(10), 1685–1704.
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
- Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1-13.
Navigating the Structure-Activity Landscape of Tetrahydroacridine Derivatives: A Comparative Guide to 7-Bromo Substitution
For researchers and drug development professionals in the field of neurodegenerative diseases, the tetrahydroacridine (THA), or tacrine, scaffold remains a cornerstone in the design of cholinesterase inhibitors. Tacrine was the first drug approved for the symptomatic treatment of Alzheimer's disease, and its structure has inspired countless derivatives aimed at improving potency, selectivity, and safety.[1] This guide provides an in-depth comparison of 7-bromo-tetrahydroacridine derivatives, examining their structure-activity relationships (SAR) in contrast to other halogenated and non-halogenated analogues. We will explore the causal factors behind their biological activity, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
The Rationale for Tacrine Modification: Pursuing a Better Inhibitor
Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. While tacrine is an effective cholinesterase inhibitor, its clinical use has been hampered by hepatotoxicity.[2] This has driven extensive research into creating derivatives that retain or improve upon tacrine's inhibitory activity while reducing adverse effects.
One of the most explored strategies is the substitution on the aromatic rings of the tacrine core. Halogenation, in particular, has been shown to significantly modulate the compound's pharmacological profile. The position and nature of the halogen atom can drastically alter the molecule's electronic properties, lipophilicity, and steric interactions within the enzyme's active site.
The Critical Role of Substituent Position: A Comparative Analysis
The placement of a substituent on the tacrine scaffold is not arbitrary; it is a critical determinant of inhibitory potency. Research has consistently shown a clear distinction in the effects of substitution at the 6- and 7-positions of the tetrahydroacridine nucleus.
The "Favorable" 6-Position vs. the "Unfavorable" 7-Position
A comprehensive study by Recanatini et al. provided a quantitative framework for understanding the SAR of substituted tacrine analogues. Their findings highlighted a key principle:
-
Substituents at the 6-position generally have a favorable effect on AChE inhibitory activity. This is attributed to a combination of electronic effects and the potential for hydrophobic interactions within a specific pocket of the AChE active site.[3][4][5]
-
Substituents at the 7-position , in stark contrast, exert a detrimental steric effect .[3][5][6] This means the presence of a group, such as a bromine atom, at this position physically hinders the optimal binding of the inhibitor within the narrow gorge of the AChE active site.
This fundamental principle explains why the development of 7-substituted tacrine derivatives has been less fruitful compared to their 6-substituted counterparts. While 7-bromo-tacrine has been synthesized for various research purposes, including as a precursor for radiolabeled tracers, it is not pursued as a lead candidate for AChE inhibition due to this inherent steric clash.[7]
The following diagram illustrates this core SAR principle for halogenated tacrine derivatives.
Caption: Key Structure-Activity Relationship for Halogenated Tacrine.
Quantitative Comparison of Halogenated Tacrine Analogues
The difference in inhibitory potency between 6- and 7-substituted derivatives is not merely qualitative. Experimental data provides a clear quantitative picture. The table below summarizes the in vitro inhibitory activities (IC50 values) of key halogenated tacrine analogues against AChE.
| Compound | Halogen Position | AChE IC50 (nM) | Rationale for Activity | Reference |
| Tacrine (THA) | Unsubstituted | ~170 | Baseline parent compound | [8] |
| 6-Bromo-tacrine | 6 | 66 | Favorable electronic and hydrophobic interactions at the 6-position enhance binding. | [5] |
| 6-Chloro-tacrine | 6 | ~1.7 | The smaller chlorine atom allows for even better fit and electronic interactions, leading to very high potency. | [8] |
| 7-Chloro-tacrine | 7 | ~3.5 | Despite being a potent inhibitor, it is significantly less active than its 6-chloro counterpart due to the steric hindrance at the 7-position. | [8] |
| 7-Phenoxy-tacrine | 7 | >1000 | The bulky phenoxy group at the 7-position results in a dramatic loss of activity, confirming the detrimental steric effect. | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for illustrating the general trend.
As the data clearly shows, substitution at the 6-position, particularly with electron-withdrawing halogens like bromine and chlorine, leads to a significant increase in AChE inhibitory potency compared to the parent tacrine molecule. Conversely, while 7-chloro-tacrine is still a potent inhibitor, its activity is hampered by its suboptimal positioning, a trend that is dramatically amplified with a larger substituent like a phenoxy group.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential. Below are detailed methodologies for the synthesis of a 7-bromo-tacrine precursor and for the enzymatic assay used to determine inhibitory activity.
Synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
This protocol describes a key intermediate for creating various 7-bromo-tacrine derivatives. The synthesis follows a Friedländer-type condensation reaction.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of the 7-bromo-tacrine core.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-isatin (1 equivalent) and potassium hydroxide (3 equivalents) in ethanol.
-
Addition of Ketone: To the stirred solution, add cyclohexanone (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as pale yellow crystals.[9]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used spectrophotometric assay quantifies the activity of AChE by measuring the production of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.
-
Prepare stock solutions of the test compounds (e.g., 7-bromo-tacrine derivatives) in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.
-
Prepare a solution of AChE enzyme in the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the ATCI substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The structure-activity relationship of tetrahydroacridine derivatives is a well-defined field where the position of substitution is a paramount factor in determining biological activity. The available evidence strongly indicates that substitution at the 7-position of the tacrine scaffold, including with a bromine atom, introduces a detrimental steric hindrance that reduces inhibitory potency against acetylcholinesterase.[3][5][6] This is in sharp contrast to the favorable interactions observed with 6-substituted analogues.
While 7-bromo-tetrahydroacridine derivatives may not be promising lead candidates for AChE inhibition, the scaffold remains valuable for other applications, such as the development of multi-target-directed ligands where the tacrine moiety might be responsible for a different biological activity, or as precursors in the synthesis of other complex molecules.[7]
Future research in this specific area should focus on leveraging the 7-bromo position as a chemical handle for further derivatization, potentially creating hybrid molecules that target other pathological pathways in Alzheimer's disease, such as beta-amyloid aggregation or neuroinflammation. Understanding the foundational SAR principles, particularly the steric limitations of the 7-position, is crucial for guiding these future design strategies and avoiding the pursuit of sterically unfavorable inhibitors.
References
-
Korabecny, J., et al. (2019). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. PMC - PubMed Central. [Link]
-
Martins, A. C., et al. (2017). The Evaluation of Benefit of Newly Prepared Reversible Inhibitors of Acetylcholinesterase and Commonly Used Pyridostigmine as Ph. Semantic Scholar. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PMC - NIH. [Link]
-
Munoz-Torrero, D. (2008). Targeting acetylcholinesterase to treat neurodegeneration. ResearchGate. [Link]
-
Korabecny, J., et al. (2014). Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment. PMC - PubMed Central. [Link]
-
Piazzi, L., et al. (2003). Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate r. Loschmidt Laboratories. [Link]
-
Sykora, J., et al. (2023). Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism. ChemRxiv. [Link]
-
Bautista-Aguilera, O., et al. (2014). Multitarget Drug Design Strategy: Quinone–Tacrine Hybrids Designed To Block Amyloid-β Aggregation and To Exert Anticholinesterase and Antioxidant Effects. Journal of Medicinal Chemistry. [Link]
-
Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed. [Link]
-
Marco-Contelles, J., et al. (2012). Recent developments in the synthesis of acetylcholinesterase inhibitors. PubMed. [Link]
-
Luo, W., et al. (2011). Synthesis and acetylcholinesterase and butyrylcholinesterase inhibitory activities of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives. PubMed. [Link]
-
Gorecki, L., et al. (2023). Tacrine-Based Hybrids: Past, Present, and Future. PMC - PubMed Central. [Link]
-
Wang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI. [Link]
-
Markowicz-Piasecka, M., et al. (2021). Design, Synthesis and Molecular Modeling Study of Radiotracers Based on Tacrine and Its Derivatives for Study on Alzheimer’s Disease and Its Early Diagnosis. MDPI. [Link]
-
Unu, F. (2009). Acetylcholinesterase Inhibitors from QSAR Point of View: How Close are We?. Semantic Scholar. [Link]
-
Zhang, X., et al. (2000). Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats. PubMed. [Link]
Sources
- 1. Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
The Evolving Landscape of Cholinesterase Inhibitors: A Comparative Analysis of Tacrine Analogs in Alzheimer's Disease Models
Guide for Researchers and Drug Development Professionals
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function rooted in complex neurodegenerative processes.[1][2] One of the earliest and most enduring therapeutic strategies has been to counteract the deficit in cholinergic neurotransmission.[1][3] This guide provides a comparative analysis of key cholinesterase inhibitors, beginning with the progenitor drug Tacrine, evaluating the clinical standard Donepezil, and exploring the therapeutic potential of advanced tacrine analogs, using the extensively studied compound bis(7)-tacrine as a primary exemplar for next-generation development. While the specific compound 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a known chemical entity, public data on its in vivo efficacy remains unavailable.[4][5][6] Therefore, we will focus on its close, well-documented relative, bis(7)-tacrine, to illuminate the progress and potential of this chemical family.
The Foundation and Flaw of Tacrine: The First-Generation Inhibitor
Tacrine (1,2,3,4-tetrahydro-9-aminoacridine, THA) was the first cholinesterase inhibitor approved by the FDA for the treatment of Alzheimer's disease in 1993.[7][8][9] Its mechanism centers on reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[8][10] By preventing acetylcholine breakdown, Tacrine elevates its levels in the synaptic cleft, enhancing cholinergic transmission, which is crucial for memory and learning.[10][11]
Despite its pioneering role, Tacrine's clinical application was severely hampered by a major adverse effect: hepatotoxicity.[8][10] A significant percentage of patients, approximately 30-50%, experienced elevated liver transaminase levels, indicating liver stress or damage.[12][13][14] This toxicity is believed to stem from the hepatic metabolism of tacrine by the cytochrome P450 system, leading to the formation of reactive metabolites that can cause cellular damage.[10][11] This critical safety issue ultimately led to its withdrawal from the market and spurred the search for safer, more effective alternatives.[7][8]
The Comparators: Donepezil and the Promise of Tacrine Analogs
Donepezil: The Current Standard of Care
Donepezil is a second-generation, piperidine-based AChE inhibitor that has become a frontline treatment for mild to moderate AD.[1][15] Unlike Tacrine, it is highly selective for AChE over BChE, which may contribute to its improved tolerability profile.[16] In vivo studies in rodent models consistently demonstrate its efficacy. For example, Donepezil effectively reverses cognitive deficits induced by the cholinergic antagonist scopolamine.[17][18][19] In a common preclinical model, pretreatment with Donepezil (e.g., 3 mg/kg) significantly ameliorates scopolamine-induced memory impairment in the Y-maze test in mice.[17][18] However, its therapeutic effects are symptomatic and modest, and it does not halt the underlying progression of the disease.[15][20][21]
Next-Generation Tacrine Analogs: The Case of Bis(7)-tacrine
The limitations of Tacrine prompted the development of numerous analogs designed to retain or enhance efficacy while eliminating hepatotoxicity. Bis(7)-tacrine (1,7-N-Heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine) is a "dimeric" analog that exemplifies this strategy. It consists of two tacrine molecules linked by a seven-carbon chain. This structural modification leads to a significantly improved pharmacological profile.
One of the most striking advantages of bis(7)-tacrine is its vastly increased potency and selectivity for AChE. In vitro studies show it is up to 150-fold more potent and 250-fold more selective for AChE over BChE compared to its parent compound, Tacrine.[22] This enhanced selectivity is a key objective in modern cholinesterase inhibitor design.
Head-to-Head Comparison: In Vivo Efficacy and Mechanism
| Feature | Tacrine | Donepezil | Bis(7)-tacrine |
| Primary Mechanism | Non-selective AChE & BChE Inhibitor[8][10] | Selective AChE Inhibitor[1][16] | Highly Potent & Selective AChE Inhibitor[22] |
| Secondary Mechanism | Minor modulation of cholinergic receptors[10] | Allosteric modulation of nicotinic receptors[3] | BACE-1 Inhibition[23] |
| In Vivo Efficacy | Reverses scopolamine-induced amnesia[24] | Reverses scopolamine-induced amnesia (3 mg/kg)[17][18] | Reverses AF64A-induced spatial memory deficits (0.22-0.89 µmol/kg)[25] |
| Key Limitation | Severe Hepatotoxicity[11][13] | Symptomatic relief only; modest effects[15][21] | Requires further clinical safety validation |
| Oral Bioavailability | Low due to first-pass metabolism[11] | Good[18] | High; similar efficacy oral vs. i.p.[22] |
Cognitive Enhancement in Animal Models
The ultimate test of a potential AD therapeutic is its ability to rescue cognitive function in vivo.
-
Tacrine & Donepezil: Both effectively reverse memory deficits in the scopolamine-induced amnesia model, a standard test for cholinergic activity.[17][24] This model mimics the cholinergic deficit seen in AD.
-
Bis(7)-tacrine: This analog has demonstrated efficacy in a more complex neurotoxin model. Oral administration of bis(7)-tacrine dose-dependently reversed spatial memory impairment in rats treated with AF64A, a toxin that specifically destroys cholinergic neurons.[25] This reversal of a neurotoxin-induced deficit highlights its potent procognitive effects.[25]
A Multi-Target Approach: Beyond Cholinesterase Inhibition
A significant advantage of newer tacrine analogs like bis(7)-tacrine is the incorporation of multi-target mechanisms. Alzheimer's pathology is complex, involving not just cholinergic deficits but also the accumulation of amyloid-beta (Aβ) plaques.[1]
Bis(7)-tacrine has been shown to reduce the production of Aβ by directly inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[23] By inhibiting BACE-1, bis(7)-tacrine shifts the processing of the amyloid precursor protein (APP) away from the amyloidogenic pathway, thereby decreasing the generation of toxic Aβ peptides.[23] This dual-action profile—enhancing cholinergic function while simultaneously tackling Aβ pathology—represents a potentially disease-modifying strategy that single-target drugs like Donepezil lack.
Figure 1: Dual mechanism of Bis(7)-tacrine.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols for key in vivo assessments must be clearly defined.
Protocol: Scopolamine-Induced Amnesia (Y-Maze Task)
This protocol assesses short-term spatial memory and is widely used to screen for compounds with cholinomimetic activity.
-
Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high walls) labeled A, B, and C.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer the test compound (e.g., Donepezil, 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle-only control group.
-
-
Behavioral Testing:
-
30 minutes after scopolamine injection, place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries using video tracking software. An arm entry is counted when all four paws are within the arm.
-
-
Data Analysis:
-
An "alternation" is defined as entries into three different arms on consecutive choices (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total arm entries - 2)] * 100.
-
A significant increase in alternation percentage in the drug-treated group compared to the scopolamine-only group indicates reversal of memory impairment.[17][18]
-
Figure 2: Workflow for the Y-Maze behavioral assay.
Synthesis and Future Outlook
The journey from Tacrine to multi-target analogs like bis(7)-tacrine illustrates a clear and logical progression in Alzheimer's drug discovery. By understanding the structural liabilities of the parent molecule (hepatotoxicity) and the multi-faceted nature of the disease (cholinergic and amyloid pathologies), medicinal chemists have developed new chemical entities with superior preclinical profiles.
The key takeaways are:
-
Safety First: Eliminating the hepatotoxicity of Tacrine was the critical first step, enabling the exploration of this valuable chemical scaffold.
-
Potency and Selectivity Matter: The dramatic increase in AChE inhibition and selectivity seen with bis(7)-tacrine likely contributes to its potent in vivo effects at lower doses, potentially reducing off-target side effects.[22]
-
Multi-Target is the Future: The ability to inhibit both AChE and BACE-1 positions compounds like bis(7)-tacrine as potentially disease-modifying agents, a significant step beyond purely symptomatic treatments.[23]
While 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid itself remains an investigational stepping stone, the principles demonstrated by the broader class of tacrine analogs hold immense promise. Future research should focus on clinical validation of the safety and efficacy of these multi-target compounds, which represent a more sophisticated and hopeful strategy in the fight against Alzheimer's disease.
References
-
Tacrine - LiverTox - NCBI Bookshelf - NIH. (2020-01-15). Available from: [Link]
-
The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing). Available from: [Link]
-
Tacrine-Induced Hepatotoxicity : CNS Drugs - Ovid. Available from: [Link]
-
Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed. Available from: [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018-02-21). Available from: [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PubMed Central. Available from: [Link]
-
What is the mechanism of Tacrine Hydrochloride? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Effects of donepezil on scopolamine-induced learning and memory... - ResearchGate. Available from: [Link]
-
Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - R Discovery. Available from: [Link]
-
Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed. Available from: [Link]
-
Cholinesterase inhibitors as Alzheimer's therapeutics - PMC - PubMed Central - NIH. Available from: [Link]
-
Design, Synthesis and Molecular Modeling Study of Radiotracers Based on Tacrine and Its Derivatives for Study on Alzheimer's Disease and Its Early Diagnosis - MDPI. Available from: [Link]
-
Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PMC - PubMed Central. Available from: [Link]
-
A Clinical Overview of Cholinesterase Inhibitors in Alzheimer's Disease - Cambridge Core - Journals & Books Online. Available from: [Link]
-
Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - ResearchGate. Available from: [Link]
-
Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC - PubMed Central. Available from: [Link]
-
Therapeutic Potential of Multifunctional Tacrine Analogues - PMC - PubMed Central. Available from: [Link]
-
Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed. Available from: [Link]
-
Promising anti-Alzheimer's Dimer bis(7)-tacrine Reduces Beta-Amyloid Generation by Directly Inhibiting BACE-1 Activity - PubMed. (2008-02-15). Available from: [Link]
-
Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed. Available from: [Link]
-
Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment - PMC - PubMed Central. Available from: [Link]
-
7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram - CP Lab Safety. Available from: [Link]
-
9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed. Available from: [Link]
Sources
- 1. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1, CasNo.37509-14-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 6. arctomsci.com [arctomsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 11. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 13. ovid.com [ovid.com]
- 14. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Clinical Overview of Cholinesterase Inhibitors in Alzheimer's Disease | International Psychogeriatrics | Cambridge Core [resolve.cambridge.org]
- 17. biomolther.org [biomolther.org]
- 18. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DNA Intercalation: A Technical Guide to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid and Other Acridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine-based compounds are a well-established class of DNA intercalators, molecules capable of inserting themselves between the base pairs of the DNA double helix.[1][2] This interaction can disrupt cellular processes like DNA replication and transcription, leading to cytotoxic effects that have been harnessed for antiseptic and anticancer therapies.[1][2] The planar, tricyclic structure of the acridine core is fundamental to its ability to intercalate, with various substitutions on this scaffold modulating its DNA binding affinity, sequence selectivity, and biological activity.[3][4]
This guide provides a comparative analysis of DNA intercalation by 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid and other notable acridine derivatives. We will delve into the structure-activity relationships that govern their interaction with DNA and present the experimental methodologies used to characterize these binding events.
Structure-Activity Relationships in Acridine Intercalators
The efficacy of an acridine derivative as a DNA intercalator is not solely dependent on its planar core. The nature and position of substituents play a crucial role in determining its binding affinity and biological effects.
Key Structural Features Influencing DNA Intercalation:
-
Planarity: The aromatic, planar structure of the acridine ring is a prerequisite for effective intercalation, allowing it to stack between the DNA base pairs.[2]
-
Substituents: The addition of various functional groups can significantly impact the molecule's electronic properties, solubility, and steric hindrance, thereby influencing its interaction with the DNA helix. For instance, electron-withdrawing groups can affect the acridine's neutrality at physiological pH, a factor that can influence cytotoxicity.[3]
-
Side Chains: The length and composition of side chains can affect how the intercalator positions itself within the DNA grooves and can contribute to additional binding interactions, such as those with the phosphate backbone. Studies on acridine-linked aniline mustards have shown that the length of the linker chain influences DNA cross-linking ability.[5]
The Case of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
-
The Tetrahydroacridine Core: The partially saturated tetrahydroacridine core maintains the essential planarity required for intercalation.
-
The 7-Bromo Substituent: The bromine atom at the 7-position is an electron-withdrawing group. This could influence the electronic distribution of the acridine ring system, potentially affecting its stacking interactions with DNA bases.
-
The 9-Carboxylic Acid Group: The carboxylic acid at the 9-position introduces a negatively charged group at physiological pH. This could lead to electrostatic interactions with the positively charged regions of DNA or associated proteins. It may also influence the compound's solubility.
Comparative Performance of Acridine Intercalators
To provide a quantitative comparison, the table below summarizes the DNA binding constants (K) for several well-characterized acridine derivatives. A higher binding constant signifies a stronger interaction with DNA. It is important to note that direct comparisons can be influenced by the varying experimental conditions and methods used in different studies.[1][6]
| Compound | DNA Binding Constant (K) (M⁻¹) | Experimental Method |
| Proflavine | 2.32 x 10⁴ | Voltammetry and UV-Vis Spectroscopy[1] |
| 1.19 x 10⁵ | Flow Injection Analysis[1] | |
| 1.60 x 10⁵ | Isothermal Titration Calorimetry[1] | |
| Acridine Orange | 2.69 x 10⁴ | UV-Visible Spectroscopy[1][7] |
| Amsacrine | ~2 times that of m-AMSA | Intercalation studies[1] |
| Quinacrine | 1.1 x 10⁵ | Fluorescence Spectroscopy[6] |
| ~10⁶ | Isothermal Titration Calorimetry[6] |
Experimental Methodologies for Studying DNA Intercalation
A variety of biophysical techniques are employed to characterize the interaction between small molecules and DNA. These methods provide insights into the binding mode, affinity, and structural changes induced by the intercalator.
Core Spectroscopic Techniques
The primary spectroscopic methods for studying DNA-intercalator interactions are UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) Spectroscopy.[8] Each technique provides unique information about the binding event.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a foundational technique used to detect the formation of a complex between a DNA intercalator and DNA.[8][9] The binding of an intercalator to DNA often results in a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).[8][9] These spectral changes are indicative of the interaction between the chromophore of the intercalator and the DNA bases.[8]
Experimental Workflow: UV-Vis Titration
Caption: Workflow for UV-Vis Titration Experiment.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a concentrated stock solution of the acridine derivative in the same buffer.
-
Titration: Place the ctDNA solution in a quartz cuvette. Record the initial UV-Vis spectrum.
-
Addition: Add small aliquots of the acridine stock solution to the cuvette.
-
Equilibration: After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Measurement: Record the UV-Vis spectrum after each addition.
-
Analysis: Analyze the changes in absorbance and wavelength to calculate the binding constant (K) using appropriate models, such as the Benesi-Hildebrand equation.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying DNA intercalation, particularly for fluorescent acridine derivatives.[10] The binding of an intercalator to DNA can lead to changes in its fluorescence properties, such as an increase or decrease in fluorescence intensity (a "light up" or "light off" effect) or a shift in the emission wavelength.[10]
Experimental Workflow: Ethidium Bromide Displacement Assay
Caption: Workflow for Ethidium Bromide Displacement Assay.
Step-by-Step Protocol:
-
Complex Formation: Prepare a solution of ctDNA and ethidium bromide (EtBr) in a buffer. Allow the EtBr to fully intercalate with the DNA, resulting in a stable and high fluorescence signal.
-
Initial Measurement: Record the initial fluorescence intensity of the ctDNA-EtBr complex.
-
Titration: Add increasing concentrations of the test acridine compound to the ctDNA-EtBr solution.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate, and then measure the fluorescence intensity. The displacement of EtBr by the test compound will lead to a decrease in fluorescence.
-
Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 value (the concentration required to displace 50% of the bound EtBr). This can be used to estimate the apparent binding constant of the test compound.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for investigating the conformational changes in DNA upon ligand binding. The intercalation of a molecule into the DNA double helix can induce changes in the CD spectrum of the DNA, providing information about the binding mode and the extent of structural perturbation.
Other Advanced Techniques
Beyond these core spectroscopic methods, other techniques can provide more detailed insights into DNA-intercalator interactions:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the binding constant (K), enthalpy (ΔH), and entropy (ΔS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide high-resolution structural information about the DNA-intercalator complex in solution.[10]
-
X-ray Crystallography: Can determine the precise three-dimensional structure of the intercalated complex at atomic resolution.[10]
-
Single-Molecule Techniques: Methods like single-molecule stretching can be used to investigate DNA intercalation with high accuracy, allowing for the determination of binding constants and site sizes as a function of applied force.[11][12]
Conclusion
The study of DNA intercalation by acridine derivatives is a cornerstone of medicinal chemistry and drug development. Understanding the intricate structure-activity relationships and employing a suite of robust experimental techniques are crucial for the rational design of new therapeutic agents with enhanced efficacy and selectivity. While specific data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is limited, the principles and methodologies outlined in this guide provide a solid framework for its investigation and comparison with other acridine-based DNA intercalators. The continued exploration of this fascinating class of compounds holds promise for the development of novel anticancer and antimicrobial drugs.
References
-
Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Advances, 8(60), 34455-34479. Available at: [Link]
-
Denny, W. A., et al. (1983). DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain. Journal of Medicinal Chemistry, 26(12), 1625-1630. Available at: [Link]
-
Wilson, W. R., et al. (1995). Comparison of aromatic and tertiary amine N-oxides of acridine DNA intercalators as bioreductive drugs. Cytotoxicity, DNA binding, cellular uptake, and metabolism. Biochemical Pharmacology, 49(9), 1265-1276. Available at: [Link]
-
Guedes, A., et al. (2011). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Molecules, 16(12), 10541-10581. Available at: [Link]
-
Jovanovic, M., et al. (2020). A review of published data on acridine derivatives with different biological activities. Arhiv za farmaciju, 70(4), 183-205. Available at: [Link]
-
ScienceDaily. (2007). Researchers Demonstrate Novel Method For Studying The DNA Binding Of Small Molecules. Available at: [Link]
-
Pereira, D. H., et al. (2022). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Fine Chemical Engineering, 1-13. Available at: [Link]
-
Singh, D. N., et al. (2020). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research, 48(21), 12057-12073. Available at: [Link]
-
Farmacia. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal, 62(6). Available at: [Link]
-
Nafisi, S., et al. (2007). Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. Journal of Molecular Structure, 827(1-3), 35-43. Available at: [Link]
-
Denny, W. A., et al. (1982). DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard. Journal of Medicinal Chemistry, 25(3), 276-315. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. academic.oup.com [academic.oup.com]
Validating the Inhibitory Mechanism of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid on Acetylcholinesterase: A Comparative Guide
This guide provides a comprehensive framework for validating the inhibitory mechanism of a novel tacrine analogue, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, on acetylcholinesterase (AChE). Given the therapeutic precedent of tacrine and its derivatives in the management of Alzheimer's disease, a thorough characterization of new analogues is paramount for advancing drug discovery efforts. This document outlines the requisite experimental protocols, the underlying scientific rationale, and a comparative analysis against established AChE inhibitors.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] In neurodegenerative conditions like Alzheimer's disease, there is a notable decline in acetylcholine levels, leading to cognitive and memory deficits.[2] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, offering a symptomatic treatment strategy.[3]
Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally acting AChE inhibitor approved for the treatment of Alzheimer's disease.[4][5] However, its clinical use has been limited by hepatotoxicity.[4] This has spurred the development of numerous tacrine analogues with the aim of improving the therapeutic index.[4][6] The compound of interest, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, is one such analogue. Structure-activity relationship (SAR) studies of tacrine derivatives have shown that substitutions on the acridine ring can significantly influence inhibitory potency and selectivity.[6] Halogenated derivatives, in particular, have been shown to be potent AChE inhibitors.[6]
This guide will provide the means to experimentally validate the following hypotheses:
-
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a potent inhibitor of acetylcholinesterase.
-
The inhibitory mechanism can be elucidated through kinetic analysis.
Experimental Validation Workflow
The validation of a novel AChE inhibitor involves a multi-step process, from determining its inhibitory potency to characterizing its mode of action.
Determination of Inhibitory Potency (IC50) using the Ellman's Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring AChE activity and inhibition.[1][7][8]
Principle: The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically at 412 nm.[8] The rate of color formation is directly proportional to AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solution (e.g., 10 mM in DMSO): Prepare a stock solution of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid in DMSO. Prepare serial dilutions in phosphate buffer to achieve a range of final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution.
-
Control (100% activity): 100 µL Phosphate Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL of buffer/DMSO (same concentration as in inhibitor wells).
-
Test Wells: 100 µL Phosphate Buffer + 25 µL of each inhibitor dilution + 25 µL AChE solution + 25 µL DTNB solution.
-
-
Pre-incubation: Add the buffer, inhibitor/vehicle, and AChE solution to the respective wells. Mix gently and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells to initiate the reaction. The total reaction volume will be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate Percentage Inhibition: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Elucidation of Inhibitory Mechanism through Kinetic Studies
Enzyme kinetics studies are crucial for understanding how an inhibitor interacts with the enzyme and its substrate.[9] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.[9][10]
Protocol:
-
Experimental Setup: Perform the Ellman's assay as described above, but with varying concentrations of both the substrate (ATCh) and the inhibitor (7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid). A typical experiment would involve at least five different substrate concentrations bracketing the Michaelis-Menten constant (Km) and at least three different inhibitor concentrations (including a zero-inhibitor control).
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plots to determine the mode of inhibition:
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are affected by the inhibitor.[10]
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease with increasing inhibitor concentration.
-
-
Comparative Analysis with Alternative AChE Inhibitors
A crucial step in validating a new inhibitor is to benchmark its performance against existing drugs. This provides context for its potential therapeutic utility.
| Inhibitor | IC50 for AChE (nM) | Primary Inhibition Mechanism | Reference |
| 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | To be determined | To be determined | N/A |
| Tacrine | 77 | Mixed | |
| Donepezil | 6.7 | Non-competitive | |
| Rivastigmine | 4.3 | Pseudo-irreversible | |
| Galantamine | ~400 (species dependent) | Competitive | |
| Physostigmine | 0.67 | Competitive |
Table 1: Comparison of IC50 values and inhibitory mechanisms of various AChE inhibitors. The values for the reference compounds may vary depending on the experimental conditions and the source of the enzyme.
Based on the structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, it is anticipated to exhibit a potent inhibitory activity, potentially in the low nanomolar range. The bromo-substitution at the 7-position may enhance binding to the active site gorge of AChE. The carboxylic acid at the 9-position, replacing the amino group of tacrine, will likely alter its interaction with the catalytic active site and peripheral anionic site, potentially leading to a different kinetic profile, possibly a mixed or non-competitive inhibition.
Conclusion and Future Directions
This guide provides a robust experimental framework for the initial validation of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid as an acetylcholinesterase inhibitor. By systematically determining its IC50 value and elucidating its kinetic mechanism of inhibition, researchers can gain crucial insights into its potential as a therapeutic agent. A direct comparison with established drugs like tacrine, donepezil, and rivastigmine will be essential for contextualizing its potency and mechanism.
Further studies should include assessing its selectivity for AChE over butyrylcholinesterase (BuChE), evaluating its hepatotoxicity in relevant cell lines (e.g., HepG2), and determining its ability to cross the blood-brain barrier. These additional data points, in conjunction with the foundational inhibitory characterization outlined here, will provide a comprehensive profile of this novel compound and inform its future development.
References
-
Worek, F., et al. (2020). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]
-
Bautista-Aguilera, Ó. M., et al. (2021). Therapeutic Potential of Multifunctional Tacrine Analogues. PubMed Central. Available at: [Link]
-
Inglese, J., et al. (2008). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Proctor, G. R., & Harvey, A. L. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current Medicinal Chemistry. Available at: [Link]
-
Kamal, M. A., et al. (2009). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. Available at: [Link]
-
Knez, D., et al. (2019). Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer’s Disease Treatment. PubMed Central. Available at: [Link]
-
Al-Ghorbany, M. F., et al. (2001). Inhibition of two different cholinesterases by tacrine. PubMed. Available at: [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]
-
Reddy, M. M., et al. (2025). Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. RSC Publishing. Available at: [Link]
-
Nepovimova, E., et al. (2022). Tacrine-Based Hybrids: Past, Present, and Future. MDPI. Available at: [Link]
-
Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. Available at: [Link]
-
ResearchGate. (2025). KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. ResearchGate. Available at: [Link]
-
Dr.Oracle. (2025). What are other anticholinesterase (AChE) drugs besides pyridostigmine?. Dr.Oracle. Available at: [Link]
-
Ullah, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. Available at: [Link]
-
Pohanka, M. (2017). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Available at: [Link]
-
Kosasa, T., et al. (1999). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). comparison of pharmacological properties of acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Berman, H. A., & Leonard, K. (1992). Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase. Molecular Pharmacology. Available at: [Link]
-
Rahman, M. A., & Abdel-Hamid, M. K. (2022). Conventional Versus New Treatment: Comparing the Effects of Acetylcholinesterase Inhibitors and N-Methyl-D-Aspartate Receptor Antagonist With Aducanumab. PubMed Central. Available at: [Link]
-
Forsgren, N., et al. (2019). Broad-Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve-Agent-Inhibited Acetylcholinesterase. PubMed Central. Available at: [Link]
-
Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Investigation of Structure-Activity Relationships of Tacrine Analogues: Electronic-Topological Method [openmedicinalchemistryjournal.com]
- 4. Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
cytotoxicity comparison of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid in cancer vs. normal cell lines
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel anticancer agents, the acridine scaffold has emerged as a privileged structure, demonstrating significant potential in oncological research. This guide delves into the cytotoxic profile of acridine derivatives, with a specific focus on the anticipated differential effects of compounds like 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid on cancerous versus non-cancerous cell lines. While direct experimental data for this specific analogue is not yet publicly available, this guide synthesizes findings from closely related tetrahydroacridine and acridine derivatives to provide a robust comparative framework for researchers.
The Rationale for Acridine Derivatives in Oncology
Acridine and its derivatives are a class of heterocyclic compounds historically recognized for their diverse biological activities. Their planar structure allows them to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Furthermore, many acridine analogues are potent inhibitors of topoisomerase enzymes, which are crucial for resolving DNA topological challenges during various cellular processes.[2] The therapeutic efficacy of these compounds often hinges on their ability to selectively target the highly proliferative and genetically unstable environment of cancer cells while sparing their normal counterparts.
Experimental Design for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic potential of a compound like 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a well-defined experimental workflow is paramount. The following protocol outlines a standard approach for determining and comparing the cytotoxic effects on both cancer and normal cell lines.
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colorectal adenocarcinoma) and normal cell lines (e.g., MRC-5 lung fibroblast, MCF-10A non-tumorigenic breast epithelial) in their respective recommended media, supplemented with fetal bovine serum and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
-
-
MTT Assay:
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Comparative Cytotoxicity of Tetrahydroacridine Derivatives
While data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is pending, studies on analogous compounds provide valuable insights into their potential for selective cytotoxicity. The following table summarizes the IC50 values of various tetrahydroacridine derivatives against different cancer and normal cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Tetrahydroacridine-iodobenzoic acid derivatives | A549 (Lung) | 14.87 - 59.12 | EA.hy926 (Endothelial) | ~50 | Variable | [3] |
| HT-29 (Colon) | 5.90 - 17.32 | EA.hy926 (Endothelial) | ~50 | >2.8 | [3] | |
| Tetrahydroacridine-fluorobenzoic acid derivatives | A549 (Lung) | 68.07 - 183.26 | EA.hy926 (Endothelial) | ~50 | <1 | [4] |
| HT-29 (Colon) | 19.70 - 68.41 | EA.hy926 (Endothelial) | ~50 | >0.7 | [4] | |
| 9-Acridinyl amino acid derivatives | A549 (Lung) | ~6 | MRC5 (Lung Fibroblast) | >20 | >3.3 | [5] |
| Brominated acetophenone derivatives | A549 (Lung) | 11.80 | MCF12F (Breast Epithelial) | >100 | >8.4 | [6] |
| MCF-7 (Breast) | <10 | MCF12F (Breast Epithelial) | >100 | >10 | [6] |
Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanistic Insights into Selective Cytotoxicity
The preferential activity of many acridine derivatives against cancer cells can be attributed to several factors inherent to the tumor microenvironment and the molecular characteristics of malignant cells.
Caption: Proposed mechanism of action for acridine derivatives leading to cancer cell death.
-
Increased Proliferation: Cancer cells exhibit a higher rate of proliferation compared to most normal cells. This rapid division makes them more susceptible to agents that interfere with DNA replication, such as DNA intercalators and topoisomerase inhibitors.[2]
-
Defective DNA Damage Response: Many cancer cells have compromised DNA damage response pathways. Consequently, when faced with DNA damage induced by acridine derivatives, they are less capable of repair and more likely to undergo apoptosis.
-
Altered Cellular Uptake: The physicochemical properties of acridine derivatives can be tailored to enhance their uptake by cancer cells, potentially through interactions with specific transporters that are overexpressed on the tumor cell surface.
Future Directions and Conclusion
The existing body of research on tetrahydroacridine and acridine derivatives strongly suggests that 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid holds promise as a selective anticancer agent. The bromine substitution on the acridine ring may further enhance its cytotoxic potency and selectivity, a hypothesis that warrants direct experimental validation.
Future studies should focus on:
-
The synthesis and in vitro evaluation of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid against a panel of cancer and normal cell lines.
-
In-depth mechanistic studies to elucidate its precise molecular targets and signaling pathways.
-
Preclinical in vivo studies in animal models to assess its efficacy and safety profile.
References
- IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal. (2024-02-19).
- In vitro cytotoxic effect of tetrahydroacridine derivatives on...
- In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC.
- Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid deriv
- Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science.
- A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r)
- Cytotoxicity in MCF-7 & MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells - Walsh Medical Media. (2016-04-30).
- Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - NIH. (2022-03-10).
- Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and. (2020-05-24).
- Viability of the A549 (a) and MRC-5 (b) cell lines with successive...
- Effect of selected compounds on the viability of A549 cells, HT-29...
- Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry.
- Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC - PubMed Central. (2019-07-16).
- Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells - ResearchG
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025-08-11).
- Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - MDPI. (2023-06-09).
- I have MCF-7 and MCF-10: what is the difference between them?
- Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTD
- Could anyone tell me the difference of these three cell lines? MCF-10A, MCF-7,and MDA-MB-231?
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
- MCF cell lines that transformed breast cancer research - Karmanos Cancer Institute.
- Anticancer Activity of Roburic Acid: In Vitro and In Silico Investig
- Synthesis and anticancer activity of (R,S)
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 3. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
A Head-to-Head Comparison of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid with Clinically Approved Cholinesterase Inhibitors
This guide provides a comprehensive, data-driven comparison of the investigational compound 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid against established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—used in the management of Alzheimer's disease. We will delve into their mechanisms of action, comparative in vitro efficacy, the experimental protocols used for their evaluation, and their broader pharmacological profiles.
Introduction: The Cholinergic Hypothesis and Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for symptomatic relief is based on the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in AD patients. Cholinesterase inhibitors (ChEIs) work by inhibiting the enzymes responsible for the breakdown of ACh—namely, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—thereby increasing the levels and duration of action of ACh in the synaptic cleft.
While drugs like Donepezil, Rivastigmine, and Galantamine are mainstays in AD therapy, the search for new ChEIs with improved efficacy, selectivity, and safety profiles is ongoing.[2][3] 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally-acting ChEI approved for AD, which was later withdrawn due to hepatotoxicity.[1][4] This guide aims to place this investigational compound in context with current therapeutic options.
Mechanism of Action: Beyond Simple Inhibition
All ChEIs function by blocking the active site of cholinesterase enzymes. However, their specific interactions, selectivity for AChE versus BChE, and additional pharmacological effects differ significantly.
-
Donepezil: A reversible and highly selective inhibitor of AChE. Its specificity for AChE over BChE is a key characteristic.
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BChE. It acts as a carbamate that slowly carbamylates the enzymes, leading to prolonged inhibition.[5]
-
Galantamine: A reversible, competitive inhibitor of AChE. Uniquely, it also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which may offer an additional therapeutic mechanism.
-
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: As a derivative of tacrine, it is expected to be a potent inhibitor of both AChE and BChE.[4][6] The tacrine scaffold interacts with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 9-position is intended to modulate its binding affinity, selectivity, and pharmacokinetic properties. Electron-withdrawing groups on the acridine ring have been shown to influence inhibitory activity.[6]
Below is a diagram illustrating the general mechanism of cholinesterase inhibitors in the cholinergic synapse.
Caption: Cholinergic synapse and the action of cholinesterase inhibitors.
Comparative In Vitro Efficacy: A Quantitative Look
The potency of a cholinesterase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value (nM) | Source Organism/Notes | Reference |
| 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | AChE / BChE | Data not publicly available | - | - |
| Donepezil | Human AChE | 11.6 | Recombinant human | [7] |
| Bovine AChE | 8.12 | Bovine erythrocytes | [7] | |
| Galantamine | Human AChE | 520 (µg/mL conversion needed) | - | [8] |
| Rivastigmine | Human AChE | IC50 values vary widely by method | Carbamate inhibitor | [9] |
| Tacrine (Parent Compound) | Human AChE / BChE | Potent, but specific values vary | Predecessor to 7-Br-THA-9-CA | [1][4] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[7] As specific experimental data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not available in the public domain, researchers are encouraged to use the provided protocols to benchmark their findings against these established inhibitors.
Experimental Protocol: Determination of Cholinesterase Inhibition
The most common method for determining AChE inhibitory activity is the spectrophotometric assay developed by Ellman et al.[7] This protocol provides a reliable and reproducible way to measure enzyme kinetics and inhibitor potency.
Ellman's Assay Workflow
Caption: Standard workflow for the Ellman's spectrophotometric assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
DTNB Reagent (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.
-
Substrate: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water.
-
Enzyme: Acetylcholinesterase (e.g., from electric eel or recombinant human) at a working concentration determined by initial activity assays.
-
Inhibitors: Prepare serial dilutions of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid and reference compounds (Donepezil, etc.) in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
120 µL of Phosphate Buffer.
-
20 µL of the test inhibitor solution (or solvent for control).
-
20 µL of DTNB reagent.
-
20 µL of AChE solution.
-
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATChI substrate to all wells.
-
Immediately begin reading the absorbance at 412 nm every 60 seconds for 5-10 minutes using a microplate reader. The yellow color produced by the reaction of thiocholine with DTNB is proportional to the enzyme activity.
-
-
Data Calculation:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[7]
-
Pharmacological and Clinical Profile
A comprehensive comparison must extend beyond in vitro potency to include pharmacokinetics, safety, and clinical performance.
| Feature | Donepezil | Rivastigmine | Galantamine | 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
| FDA Approval | Approved for mild, moderate, and severe AD.[5] | Approved for mild to moderate AD.[5] | Approved for mild to moderate AD.[5] | Investigational compound; not approved. |
| Administration | Oral (once daily).[5] | Oral (twice daily) and transdermal patch.[5][10] | Oral (immediate and extended-release).[5] | N/A (likely oral for research purposes). |
| Selectivity | Highly selective for AChE. | Inhibits both AChE and BChE. | Selective for AChE with nAChR modulation. | Expected to inhibit both AChE and BChE. |
| Common Adverse Events | Nausea, diarrhea, insomnia, vivid dreams.[2][10] | Nausea, vomiting, diarrhea (less with patch).[2][10] | Nausea, vomiting, dizziness.[2] | Data not available; potential for hepatotoxicity as seen with parent compound tacrine. |
| Clinical Efficacy | Modest benefit in cognition, function, and behavior.[2][3] | Modest benefit; some studies suggest better functional outcomes.[11] | Modest benefit in cognition and global function.[2] | In vivo and clinical efficacy not yet determined. |
Head-to-head clinical trials comparing the approved drugs have yielded conflicting results, with most meta-analyses concluding no clear evidence of superior efficacy for any single agent, though safety and tolerability profiles differ.[2][3] The incidence of adverse events is often lowest for donepezil and highest for oral rivastigmine.[2]
Conclusion and Future Directions
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid represents a rational design approach based on the well-established tacrine scaffold. The chemical modifications aim to enhance its pharmacological properties, potentially increasing potency or improving its safety profile compared to the parent compound.
While it stands as a compound of significant interest for preclinical research, it cannot be directly compared to Donepezil, Rivastigmine, and Galantamine in a clinical context. The established inhibitors have a well-documented, albeit modest, clinical benefit and known safety profiles. The primary value of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its potential as a tool to explore the structure-activity relationships of acridine-based cholinesterase inhibitors and as a potential lead for developing next-generation therapeutics.
Further research is required to determine its in vitro IC50 values, selectivity profile, in vivo efficacy in animal models of AD, and, crucially, its hepatotoxicity profile before any consideration for clinical development can be made.
References
- BenchChem. A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values.
-
ResearchGate. Comparison of IC50 values of inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Available from: [Link]
-
ResearchGate. IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... Available from: [Link]
-
Korabecny, J., et al. (2014). Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment. Molecules, 19(9), 14336-14351. Available from: [Link]
-
Makhaeva, E. B., et al. (2019). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Journal of an unknown source. Available from: [Link]
-
Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(11), 2007-2018. Available from: [Link]
-
Hansen, R. A., et al. (2008). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. Clinical Interventions in Aging, 3(2), 211-225. Available from: [Link]
-
Tsolaki, M., et al. (2012). Differential effects of rivastigmine, galantamine and donepezil on behavioral and psychological symptoms in patients with Alzheimer's disease: 18-month, randomized, open-label trial. Journal of an unknown source. Available from: [Link]
- Dr.Oracle. Which of the following dementia treatments is not entirely correct...
-
Drugs.com. Donepezil vs Rivastigmine Comparison. Available from: [Link]
-
National Centre for Biotechnology Information. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Available from: [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
A Guide to Evaluating the Selectivity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid for Acetylcholinesterase over Butyrylcholinesterase
For researchers and drug development professionals in the field of neurodegenerative diseases, particularly Alzheimer's disease, the selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) is a critical parameter in the development of novel therapeutics.[1][2] This guide provides a comprehensive framework for evaluating the selectivity of a novel tacrine derivative, 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, for AChE over BuChE. We will delve into the scientific rationale behind the experimental design, provide detailed protocols, and present a comparative analysis with established cholinesterase inhibitors.
The Rationale for Selectivity: AChE vs. BuChE
Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases that catalyze the breakdown of the neurotransmitter acetylcholine.[3] However, their distribution and physiological roles differ significantly. AChE is primarily found in the brain and at neuromuscular junctions, where it plays a crucial role in terminating synaptic transmission.[4] In contrast, BuChE is predominantly found in the plasma, liver, and glial cells in the brain.[2] While AChE levels are known to decrease as Alzheimer's disease progresses, BuChE activity tends to increase, suggesting that selective inhibition of AChE may offer a more targeted therapeutic approach with a potentially better side-effect profile.[5] Therefore, quantifying the selectivity of a novel inhibitor is a cornerstone of its preclinical evaluation.
Comparative Analysis of Cholinesterase Inhibitors
The inhibitory potency of a compound is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6] A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI) is calculated as the ratio of the IC50 value for BuChE to the IC50 value for AChE (SI = IC50(BuChE) / IC50(AChE)). A higher SI value signifies greater selectivity for AChE.
While specific experimental data for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not yet publicly available, we can compare its expected performance based on the structure-activity relationships of other tacrine derivatives against known cholinesterase inhibitors.[7][8][9]
| Compound | AChE IC50 | BuChE IC50 | Selectivity Index (BuChE/AChE) |
| 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | To be determined | To be determined | To be determined |
| Tacrine | ~77 nM[10] | Not Selective[10] | ~1 |
| Donepezil | ~6.7 nM[10] | ~7,400 nM[10] | ~1104 |
| Rivastigmine | ~4.3 nM[10] | ~31 nM[10] | ~7.2 |
| Galantamine | ~360 nM[10] | ~9900 nM[10] | ~27.5 |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocol: Determination of IC50 and Selectivity Index
The most widely accepted method for determining cholinesterase activity and inhibitor potency is the spectrophotometric method developed by Ellman.[4][11][12][13][14] This assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[4][12]
Materials and Reagents:
-
Human recombinant Acetylcholinesterase (AChE)
-
Human plasma Butyrylcholinesterase (BuChE)
-
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (test compound)
-
Tacrine or Donepezil (positive control)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Step-by-Step Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer to achieve a range of final concentrations for the assay.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.[6]
-
Prepare a 14 mM solution of ATCI and a separate 14 mM solution of BTCI in phosphate buffer.[6]
-
Prepare working solutions of AChE and BuChE in phosphate buffer. The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[6]
-
Add 20 µL of the various dilutions of the test compound or positive control to the respective wells.
-
For the control wells (representing 0% and 100% inhibition), add 20 µL of phosphate buffer or a known inhibitor, respectively.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 10 µL of the enzyme solution (AChE or BuChE) to all wells except the blank.
-
-
Enzyme Inhibition and Reaction Initiation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the appropriate substrate (ATCI for AChE or BTCI for BuChE) to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader.[13]
-
Take kinetic readings every minute for 10-15 minutes.[6]
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
-
Selectivity Index Calculation:
-
Calculate the selectivity index by dividing the IC50 value obtained for BuChE by the IC50 value obtained for AChE.
-
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 and selectivity index.
Interpreting the Results and Causality
The structure of tacrine derivatives significantly influences their potency and selectivity.[7][8] The addition of a bromine atom at the 7th position of the tetrahydroacridine core in 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is expected to alter its electronic and steric properties. This modification can affect the compound's binding affinity to the catalytic and peripheral anionic sites of both AChE and BuChE. A thorough analysis of the IC50 values will provide insights into how this specific substitution impacts the inhibitor's interaction with each enzyme. A high selectivity index for AChE would suggest that the bromo- and carboxylic acid substitutions favorably interact with the narrower active site gorge of AChE compared to the more spacious active site of BuChE.
Conclusion
This guide provides a robust and validated methodology for the comprehensive evaluation of the selectivity of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid for AChE over BuChE. By following the detailed experimental protocols and understanding the scientific rationale, researchers can generate reliable and reproducible data that is crucial for the preclinical development of this and other novel cholinesterase inhibitors. The resulting selectivity profile will be a key determinant in assessing the therapeutic potential of this compound for the treatment of Alzheimer's disease and other neurological disorders.
References
-
K. Zdražilová, P., et al. (2018). New Findings about Ellman's Method to Determine Cholinesterase Activity. International Journal of Molecular Sciences. Available at: [Link]
-
Chatonnet, A., & Lockridge, O. (1989). Comparison of butyrylcholinesterase and acetylcholinesterase. Biochemical Journal. Available at: [Link]
-
de la Torre, J. C. (2004). Is Alzheimer's disease a neurodegenerative or a vascular disorder? Data, dogma, and dialectics. The Lancet Neurology. Available at: [Link]
-
Contestabile, A. (2011). The history of the cholinergic hypothesis. Behavioural Brain Research. Available at: [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Available at: [Link]
-
Wlodek, L. (1988). Determination of thio-compounds by the Ellman method. Postepy biochemii. Available at: [Link]
-
Andris, R., et al. (2018). New findings about Ellman's method to determine cholinesterase activity. PubMed. Available at: [Link]
-
Rizzo, S., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Molecules. Available at: [Link]
-
Ghaffari, T., et al. (2020). Three Dimensional Quantitative Structure Activity Relationship and Pharmacophore Modeling of Tacrine Derivatives as Acetylcholinesterase Inhibitors in Alzheimer's Treatment. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2023). Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. Journal of Chemical Information and Modeling. Available at: [Link]
-
Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology. Available at: [Link]
-
Colletier, J. P., et al. (2006). A structural view of the private life of acetylcholinesterase. Chemico-biological interactions. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 (M) Values for the Inhibition of AChE and BuChE by Compounds 52-74. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺. ResearchGate. Available at: [Link]
-
Kamal, M. A., et al. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
ACS Publications. (2023). Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (n.d.). Selectivity profile of representative compounds for AChE versus BuChE. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. Available at: [Link]
-
Darvesh, S., et al. (2003). The Selectivity of Butyrylcholinesterase Inhibitors. Current medicinal chemistry. Available at: [Link]
-
Korabecny, J., et al. (2014). Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine as a Cholinesterase Inhibitor with Regard to Alzheimer's Disease Treatment. Molecules. Available at: [Link]
-
Roy, K., et al. (2020). In silico modeling for dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes in Alzheimer's disease. Computational biology and chemistry. Available at: [Link]
-
Tighadouini, S., et al. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Kumar, S., et al. (2018). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
-
White, S. W., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry. Available at: [Link]
-
Sorg, J. A., & Sonenshein, A. L. (2010). Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. Journal of medicinal chemistry. Available at: [Link]
Sources
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selectivity of Butyrylcholinesterase Inhibitors Revisited [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [PDF] New Findings about Ellman’s Method to Determine Cholinesterase Activity | Semantic Scholar [semanticscholar.org]
- 12. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical methods for the quantification of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a critical intermediate in drug synthesis. As we navigate through this technical guide, we will not only present the data but also delve into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the methodologies and their cross-validation.
The Imperative of Cross-Validation in Analytical Method Transfer
In the lifecycle of a drug development program, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be employed for the same analyte. Cross-validation is the systematic process of comparing data from two different analytical methods or the same method in different laboratories to ensure that the results are comparable and reliable.[1][2] This process is a cornerstone of maintaining data integrity and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
This guide will focus on the cross-validation of two distinct, yet widely used, analytical techniques for the quantification of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid in a plasma matrix: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.
Methodologies Under Comparison
The choice of analytical methodology is often dictated by the required sensitivity, selectivity, and the stage of drug development. Here, we compare a workhorse HPLC-UV method, often employed in early-to-mid-stage development for its robustness and cost-effectiveness, with a highly sensitive and specific UPLC-MS/MS method, typically the gold standard for bioanalytical studies.
Method 1: HPLC-UV
This method relies on the chromatographic separation of the analyte from matrix components followed by detection based on its ultraviolet absorbance.
-
Principle: The analyte is separated on a C18 reversed-phase column and detected by a UV detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of the analyte to a standard curve.
-
Strengths: Robust, cost-effective, and widely available instrumentation.
-
Limitations: Lower sensitivity and potential for interference from co-eluting compounds that absorb at the same wavelength.
Method 2: UPLC-MS/MS
This technique combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.
-
Principle: The analyte is rapidly separated on a sub-2 µm particle column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification (Selected Reaction Monitoring - SRM), providing exceptional selectivity.
-
Strengths: High sensitivity (low limit of quantification), high selectivity, and fast analysis times.
-
Limitations: Higher operational cost and complexity.
Experimental Design for Cross-Validation
The cross-validation study is designed to demonstrate that the two methods provide comparable results for the quantification of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid in human plasma. The experimental design is rooted in the principles outlined in the FDA's Bioanalytical Method Validation guidance.[4][6]
A core component of this process is the analysis of the same set of quality control (QC) samples and incurred samples by both methodologies.[2]
Sources
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. As a brominated heterocyclic compound, this substance requires careful handling as hazardous chemical waste from the moment of generation to its final disposal.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.[3]
Foundational Principles of Chemical Waste Management
The disposal of any chemical, including 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, is governed by the principle of "cradle-to-grave" management. This regulatory framework, established under the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA), holds the generator responsible for the hazardous waste from its creation to its ultimate disposal.[4][5]
The primary goal is always waste minimization.[3][6] Before considering disposal, assess opportunities for source reduction, such as ordering only the necessary quantities of the chemical and reducing the scale of experiments.[1][6]
Hazard Profile of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Understanding the inherent hazards of a chemical is paramount to managing its disposal correctly. While a complete toxicological profile may not be available, the structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid informs the necessary precautions.
-
Acridine Moiety: Acridine-based compounds are known to be biologically active. Some are used as mutagens in research, and they can intercalate into DNA. Therefore, it is prudent to handle all acridine derivatives as potentially toxic and mutagenic.[7]
-
Halogenated Aromatic Compound: The presence of a bromine atom classifies this compound as a halogenated organic.[8] Combustion or improper disposal of halogenated compounds can lead to the formation of highly toxic byproducts, such as dioxins and furans.[9] Therefore, they are subject to specific disposal regulations.[10]
-
Physical State: This compound is typically a solid.[11] Care must be taken to avoid generating dust during handling and disposal, as this can lead to inhalation exposure.[12][13]
| Property | Identifier/Value | Source |
| CAS Number | 37509-14-1 | [14][15] |
| Molecular Formula | C₁₄H₁₂BrNO₂ | [14] |
| Molecular Weight | 306.15 g/mol | [14] |
| Appearance | Off-white to slight yellow solid | [11] |
| Storage | Room temperature | [15][16] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid waste.
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Skin Protection: Wear impervious clothing and handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[12]
-
Respiratory Protection: If there is a risk of generating dust, use a full-face respirator with appropriate cartridges.[12]
-
General: A standard lab coat should be worn.[17]
Proper segregation is the most critical step in a compliant waste management program.[18] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Designated Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste .[8][19]
-
Avoid Contamination: Do not mix with non-halogenated solvents, aqueous waste, or regular trash.[8][18] Improper mixing can create dangerous chemical reactions or complicate the final disposal process, leading to significantly higher costs and regulatory penalties.
The following diagram illustrates the segregation decision process.
Caption: Waste Segregation Workflow for the Topic Compound.
Proper containment and labeling prevent accidental exposures and ensure compliant disposal.
-
Select an Appropriate Container:
-
Use a container designated by your institution's EHS department for halogenated solid waste.[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.[12][18]
-
Ensure the container is clean, dry, and in good condition before adding waste.
-
-
Label the Container Correctly:
-
Attach a hazardous waste label to the container before adding any waste.[20]
-
Clearly write the full chemical name: "7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of waste added.
-
List all constituents if it is a mixture.
-
Ensure the "Hazardous Characteristics" section of the label is marked. This compound would likely be classified as Toxic.
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Location: The SAA must be at or near the point of generation.[1]
-
Containment: Keep the waste container closed at all times, except when adding waste.[1]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[13]
-
Volume Limits: Be aware of accumulation limits. Regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[21]
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to request a waste pickup.[1]
-
Documentation: Complete any required waste pickup forms accurately and completely.
-
Do Not: Never dispose of this chemical down the drain or in the regular trash.[13][20] Discharge into the environment must be avoided.[12][13]
The overall disposal workflow is summarized in the diagram below.
Caption: End-to-End Disposal Workflow.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[12][13]
-
Cleanup:
-
For small spills, trained personnel wearing appropriate PPE may clean up the material.
-
Carefully sweep up the solid material, avoiding dust generation.[7] Use spark-proof tools.[12][13]
-
Collect the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) in a designated hazardous waste container.
-
All spill cleanup materials must be disposed of as hazardous waste.[21]
-
-
Contact EHS: For large spills, or if you are ever in doubt, contact your institution's EHS department or emergency response team immediately.
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET 3'-Acridine CPG. Glen Research. [Link]
-
7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram. CP Lab Safety. [Link]
-
7-BROMO-1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLIC ACID MSDS. ChemCD. [Link]
-
Acridine Orange Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
-
SAFETY DATA SHEET - Acridine Orange. Lab Alley. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. GIT Laboratory Journal. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Halogenated Wastes Safe Disposal. ResearchGate. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]
-
SAFETY DATA SHEET. Aligned Genetics, Inc. [Link]
-
7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. ABL Technology. [Link]
-
Halogenated Waste. Unknown Source. [Link]
-
7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. axonator.com [axonator.com]
- 3. iip.res.in [iip.res.in]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. bucknell.edu [bucknell.edu]
- 9. researchgate.net [researchgate.net]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1, CasNo.37509-14-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. biosynth.com [biosynth.com]
- 15. calpaclab.com [calpaclab.com]
- 16. labsolu.ca [labsolu.ca]
- 17. glenresearch.com [glenresearch.com]
- 18. acewaste.com.au [acewaste.com.au]
- 19. uakron.edu [uakron.edu]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Handling 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid: A Protocol for Proactive Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a safety-first mindset that is both rigorous and intuitive. This guide provides a detailed operational plan for handling 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS: 37509-14-1). The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, grounded in the specific chemical nature of the compound and field-proven best practices.
Hazard Profile Analysis: Understanding the Compound
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a halogenated derivative of the acridine family. Its hazard profile is derived from both its immediate irritant properties and the broader toxicological considerations for its chemical class.
-
Known Hazards : Safety data sheets classify this compound with specific risk phrases:
-
Implicit Hazards : The acridine core structure is a well-known DNA intercalator.[2][3] This planar heterocyclic system can insert itself between DNA base pairs, potentially disrupting cellular processes.[2] While the toxicological properties of this specific bromo-derivative have not been fully investigated, its structural similarity to other bioactive acridines necessitates handling it as a compound of potential biological significance. Therefore, minimizing exposure is paramount.
This dual-threat profile—immediate irritation and potential genotoxicity—forms the logical basis for the stringent PPE and handling protocols that follow.
The Hierarchy of Controls: Beyond PPE
Before detailing personal protective equipment, we must acknowledge the foundational safety measures that serve as our primary defense. PPE is the final barrier between you and the hazard; it should never be the only one.
-
Engineering Controls : All work involving the solid (weighing, transfers) or volatile solutions of this compound must be performed within a certified chemical fume hood. The fume hood contains aerosols and vapors, preventing inhalation, which is a key risk.[4]
-
Administrative Controls : Access to the compound should be restricted to trained personnel. Establish designated areas for storage and handling to prevent cross-contamination of the general laboratory space.[5]
Personal Protective Equipment (PPE) Matrix: A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
| Task | Risk Level | Minimum Required PPE |
| Weighing Solid Compound | High | Nitrile inner gloves, Neoprene outer gloves, disposable gown, safety goggles, face shield, and N95 respirator. |
| Preparing Stock Solutions | Medium-High | Nitrile inner gloves, Neoprene outer gloves, lab coat, and safety goggles. A face shield is recommended during initial dissolution. |
| Conducting Reactions/Transfers | Medium | Nitrile gloves, lab coat, and safety goggles. |
| Waste Disposal | Medium | Nitrile gloves, lab coat, and safety goggles. |
Primary Body Protection
A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[6] For tasks with a higher risk of splashes or solid particle dispersion, such as weighing or bulk transfers, a disposable gown worn over the lab coat provides an easily removable layer, preventing contamination of personal clothing and the lab coat itself.
Hand Protection: The Double-Gloving Imperative
Given the H315 warning for skin irritation and the implicit risks of acridine compounds, a robust double-gloving strategy is essential.[1][7]
-
Inner Glove : A standard nitrile glove provides a good baseline of chemical resistance and dexterity.[8]
-
Outer Glove : A neoprene or butyl rubber glove should be worn over the nitrile glove. These materials offer superior protection against a broader range of chemicals, including halogenated aromatics.[9]
Causality : The double-gloving technique serves two purposes. First, it provides a redundant barrier. Second, it allows for safe doffing; the more contaminated outer glove can be removed without touching the inner glove, which is then removed in a subsequent clean step. Gloves must be inspected for tears or pinholes before use and changed immediately upon contact with the chemical.[6]
Eye and Face Protection: Defending Against Irritation
The H319 classification of "Causes serious eye irritation" mandates stringent eye protection.[1]
-
Safety Goggles : Chemical splash goggles that form a seal around the eyes are mandatory for all operations.[8] Standard safety glasses are insufficient as they do not protect from splashes or airborne powder.
-
Face Shield : When handling the solid powder or during any operation with a significant splash risk, a face shield must be worn in addition to safety goggles.[6][8] This provides a secondary layer of protection for the eyes and shields the entire face from contact.
Respiratory Protection: Mitigating Inhalation Risk
The H335 warning, "May cause respiratory irritation," is most relevant when handling the compound in its powdered form, as fine particles can easily become airborne.[1][7]
-
Respirator : For weighing or transferring the solid, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of particulates.[8] If there is a potential for vapor generation (e.g., heating solutions), a full-face respirator with organic vapor cartridges may be necessary.[9][10] The use of a respirator requires prior medical evaluation and fit-testing.[6]
Operational Protocols: Donning and Doffing Procedures
The sequence of donning and doffing PPE is critical to its effectiveness and preventing the spread of contamination.
Step-by-Step Donning Protocol
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat or disposable gown, ensuring it is fully fastened.
-
If required, put on the N95 respirator, ensuring a proper seal.
-
Put on safety goggles.
-
Put on the face shield (if required).
-
Don the outer pair of neoprene gloves, pulling the cuffs over the sleeves of the lab coat/gown.
Step-by-Step Doffing Protocol (The "Clean-to-Dirty" Principle)
This sequence is designed to remove the most contaminated items first and to ensure that contaminated gloves do not touch clean skin.
-
Remove the outer gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated halogenated solid waste container.
-
Remove the face shield, handling it by the headband.
-
Remove the lab coat or gown by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Remove safety goggles.
-
Remove the respirator (if worn).
-
Remove the inner gloves using the same technique as for the outer gloves.
-
Wash hands thoroughly with soap and water.
Below is a Graphviz diagram illustrating the critical doffing sequence to prevent cross-contamination.
Caption: PPE Doffing Sequence Workflow.
Contingency Planning: Spill and Exposure Response
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[5]
-
Eye Exposure : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Small Spill (Solid) : If you are trained and it is safe to do so, cover the spill with absorbent pads. Gently sweep the material into a labeled waste container. Do not generate dust.[5]
-
Large Spill : Evacuate the area immediately. Alert others and contact your institution's environmental health and safety (EHS) office.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must not be disposed of down the drain or in regular trash.[5][11]
Waste Segregation
A dedicated waste stream must be established.
-
Solid Waste : All contaminated PPE (gloves, gowns, absorbent pads) and any solid chemical waste should be collected in a clearly labeled, sealed container marked "Halogenated Organic Solid Waste."[11]
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled container marked "Halogenated Organic Liquid Waste."[11] Do not mix with non-halogenated waste streams.
The following diagram outlines the decision-making process for waste disposal.
Caption: Waste Segregation and Disposal Pathway.
Final Disposal
Once containers are full, they must be disposed of through your institution's EHS office according to all local, state, and federal regulations.
By adhering to this comprehensive protocol, you establish a robust framework for safety that protects you, your colleagues, and your research.
References
- Echemi. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLIC ACID Safety Data Sheets.
- Biosynth. (n.d.). 7-Bromo-1,2,3,4-tetrahydro-acridine-9-carboxylic acid | 37509-14-1.
- CP Lab Safety. (n.d.). 7-bromo-1, 2, 3, 4-tetrahydroacridine-9-carboxylic acid, min 95%, 1 gram.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- BenchChem. (2025). Acridine Derivatives as DNA Intercalating Agents: A Technical Guide.
- Chemcd. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-ACRIDINE-9-CARBOXYLIC ACID MSDS.
- American Chemistry Council. (n.d.). Protective Equipment.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Santa Cruz Biotechnology. (n.d.). 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
- Hardy Diagnostics. (n.d.). Acridine Orange.
- Pro-Lab Diagnostics. (n.d.). Acridine Orange.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Bromoacetic anhydride.
- Kumar, A., et al. (2017). Medicinal chemistry of acridine and its analogues. PubMed Central.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sonune, P. A., Rathod, S. B., & Khanam, B. (2019). Synthesis of Acridine and its Derivative With Reference To Their Anti - Bacterial Efficasy. E-RESEARCHCO.
- Washington State University. (n.d.). Acridine Orange.
- University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical.
- East Tennessee State University. (n.d.). Chemical Waste Name or Mixtures.
- Changchun Haofei Import & Export Trade Co., Ltd. (n.d.). Best price/ 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid(SALTDATA: FREE) CAS NO.37509-14-1.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. aksci.com [aksci.com]
- 8. leelinework.com [leelinework.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. epa.gov [epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
